molecular formula C20H23N7O7 B12288871 Folinic acid CAS No. 22350-60-3

Folinic acid

Cat. No.: B12288871
CAS No.: 22350-60-3
M. Wt: 473.4 g/mol
InChI Key: VVIAGPKUTFNRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Folinic acid, also known as leucovorin, is a physiologically active form of folate that serves as a critical reagent in biomedical research. Its unique ability to bypass the need for activation by dihydrofolate reductase (DHFR) makes it a vital tool for investigating folate-dependent processes and for developing therapeutic strategies in areas where this pathway is compromised . In oncology research, this compound is indispensable for two distinct applications. First, it is used as a rescue agent in studies involving high-dose methotrexate, a folate antagonist. By supplying cells with a readily available, reduced form of folate, this compound helps mitigate the cytotoxic effects of methotrexate on normal cells, allowing researchers to explore the limits of chemotherapeutic efficacy . Second, this compound acts as a potent modulator of the chemotherapeutic agent 5-fluorouracil (5-FU). It enhances the cytotoxicity of 5-FU by stabilizing the ternary complex formed between 5-FU's active metabolite, fluorodeoxyuridine monophosphate (FdUMP), and the enzyme thymidylate synthase. This synergy is a cornerstone of research models for colorectal and other cancers . Beyond cancer, this compound is a key compound in neurodevelopmental and neurological research. Recent clinical trials and FDA initiatives have highlighted its potential in addressing cerebral folate deficiency (CFD) and its associated symptoms, which can include features of autism spectrum disorder (ASD) . Studies indicate that this compound supplementation can improve verbal communication and core behavioral symptoms in children with ASD, with more pronounced benefits observed in individuals positive for folate receptor-alpha autoantibodies (FRAAs), which can impair folate transport to the brain . Its efficacy is also being investigated in relation to specific polymorphisms in folate metabolism genes such as MTHFR, MTR, and MTRR . The capacity of this compound to cross the blood-brain barrier makes it a critical reagent for modeling and probing these neurological conditions . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIAGPKUTFNRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859023
Record name (+/-)-Folinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Sparingly soluble in water
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 748
Record name LEUCOVORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/
Details US EPA; Estimation Programs Interface (EPI). ver. 3.11. U.S. EPA version for Windows. Washington, DC: U.S. EPA (2003). Available from, as of Jan 24, 2005: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm
Record name LEUCOVORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from water with 3 mol of water of crystallization.

CAS No.

22350-60-3, 58-05-9
Record name dl-Folinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022350603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Folinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-formyltetrahydrofolic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEUCOVORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

245 °C (decomp)
Details Lide, DR (ed.). CRC Handbook of Chemistry and Physics. 81st Edition. CRC Press LLC, Boca Raton: FL 2000, p. 3-173
Record name LEUCOVORIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Folinic Acid in One-Carbon Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to One-Carbon Metabolism and the Central Role of Folates

One-carbon metabolism is a fundamental network of interconnected biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate), the metabolism of several amino acids (including serine, glycine, and methionine), and the regulation of methylation reactions critical for epigenetic control.[1] At the heart of this network are folates, a class of B vitamins that act as coenzymes, accepting and donating one-carbon units in various oxidation states.[1] The active form of folate is tetrahydrofolate (THF), which is derived from dietary folate or synthetic folic acid through enzymatic reduction by dihydrofolate reductase (DHFR).[2] Disruptions in one-carbon metabolism are implicated in a range of pathologies, including cancer and developmental abnormalities, making it a key area of research and a target for therapeutic intervention.

Folinic Acid: Bypassing the Dihydrofolate Reductase Blockade

This compound, also known as leucovorin or 5-formyltetrahydrofolate, is a metabolically active form of folate.[3] Unlike folic acid, it does not require reduction by DHFR to enter the folate cycle and participate in one-carbon transfer reactions.[3] This characteristic is of profound clinical and research significance, particularly in the context of antifolate chemotherapy.

The primary mechanism of action of antifolate drugs like methotrexate (B535133) (MTX) is the potent competitive inhibition of DHFR.[4][5] This blockade leads to a depletion of the intracellular pool of THF, thereby halting the synthesis of DNA and RNA and inducing cell death, especially in rapidly proliferating cancer cells.[4] this compound serves as a "rescue" agent in high-dose methotrexate therapy by replenishing the THF pool in normal cells, thus mitigating the toxic side effects of the chemotherapy without compromising its anti-tumor efficacy.[3]

Furthermore, this compound plays a crucial role in enhancing the cytotoxic effects of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). It is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with 5-FU's active metabolite (FdUMP) and thymidylate synthase (TS), leading to a more potent inhibition of DNA synthesis.[6][7]

Quantitative Data in this compound and One-Carbon Metabolism

The following tables summarize key quantitative parameters relevant to the study of this compound and its role in one-carbon metabolism.

Table 1: Enzyme Kinetics of Dihydrofolate Reductase (DHFR)

Substrate/InhibitorEnzyme SourceK_m / K_iV_max
Dihydrofolate (DHF)Human0.05 µMNot specified in provided context
Folic AcidHuman28.8 ± 5.3 µmol/L2.5 ± 0.2 nmol/min/µg protein
Methotrexate (MTX)Human3.4 pM (K_i)Not Applicable
Dihydrofolate (DHF)Drosophila melanogaster0.3 µMNot specified in provided context
NADPHDrosophila melanogaster5.2 µMNot specified in provided context
Folic AcidDrosophila melanogaster0.4 µM (K_i, partial competitive)Not Applicable
Methotrexate (MTX)Drosophila melanogaster0.9 nM (K_d)Not Applicable

Table 2: Pharmacokinetics of this compound (Leucovorin)

ParameterRoute of AdministrationValue
Bioavailability (Absolute)Oral (25 mg dose)4%
Steady-State Plasma Concentration ((6S)-folinic acid)Intravenous Infusion (500 mg/m²/day)3.25 µM (median)
Steady-State Plasma Concentration ((6S)-5-methyltetrahydrofolate)Intravenous Infusion (500 mg/m²/day)5.7 µM (median)
Terminal Half-life ((6S)-folinic acid)Intravenous Infusion45.4 min (median)
Terminal Half-life ((6R)-folinic acid)Intravenous Infusion388 min (median)
Terminal Half-life ((6S)-5-methyltetrahydrofolate)Intravenous Infusion446 min (median)

Table 3: Dosing for Methotrexate Rescue with this compound

ConditionThis compound DoseFrequencyStarting Time
Standard High-Dose MTX Rescue15 mg (approx. 10 mg/m²)Every 6 hours for 10 doses24 hours after start of MTX infusion
Delayed Late MTX Elimination15 mgEvery 6 hoursContinue until MTX level is <0.05 µM
Delayed Early MTX Elimination / Acute Renal Injury150 mgEvery 3 hoursContinue until MTX level is <1 µM, then 15 mg every 3 hours until <0.05 µM

Table 4: Intracellular Folate Concentrations

Folate DerivativeCell TypeConditionConcentration
5-Methyltetrahydrofolate (5-Me-THF)Lymphoblastoid Cell Lines (LCLs)Control0.028 ± 0.010 ng/mg protein
5-Methyltetrahydrofolate (5-Me-THF)LCLs50 nM Folic Acid Supplementation0.054 ± 0.040 ng/mg protein
5-Methyltetrahydrofolate (5-Me-THF)LCLs50 nM 5-Me-THF Supplementation0.196 ± 0.137 ng/mg protein

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • Purified DHFR enzyme or cell/tissue lysate

  • Dihydrofolic acid (DHF) solution (e.g., 100 µM)

  • NADPH solution (e.g., 100 µM)

  • UV-Vis Spectrophotometer

Procedure:

  • Set the spectrophotometer to read absorbance at 340 nm in kinetic mode at a controlled temperature (e.g., 25°C).

  • In a quartz cuvette, prepare a reaction mixture containing DHFR Assay Buffer, NADPH solution, and the enzyme sample.

  • Initiate the reaction by adding the DHF solution.

  • Immediately begin recording the absorbance at 340 nm for a set period (e.g., 5-10 minutes).

  • Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

  • For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., methotrexate) before adding DHF.

Thymidylate Synthase (TS) Activity Assay (Tritium Release Assay)

Principle: Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). When [5-³H]dUMP is used as a substrate, the tritium (B154650) atom at the 5-position is released into the aqueous environment as tritiated water ([³H]H₂O). The amount of radioactivity in the aqueous fraction is proportional to the enzyme activity.

Materials:

  • Cell or tissue lysate

  • Reaction buffer (e.g., Tris-HCl, pH 7.4, with 2-mercaptoethanol)

  • [5-³H]dUMP (radiolabeled substrate)

  • 5,10-methylenetetrahydrofolate (cofactor)

  • Activated charcoal suspension

  • Liquid scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cell/tissue lysate, and the cofactor 5,10-methylenetetrahydrofolate.

  • Initiate the reaction by adding [5-³H]dUMP.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding a suspension of activated charcoal, which adsorbs the unreacted [5-³H]dUMP.

  • Centrifuge the mixture to pellet the charcoal.

  • Transfer the supernatant containing the tritiated water to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • A blank reaction without the enzyme or cofactor should be run in parallel to account for non-enzymatic tritium release.

Quantification of this compound and its Metabolites by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the simultaneous quantification of multiple folate derivatives in biological matrices. The method involves chromatographic separation of the analytes followed by their detection and quantification using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • Reversed-phase C18 column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • Internal standards (stable isotope-labeled folate derivatives)

  • Sample preparation reagents (e.g., for protein precipitation or solid-phase extraction)

Procedure:

  • Sample Preparation:

    • For serum or plasma samples, perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile.

    • Alternatively, use solid-phase extraction (SPE) for sample cleanup and enrichment.

    • Spike the samples with a known concentration of internal standards prior to extraction.

  • Chromatographic Separation:

    • Inject the extracted sample onto the C18 column.

    • Use a gradient elution program with the mobile phases to separate the different folate vitamers.

  • Mass Spectrometric Detection:

    • The eluent from the LC is introduced into the mass spectrometer.

    • Set up MRM transitions for each folate derivative and its corresponding internal standard. This involves selecting a specific precursor ion and a product ion for each analyte to ensure high specificity.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the concentration of each folate derivative in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

Visualizations of Key Pathways and Workflows

Folate_Cycle Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine Methylene_THF->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF MTHFD dTMP dTMP Methylene_THF->dTMP Thymidylate Synthase Methyl_THF->THF Methionine Synthase Purines Purine Synthesis Formyl_THF->Purines dUMP dUMP dUMP->dTMP Methionine Methionine Homocysteine Homocysteine Homocysteine->Methionine Folinic_Acid This compound (5-Formyl-THF) Folinic_Acid->THF Methenyl-THF Synthetase

Caption: The Folate Cycle and its role in one-carbon metabolism.

Methotrexate_Rescue cluster_inhibition MTX Action Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR One_Carbon_Pool One-Carbon Pool (for DNA/RNA Synthesis) THF->One_Carbon_Pool Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR Inhibition Folinic_Acid This compound Folinic_Acid->One_Carbon_Pool Bypasses DHFR Cell_Survival Normal Cell Survival One_Carbon_Pool->Cell_Survival Tumor_Cell_Death Tumor Cell Death

Caption: Mechanism of Methotrexate inhibition and this compound rescue.

Experimental_Workflow start Start: Cell Culture (e.g., Cancer Cell Line) treatment Treatment with this compound and/or Methotrexate start->treatment harvest Cell Harvesting and Lysate Preparation treatment->harvest protein_assay Protein Quantification (e.g., BCA Assay) harvest->protein_assay dhfr_assay DHFR Activity Assay (Spectrophotometric) protein_assay->dhfr_assay ts_assay Thymidylate Synthase Assay (Tritium Release) protein_assay->ts_assay lcms LC-MS/MS Analysis of Folate Metabolites protein_assay->lcms data_analysis Data Analysis and Interpretation dhfr_assay->data_analysis ts_assay->data_analysis lcms->data_analysis results Results: - Enzyme Kinetics - Metabolite Levels - Dose-Response Curves data_analysis->results

Caption: Experimental workflow for studying this compound's effects.

References

Unveiling the Finer Points: A Technical Guide to the Biochemical Differences Between Folinic Acid and Folic Acid for Laboratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biochemical distinctions between folinic acid and folic acid, providing a comprehensive resource for laboratory research and drug development. A nuanced understanding of their disparate metabolic pathways, cellular uptake mechanisms, and enzymatic interactions is critical for accurate experimental design and interpretation of results. This guide offers a comparative analysis, supported by quantitative data, detailed experimental protocols, and visual workflows to illuminate these differences.

Core Biochemical and Metabolic Distinctions

Folic acid, a synthetic, fully oxidized molecule, is a pro-vitamin that requires enzymatic reduction to become biologically active. In contrast, this compound (also known as leucovorin or 5-formyltetrahydrofolate) is a reduced, metabolically active form of folate that can directly enter the folate cycle, bypassing critical enzymatic steps.[1][2] This fundamental difference underpins their distinct roles in both normal physiology and therapeutic applications.

Metabolic Activation and the Role of Dihydrofolate Reductase (DHFR)

The metabolic activation of folic acid is a two-step process exclusively dependent on the enzyme dihydrofolate reductase (DHFR).[2][3] Folic acid is first reduced to dihydrofolate (DHF) and subsequently to the active tetrahydrofolate (THF).[4] This enzymatic conversion is known to be slow and can be a rate-limiting step in humans.[5][6]

This compound, being a 5-formyl derivative of THF, does not require DHFR for its conversion into other active folate forms.[7][8] It is readily converted to 5,10-methenyltetrahydrofolate by 5,10-methenyltetrahydrofolate synthetase (MTHFS), and can subsequently be converted to other THF derivatives essential for one-carbon metabolism.[9][10] This circumvention of the DHFR-dependent pathway is of paramount importance in clinical scenarios where DHFR is inhibited, such as during methotrexate (B535133) chemotherapy.[11]

One-Carbon Metabolism

Both this compound and folic acid contribute to the one-carbon pool, which is essential for a variety of biosynthetic reactions, including the synthesis of purines and thymidylate (precursors of DNA and RNA) and the remethylation of homocysteine to methionine.[12][13] However, their entry points into this critical metabolic cycle differ significantly, as illustrated in the signaling pathway diagram below.

folic_acid Folic Acid (Synthetic, Oxidized) dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR methylene_thf 5,10-Methylene-THF thf->methylene_thf one_carbon_pool One-Carbon Metabolism (Purine & Thymidylate Synthesis, Homocysteine Remethylation) thf->one_carbon_pool folinic_acid This compound (5-Formyl-THF) methenyl_thf 5,10-Methenyl-THF folinic_acid->methenyl_thf MTHFS methenyl_thf->methylene_thf methyl_thf 5-Methyl-THF methylene_thf->methyl_thf methylene_thf->one_carbon_pool methyl_thf->one_carbon_pool dhfr DHFR (NADPH) mthfs MTHFS (ATP)

Figure 1. Metabolic pathways of folic acid and this compound. (Max Width: 760px)

Quantitative Data Summary

The following tables summarize key quantitative differences between folic acid and this compound, providing a basis for their differential behavior in experimental systems.

Table 1: Physicochemical and Pharmacokinetic Properties
ParameterFolic AcidThis compoundReference(s)
Molar Mass 441.4 g/mol 473.44 g/mol [14]
Form Synthetic, oxidizedReduced, 5-formyl derivative of THF[1][15]
Bioavailability (Oral) Generally high; food folate is ~80% as bioavailableLow (approx. 4%) due to significant first-pass metabolism[5][16][17]
Time to Peak Serum Concentration ~1 hour~3 hours (as 5-MTHF)[18][19]
Protein Binding ~15%~15%[14]
Elimination Half-life Not directly applicable as it's a pro-vitamin~6.2 hours[14]
Table 2: Enzyme Kinetics and Receptor Binding Affinity
ParameterFolic AcidThis compoundReference(s)
DHFR Substrate Affinity (Km) 28.8 ± 5.3 µmol/L (human)Not a direct substrate[7]
DHFR Max. Reaction Velocity (Vmax) 2.5 ± 0.2 nmol/min/µg protein (human)Not applicable[7]
MTHFS Interaction Not a substrateSubstrate[11]
Folate Receptor α & β Binding Affinity Highest affinityLower affinity than folic acid and 5-MTHF[2][7][20]

Experimental Protocols for Laboratory Analysis

Accurate quantification and differentiation of folic acid and this compound in biological matrices are crucial for research. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the microbiological assay.

Detailed Methodology for LC-MS/MS Quantification

LC-MS/MS offers high specificity and the ability to simultaneously quantify multiple folate forms.

Sample Preparation (Human Serum/Plasma):

  • Thawing and Aliquoting: Thaw frozen serum/plasma samples at room temperature. Vortex and aliquot 200 µL into a microcentrifuge tube.[2]

  • Addition of Stabilizers: To prevent folate degradation, add an antioxidant solution. A common choice is a methanol (B129727) solution containing 10 mg/mL of 2-mercaptoethanol (B42355) and 0.025% (v/v) ammonium (B1175870) hydroxide.[21] Alternatively, a solution of 1% ascorbic acid can be used.[3]

  • Internal Standard Spiking: Add an appropriate internal standard solution (e.g., ¹³C-labeled folic acid and ¹³C-labeled this compound) to each sample for accurate quantification.

  • Protein Precipitation: Add 800 µL of methanol containing the stabilizer to the 200 µL sample aliquot.[12] Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[12]

  • Supernatant Transfer and Evaporation: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[12]

  • Reconstitution: Reconstitute the dried residue in 150 µL of the initial mobile phase (e.g., acetonitrile/5 mM ammonium acetate (B1210297) buffer).[22] Vortex and centrifuge again to pellet any remaining particulates.

  • Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm) is commonly used.[2]

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Mobile Phase A: 1 mM ammonium acetate buffer with 0.6% formic acid in water.

    • Mobile Phase B: Acetonitrile. The gradient program would be optimized to achieve separation of folic acid and this compound.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • Folic Acid MRM Transition: m/z 442.2 → 295.2[22]

    • This compound (5-Formyl-THF) MRM Transition: m/z 474.2 → 327.2 (or a similar transition depending on the specific instrument and optimization)

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Serum/Plasma Sample stabilize Add Stabilizer & Internal Standard start->stabilize precipitate Protein Precipitation (Methanol) stabilize->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 evaporate Evaporation centrifuge1->evaporate reconstitute Reconstitution evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 end_prep Sample for Injection centrifuge2->end_prep lc HPLC/UHPLC Separation (C18 Column) end_prep->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Quantification ms->data

Figure 2. Experimental workflow for LC-MS/MS analysis. (Max Width: 760px)
Detailed Methodology for Microbiological Assay

The microbiological assay measures total folate activity based on the growth of a folate-dependent bacterium, typically Lactobacillus rhamnosus (ATCC 7469).[23][24]

Preparation of Media and Reagents:

  • Culture Medium: Prepare Folic Acid Casei Medium according to the manufacturer's instructions.[9]

  • Inoculum Broth: Prepare Folic Acid Inoculum Broth for sub-culturing the test organism.[24]

  • Standard Preparation:

    • Stock Solution: Accurately weigh a reference standard of folic acid (or 5-methyltetrahydrofolate for some protocols) and dissolve it in a small amount of 0.01M NaOH, then bring to a final volume with distilled water to create a concentrated stock solution (e.g., 100 µg/mL).[24]

    • Working Standard Solution: Perform serial dilutions of the stock solution with a 0.5% sodium ascorbate (B8700270) solution to create a working standard (e.g., 2 ng/mL).[24]

  • Sample Preparation:

    • Extraction: For solid samples, homogenize in a phosphate (B84403) buffer. For biological fluids like serum or whole blood hemolysate, dilute with a 1% ascorbic acid solution.[3]

    • Enzymatic Treatment (for food/tissue samples): Treat with α-amylase and protease to release bound folates.[25]

    • Dilution: Dilute the extracted sample with 0.5% sodium ascorbate solution to an expected folate concentration within the range of the standard curve.

Assay Procedure:

  • Preparation of Assay Tubes/Microplate: In duplicate, add increasing volumes of the working standard solution (e.g., 0.0, 0.5, 1.0, 2.0, 3.0, 4.0 mL) to a series of test tubes or microplate wells.[24] Add distilled water to bring the total volume to 5 mL in each tube.

  • Sample Addition: To another set of duplicate tubes/wells, add a known volume of the diluted sample and bring the total volume to 5 mL with distilled water.

  • Addition of Assay Medium: Add 5 mL of the Folic Acid Assay Medium to all standard and sample tubes/wells.

  • Sterilization: Autoclave the tubes/plate.

  • Inoculation: After cooling, aseptically inoculate each tube/well with a standardized suspension of Lactobacillus rhamnosus.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Measurement: Measure the bacterial growth turbidimetrically using a spectrophotometer at a specific wavelength (e.g., 660 nm).

  • Calculation: Construct a standard curve by plotting the absorbance (or % transmittance) against the known concentrations of the folic acid standards. Determine the folate concentration in the samples by interpolating their absorbance values on the standard curve.

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis media Prepare Media & Reagents setup Set up Assay Tubes/ Microplate media->setup standards Prepare Standard Curve Solutions standards->setup samples Prepare Sample Extracts & Dilutions samples->setup inoculate Inoculate with L. rhamnosus setup->inoculate incubate Incubate at 37°C inoculate->incubate measure Measure Turbidity (Spectrophotometer) incubate->measure calculate Calculate Folate Concentration measure->calculate result Final Result calculate->result

Figure 3. Workflow for the microbiological assay of folate. (Max Width: 760px)

Logical Relationships and Applications

The choice between folic acid and this compound in a laboratory setting is dictated by the specific research question and experimental context.

choice Choice of Folate Form in Lab Studies folic_acid_app Folic Acid Applications choice->folic_acid_app folinic_acid_app This compound Applications choice->folinic_acid_app dhfr_studies Studies of DHFR activity and inhibition folic_acid_app->dhfr_studies fortification_studies Simulating food fortification effects folic_acid_app->fortification_studies dhfr_bypass Bypassing DHFR-dependent pathways folinic_acid_app->dhfr_bypass rescue_studies Methotrexate rescue experiments dhfr_bypass->rescue_studies mthfr_studies Investigating folate metabolism in MTHFR-deficient models dhfr_bypass->mthfr_studies

Figure 4. Logical relationship for selecting folate form. (Max Width: 760px)
  • Folic acid is the appropriate choice when investigating the canonical folate activation pathway, including studies on DHFR activity, inhibition by drugs like methotrexate, or the effects of genetic polymorphisms in the DHFR gene. It is also relevant for studies mimicking the effects of food fortification programs.

  • This compound is indispensable for experiments where the DHFR pathway is intentionally bypassed or compromised. This includes "rescue" experiments in cell culture or animal models treated with DHFR inhibitors, as well as studies on folate metabolism in the context of MTHFR polymorphisms, as it provides a more direct precursor to the substrates of the MTHFR enzyme.[8] Furthermore, this compound is used to potentiate the cytotoxicity of 5-fluorouracil (B62378) by stabilizing its binding to thymidylate synthase.[14]

References

Folinic Acid: A Versatile Tool for Interrogating Dihydrofolate Reductase in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in cellular metabolism, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, fundamental building blocks for DNA and RNA.[1][2][3] This central role makes DHFR a key target for therapeutic intervention, particularly in oncology and infectious diseases.[4] The study of DHFR and its inhibitors is crucial for the development of new drugs and for understanding mechanisms of drug resistance. Folinic acid, a reduced form of folic acid, serves as a unique and indispensable tool in this field of research.

This technical guide provides a comprehensive overview of the application of this compound in the study of DHFR. It details the underlying biochemical principles, provides quantitative data on inhibitor interactions, outlines detailed experimental protocols, and presents visual workflows and pathways to facilitate a deeper understanding of these complex biological systems.

The Central Role of Dihydrofolate Reductase in Cellular Proliferation

DHFR catalyzes the NADPH-dependent reduction of DHF to THF. THF is subsequently converted into various derivatives, such as 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate, which act as one-carbon donors in essential biosynthetic pathways.[1][5] Inhibition of DHFR leads to a depletion of the intracellular THF pool, disrupting the synthesis of purines and thymidylate, which in turn halts DNA synthesis and cell replication.[5][6] This cytotoxic effect is most pronounced in rapidly dividing cells, making DHFR an attractive target for anticancer therapies.[6]

Methotrexate (B535133): A Potent DHFR Inhibitor

Methotrexate (MTX) is a folate antagonist and a powerful competitive inhibitor of DHFR.[6] As a structural analog of DHF, MTX binds to the active site of DHFR with an affinity approximately 1,000 times greater than that of the natural substrate.[6] This tight, slow-binding inhibition effectively blocks the folate cycle, leading to cell cycle arrest in the S-phase and subsequent apoptosis.[6][7]

This compound: Bypassing DHFR Inhibition

This compound (also known as leucovorin or 5-formyltetrahydrofolate) is a fully reduced and active form of folic acid.[8][9] Crucially, its conversion to THF does not require the action of DHFR.[8][10][11] This property allows this compound to bypass the enzymatic block imposed by DHFR inhibitors like methotrexate.[10][12] By replenishing the intracellular pool of reduced folates, this compound "rescues" normal cells from the toxic effects of high-dose methotrexate therapy, a cornerstone of many chemotherapy regimens.[10][12][13]

While this compound's primary rescue mechanism is bypassing the DHFR-blockade, some studies suggest a competitive interaction at the enzyme level, where at appropriate concentrations, this compound's metabolites may help displace methotrexate from DHFR.[10][13]

Data Presentation: Quantitative Analysis of DHFR Inhibition and Rescue

The following tables summarize key quantitative data related to the interaction of methotrexate with DHFR and the effective concentrations of this compound used in rescue protocols. It is important to note that specific values can vary depending on the experimental system (e.g., cell line, species of origin for the enzyme) and assay conditions.

Compound Enzyme Source Parameter Value Reference(s)
MethotrexateHuman (recombinant)Ki3.4 pM[13]
MethotrexateNeisseria gonorrhoeaeKt13 pM[10]
7-Hydroxy-methotrexateHuman (recombinant)Ki8.9 nM[13]
Folic AcidHuman LiverKm0.5 µM[14]
Dihydrofolate (DHF)Human LiverKm0.05 µM[14]

Table 1: Binding Affinities and Kinetic Parameters for DHFR. This table presents the inhibition constants (Ki and Kt) for methotrexate and its metabolite, as well as the Michaelis constants (Km) for the natural substrates of DHFR.

Cell Line Methotrexate IC50 Reference(s)
Daoy (Medulloblastoma)9.5 x 10-2 µM[15][16]
Saos-2 (Osteosarcoma)3.5 x 10-2 µM[15][16]

Table 2: In Vitro Cytotoxicity of Methotrexate. This table provides examples of the half-maximal inhibitory concentration (IC50) of methotrexate in different cancer cell lines, illustrating the varying sensitivity of cells to DHFR inhibition.

Methotrexate Concentration This compound Rescue Concentration Cell Line / System Observations Reference(s)
10-7 MEquimolar (10-7 M)Mouse Bone Marrow Cells (CFU-C)Complete reversal of toxicity.
10-5 M10-3 MMouse Bone Marrow Cells (CFU-C)Successful rescue.
10-4 M10-3 MMouse Bone Marrow Cells (CFU-C)Rescue not observed.
5-10 µM10 µML1210 cellsOnly 15-25% reversal of growth inhibition after MTX polyglutamylation.[17]
7.5 nM Trimetrexate10 µML1210 cells>90% restoration of cell growth.[17]

Table 3: In Vitro this compound Rescue of Methotrexate Toxicity. This table summarizes data from in vitro studies demonstrating the concentration-dependent rescue effect of this compound on methotrexate-induced cytotoxicity.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Folate_Metabolism_and_DHFR_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_folate_pathway Folate Metabolism cluster_synthesis Biosynthesis Folate Folic Acid / Folates DHF Dihydrofolate (DHF) Folate->DHF Multiple steps Folinic_Acid_ext This compound Folinic_Acid_int This compound Folinic_Acid_ext->Folinic_Acid_int Transport MTX_ext Methotrexate MTX_int Methotrexate MTX_ext->MTX_int Transport THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Derivatives THF Derivatives (5,10-methylene-THF, etc.) THF->Derivatives Purines Purine Synthesis Derivatives->Purines Thymidylate Thymidylate Synthesis Derivatives->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA DHFR->THF Folinic_Acid_int->THF Bypass MTX_int->DHFR Inhibition

Caption: Folate metabolism, DHFR inhibition by methotrexate, and this compound rescue pathway.

Experimental Workflows

DHFR_Activity_Assay_Workflow start Start reagent_prep Prepare Reagents: - Assay Buffer - DHFR Enzyme - DHF Substrate - NADPH Cofactor - Inhibitor (e.g., MTX) start->reagent_prep setup_rxn Set up reaction mixture in cuvette/plate: - Buffer - NADPH - DHFR Enzyme - Inhibitor (if applicable) reagent_prep->setup_rxn pre_incubate Pre-incubate mixture setup_rxn->pre_incubate initiate_rxn Initiate reaction by adding DHF pre_incubate->initiate_rxn measure_abs Measure absorbance decrease at 340 nm in kinetic mode initiate_rxn->measure_abs data_analysis Calculate initial reaction rates and determine % inhibition or Ki measure_abs->data_analysis end End data_analysis->end MTX_Rescue_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate and allow to adhere overnight start->seed_cells prepare_drugs Prepare serial dilutions of Methotrexate and this compound seed_cells->prepare_drugs treat_cells Treat cells with: - Methotrexate alone - Methotrexate + this compound - Vehicle control prepare_drugs->treat_cells incubate Incubate for a defined period (e.g., 72 hours) treat_cells->incubate viability_assay Perform cell viability assay (e.g., MTT, MTS) incubate->viability_assay read_plate Measure absorbance/fluorescence with a plate reader viability_assay->read_plate analyze_data Calculate % cell viability and determine IC50 shift read_plate->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to the Cellular Uptake Mechanisms of Folinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folinic acid, a metabolically active form of folate (Vitamin B9), is a crucial cofactor in a multitude of cellular processes, including the synthesis of nucleotides (purines and thymidylates) and the methylation of DNA, RNA, and proteins.[1] Unlike folic acid, the synthetic form found in supplements, this compound does not require reduction by the enzyme dihydrofolate reductase (DHFR) to become biologically active.[2] This characteristic makes it invaluable in clinical applications, such as "rescuing" healthy cells from the toxic effects of DHFR inhibitors like methotrexate (B535133) in cancer chemotherapy and treating certain metabolic disorders.[1] Understanding the precise mechanisms by which cells internalize this compound is paramount for optimizing existing therapies and developing novel drug delivery strategies.

Mammalian cells have evolved sophisticated transport systems to acquire folates from the extracellular environment. The cellular uptake of this compound is primarily mediated by three distinct mechanisms: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptors (FRs).[3][4] These systems differ in their tissue distribution, substrate affinity, and optimal pH, collectively ensuring efficient folate homeostasis across a range of physiological conditions. This guide provides a detailed examination of these uptake pathways, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

The Reduced Folate Carrier (RFC/SLC19A1)

The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is ubiquitously expressed in mammalian tissues and is considered the major transport system for reduced folates, including this compound and the primary circulating folate, 5-methyltetrahydrofolate, at physiological pH.[5][6]

Mechanism of Transport

RFC operates as a bidirectional anion exchanger, mediating the uptake of folates in exchange for intracellular organic phosphates.[7][8] This process is energy-dependent and functions optimally at a neutral pH of 7.4.[6][8] As the extracellular pH becomes more acidic, the transport activity of RFC significantly diminishes.[8] Structurally, RFC is a member of the Major Facilitator Superfamily (MFS) of transporters, typically possessing 12 transmembrane domains.[7][9]

Kinetics and Substrate Affinity

RFC exhibits a high affinity for reduced folates, with transport saturation occurring at low micromolar concentrations.[5][6] In contrast, its affinity for the oxidized form, folic acid, is substantially lower.[6]

Table 1: Kinetic Parameters of the Reduced Folate Carrier (RFC)

SubstrateCell Line/SystemKt / Km (μM)Vmax (pmol/mg protein/min)Optimal pHReference
(6S)-5-Formyl-THF (this compound)K562 (human leukemia)~1-5 (general for reduced folates)Not specified7.4[5][10]
MethotrexateHeLa (human cervical cancer)1.7 - 3.8Decreased at low pH7.4[11]
Pemetrexed (B1662193)HeLa (human cervical cancer)~1.2Not specified7.4[11]
Folic AcidGeneral>100Not specified7.4[6]

Kt (transport constant) and Km (Michaelis constant) are measures of substrate affinity. A lower value indicates higher affinity.

The Proton-Coupled Folate Transporter (PCFT/SLC46A1)

Identified in 2006, the Proton-Coupled Folate Transporter (PCFT) is the primary mechanism for absorbing dietary folates in the proximal small intestine.[4][12] It is also crucial for transporting folates across the choroid plexus into the cerebrospinal fluid.[12]

Mechanism of Transport

PCFT functions as a proton-folate symporter, harnessing the energy from a proton gradient to drive the uphill transport of folates into the cell.[7][12] This mechanism is electrogenic and is highly dependent on an acidic microenvironment, with an optimal pH of approximately 5.5.[5][12][13] This pH corresponds to the conditions found in the proximal small intestine.[12] PCFT's activity decreases dramatically as the pH approaches neutral.[5]

Kinetics and Substrate Affinity

PCFT has a high affinity for folic acid and similar affinities for reduced folates like this compound.[7] Its distinct pH dependency and substrate specificity differentiate it from RFC.[8][13] Notably, PCFT is highly expressed in certain tumors, and the acidic tumor microenvironment makes it an attractive target for the selective delivery of antifolates.[4][5]

Table 2: Kinetic Parameters of the Proton-Coupled Folate Transporter (PCFT)

SubstrateCell Line/SystemKt / Km (μM)Vmax (pmol/mg protein/min)Optimal pHReference
Folic AcidGeneral~1-2Not specified5.5[14][15]
(6S)-5-Formyl-THF (this compound)HeLa R5 (RFC-null)Not specified (7-fold higher affinity than 6R isomer)Not specified5.5[11]
MethotrexateHeLa R5 (RFC-null)~1Comparable to Pemetrexed5.5[11]
PemetrexedHeLa R5 (RFC-null)~0.045Comparable to Methotrexate5.5[11]

Folate Receptors (FRs)

Folate Receptors are high-affinity, low-capacity transporters that mediate the cellular uptake of folates via endocytosis.[16] The most well-characterized isoform in this context is Folate Receptor Alpha (FRα), a glycosylphosphatidylinositol (GPI)-anchored protein.[16][17]

Mechanism of Transport

The process begins with the high-affinity binding of folates, including this compound, to FRα on the cell surface.[16] The receptor-ligand complex then clusters and is internalized into the cell within vesicles called endosomes.[7][16] These endosomes become acidified, which causes a conformational change in the receptor, reducing its affinity for the folate and leading to its release.[18] The released folate is then thought to be transported from the endosome into the cytoplasm, a step that may involve PCFT.[7]

Affinity and Tissue Distribution

FRs bind folates with very high affinity, typically in the low nanomolar range.[2][7] In normal tissues, FRα expression is restricted to the apical surfaces of polarized epithelial cells, such as those in the kidney and choroid plexus, limiting its access to circulating folates.[16] However, FRα is frequently overexpressed in various solid tumors, including ovarian and lung cancers, making it a prominent target for cancer therapeutics and imaging agents.[16][17][19]

Table 3: Binding Affinities of Folate Receptors (FRs)

SubstrateReceptorKd / Km (nM)SystemReference
Folic AcidFRα, FRβ~1General[2][20]
5-Methyl-THFFRα, FRβHigher than Folic AcidGeneral[2]
This compoundFRα, FRβLower affinity than Folic Acid and 5-MTHFGeneral[2]
Farletuzumab (anti-FRα mAb)FRα~2Ovarian Cancer Models[17]

Kd (dissociation constant) is a measure of binding affinity. A lower value indicates higher affinity.

Visualization of Uptake Mechanisms and Workflows

Cellular Uptake Pathways

The following diagram illustrates the three primary pathways for this compound entry into a mammalian cell.

Folinic_Acid_Uptake cluster_membrane Cell Membrane RFC Reduced Folate Carrier (RFC) SLC19A1 pH 7.4 Optimum Anion Exchange Cytoplasm Cytoplasm (this compound) RFC->Cytoplasm PCFT Proton-Coupled Folate Transporter (PCFT) SLC46A1 pH 5.5 Optimum H+ Symport PCFT->Cytoplasm FR Folate Receptor (FRα) GPI-Anchor Endocytosis Endosome Acidified Endosome (pH < 6.0) FR->Endosome Endocytosis Extracellular Extracellular Space (this compound) Extracellular->RFC pH 7.4 Extracellular->PCFT pH 5.5 + H+ Extracellular->FR Binding Endosome->Cytoplasm Release & Transport Experimental_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A Seed cells in multi-well plates B Culture to desired confluency (e.g., 24-48h) A->B C Wash cells with transport buffer (specific pH, e.g., 7.4 or 5.5) B->C D Incubate with [3H]-Folinic Acid (various concentrations and time points) C->D E Add ice-cold stop buffer to terminate uptake D->E F Wash cells to remove extracellular label E->F G Lyse cells to release intracellular contents F->G H Measure radioactivity via scintillation counting G->H I Determine protein concentration (e.g., BCA assay) G->I J Calculate uptake rate (pmol/mg protein/min) H->J I->J K Perform kinetic analysis (determine Km and Vmax) J->K VDR_Regulation_RFC cluster_N Calcitriol Calcitriol (1,25-dihydroxyvitamin D3) VDR Vitamin D Receptor (VDR) (Cytoplasmic) Calcitriol->VDR Binds & Activates Nucleus Nucleus VDR->Nucleus Translocates to RFC_Gene SLC19A1 Gene (RFC) VDR->RFC_Gene  Binds to Promoter RFC_mRNA RFC mRNA RFC_Gene->RFC_mRNA Upregulates Transcription RFC_Protein RFC Protein (Increased Expression) RFC_mRNA->RFC_Protein Translation

References

The Citrovorum Factor: A Technical Guide to its History, Discovery, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: This technical guide provides a comprehensive overview of the citrovorum factor, known scientifically as folinic acid and commercially as leucovorin. From its serendipitous discovery as a bacterial growth factor to its indispensable role in modern cancer chemotherapy, this document will delve into the key scientific milestones, experimental methodologies, and quantitative data that have defined its importance. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical therapeutic agent.

A Historical Chronicle of the Citrovorum Factor

The journey of the citrovorum factor began in 1948 when H. E. Sauberlich and C. A. Baumann reported the discovery of an essential growth factor for the bacterium Leuconostoc citrovorum (now known as Lactobacillus citrovorum).[1][2][3] This unidentified substance, which they termed the "citrovorum factor," was found to be present in liver extracts and was distinct from folic acid, which alone could not support the growth of this bacterial strain.[3][4]

Subsequent research focused on isolating and elucidating the structure of this enigmatic factor. It was observed that the synthesis of the citrovorum factor could be accomplished in liver cells from pteroylglutamic acid (folic acid) in the presence of ascorbic acid. The addition of sodium formate (B1220265) to these cell-free systems increased the activity of the citrovorum factor, leading to the eventual deduction of its structure as 5-formyl-5,6,7,8-tetrahydrofolic acid.[5]

A pivotal moment in the history of the citrovorum factor came with the advent of antifolate chemotherapy. In the late 1940s, Sidney Farber demonstrated that folic acid antagonists, such as aminopterin (B17811) and later methotrexate (B535133), could induce temporary remissions in children with acute leukemia. However, the high toxicity of these drugs to healthy cells was a major limitation.[4] In 1950, it was discovered that the citrovorum factor could counteract the toxic effects of these folic acid antagonists.[4] This led to the development of "leucovorin rescue" therapy, a strategy that allows for the administration of high, and therefore more effective, doses of methotrexate to kill cancer cells, followed by the administration of leucovorin to rescue normal cells from the drug's toxicity.[6][7] This approach remains a cornerstone of treatment for several cancers, including osteosarcoma and certain types of lymphoma.

Further research revealed another critical role for the citrovorum factor in oncology: as a potentiator of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). It was discovered that a metabolite of leucovorin, 5,10-methylenetetrahydrofolate, stabilizes the binding of the active metabolite of 5-FU to the enzyme thymidylate synthase, thereby enhancing its inhibitory effect on DNA synthesis in cancer cells.[8] This synergistic combination is a standard of care in the treatment of colorectal cancer.

Today, the citrovorum factor, or leucovorin, is recognized as an essential medicine, and its discovery and development represent a landmark in the history of both microbiology and cancer therapy.

Quantitative Data

Pharmacokinetics of Oral Leucovorin

The oral absorption of leucovorin is saturable.[9][10] As the dose increases, the bioavailability decreases.

Oral Dose of LeucovorinApparent Bioavailability
25 mg97%
50 mg75%
100 mg37%
200 mg31%
(Data compiled from multiple sources)[9][10][11]
Comparative Efficacy of Leucovorin Isomers

Leucovorin is a racemic mixture of two diastereoisomers, the biologically active l-isomer (levoleucovorin) and the inactive d-isomer. Clinical studies have compared the efficacy of racemic leucovorin (d,l-LV) with the pure l-isomer (l-LV) in combination with 5-fluorouracil (FU) for the treatment of advanced colorectal cancer.

ParameterFU + Racemic Leucovorin (d,l-LV)FU + l-Leucovorin (l-LV)
Overall Response Rate25%32%
Median Duration of Response7.2 months8.0 months
Median Time to Progression or Death6.25 months8.0 months
Median Overall Survival14.5 months15.0 months
(Data from a randomized phase III study. Differences were not statistically significant)[12]
Leucovorin Rescue Dosing Nomogram for High-Dose Methotrexate Therapy

The dose of leucovorin for rescue therapy is adjusted based on plasma methotrexate concentrations at specific time points after administration.

Time After Start of Methotrexate InfusionPlasma Methotrexate LevelRecommended Leucovorin Dose
24 hours> 50 µM150 mg IV every 3 hours
48 hours> 5 µM150 mg IV every 3 hours
72 hours> 0.2 µM15 mg IV/PO every 6 hours
(This is a simplified representation. Dosing should be guided by institutional protocols and patient's clinical status.)[1][6][13]

Experimental Protocols

Microbiological Assay for Citrovorum Factor Activity (Principle)

This assay is based on the principle that Lactobacillus citrovorum requires the citrovorum factor for growth. The extent of bacterial growth, measured by turbidity, is proportional to the concentration of the citrovorum factor in the sample.

  • Preparation of Basal Medium: A synthetic medium is prepared containing all the necessary nutrients for the growth of L. citrovorum except for the citrovorum factor.

  • Preparation of Inoculum: A culture of L. citrovorum is grown and then washed to remove any carry-over of the citrovorum factor.

  • Assay Procedure:

    • A series of tubes is prepared with the basal medium.

    • Standard solutions of a known concentration of citrovorum factor (e.g., purified leucovorin) are added to a set of tubes to create a standard curve.

    • The test samples containing unknown amounts of the citrovorum factor are added to another set of tubes.

    • All tubes are inoculated with the prepared L. citrovorum inoculum.

    • The tubes are incubated at an optimal temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).

  • Measurement of Growth: The turbidity of each tube is measured using a spectrophotometer.

  • Quantification: The concentration of the citrovorum factor in the test samples is determined by comparing their turbidity to the standard curve.

Chemical Synthesis of this compound from Folic Acid (Principle)

The synthesis of this compound (leucovorin) from folic acid involves the reduction of the pterin (B48896) ring of folic acid to tetrahydrofolic acid, followed by the introduction of a formyl group.

  • Reduction of Folic Acid: Folic acid is reduced to tetrahydrofolic acid (THF). This can be achieved through catalytic hydrogenation using a catalyst such as platinum oxide, or by chemical reducing agents like sodium borohydride.[5]

  • Formylation of THF: THF is then formylated to introduce the C1 unit. This can be accomplished using a formylating agent such as formic acid.[5]

  • Cyclization and Isomer Separation: The formylated intermediate undergoes cyclization to form the stable anhydroleucovorin (B8779391) (5,10-methenyltetrahydrofolate). Subsequent hydrolysis yields a racemic mixture of (6R,S)-folinic acid. The biologically active (6S)-isomer can be separated from the (6R)-isomer through crystallization and resolution techniques.[14][15]

In Vitro Methotrexate Rescue Assay

This assay evaluates the ability of leucovorin to rescue cancer cells from the cytotoxic effects of methotrexate.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured in appropriate media.

  • Methotrexate Treatment: Cells are exposed to various concentrations of methotrexate (e.g., 0.5, 1.0, 3.0, and 10.0 µM) for a specified duration (e.g., 24 hours).[16]

  • Leucovorin Rescue: After methotrexate exposure, the medium is replaced with fresh medium containing various concentrations of leucovorin (e.g., 0.5 to 50 µM).[16]

  • Assessment of Cell Viability: After a further incubation period (e.g., 24-48 hours), cell viability is assessed using a suitable method, such as a cloning assay or an MTT assay.

  • Data Analysis: The percentage of cell survival is calculated for each condition, and the ability of different concentrations of leucovorin to rescue cells from methotrexate-induced cytotoxicity is determined.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay measures the inhibition of the DHFR enzyme by methotrexate.

  • Reagent Preparation:

    • DHFR Assay Buffer: (e.g., 0.05 M Tris-HCl, pH 7.5).

    • DHFR Enzyme Solution: A solution of purified DHFR enzyme.

    • DHFR Substrate Solution: A solution of dihydrofolic acid (DHF).

    • NADPH Solution: A solution of NADPH.

    • Inhibitor Solution: Solutions of methotrexate at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • To each well, add the DHFR assay buffer.

    • Add the inhibitor solution (methotrexate) or a control buffer.

    • Add the DHFR enzyme solution and incubate briefly.

    • Initiate the reaction by adding the DHF substrate and NADPH.

  • Measurement: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The measurement is taken kinetically over a period of time.

  • Data Analysis: The rate of the reaction is calculated for each methotrexate concentration. The IC50 value (the concentration of methotrexate that inhibits 50% of the enzyme activity) is then determined.

Thymidylate Synthase (TS) in situ Inhibition Assay

This assay measures the inhibition of thymidylate synthase within intact cells, often used to assess the potentiation of 5-fluorouracil by leucovorin.

  • Cell Treatment: Cancer cells are treated with 5-fluorouracil alone or in combination with leucovorin for a specified time.

  • Cell Permeabilization: The cells are permeabilized to allow the entry of the assay reagents.

  • Assay Reaction: The permeabilized cells are incubated with a reaction mixture containing [5-³H]deoxyuridine monophosphate (dUMP) and other necessary cofactors. The activity of TS results in the release of tritium (B154650) (³H) from the dUMP.

  • Measurement of Tritium Release: The amount of released tritium is measured using a scintillation counter.

  • Data Analysis: The level of TS inhibition is determined by comparing the tritium release in treated cells to that in untreated control cells.

Signaling Pathways and Experimental Workflows

Folate_Metabolism_and_Drug_Action Folic_Acid Folic Acid (Pteroylglutamic Acid) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine Serine Glycine Glycine Serine->Glycine SHMT Methylene_THF->THF dTMP dTMP Methylene_THF->dTMP TS TS Thymidylate Synthase Methylene_THF->TS Stabilizes Inhibition dUMP dUMP dUMP->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Leucovorin Leucovorin (this compound) Leucovorin->THF Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Inhibits Fluorouracil 5-Fluorouracil FdUMP FdUMP Fluorouracil->FdUMP FdUMP->TS Inhibits

Folate Metabolism and Drug Action Pathway

Leucovorin_Rescue_Workflow start Start: High-Dose Methotrexate Infusion wait_24h Wait 24 Hours start->wait_24h measure_mtx Measure Plasma Methotrexate Level wait_24h->measure_mtx start_leucovorin Initiate Leucovorin Rescue (e.g., 15 mg every 6 hours) measure_mtx->start_leucovorin continue_rescue Continue Leucovorin and Monitoring start_leucovorin->continue_rescue decision Methotrexate Level Below Threshold? continue_rescue->decision adjust_dose Adjust Leucovorin Dose Based on Nomogram decision->adjust_dose No stop_rescue End: Discontinue Leucovorin Rescue decision->stop_rescue Yes adjust_dose->continue_rescue

High-Dose Methotrexate with Leucovorin Rescue Workflow

References

Folinic Acid's Role in the Folate Metabolic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folinic acid, also known as leucovorin, is a metabolically active form of folate, vitamin B9. Unlike its synthetic counterpart, folic acid, this compound does not require reduction by the enzyme dihydrofolate reductase (DHFR) to participate in the essential one-carbon metabolic pathway.[1][2][3] This characteristic underpins its critical therapeutic applications, from mitigating the toxicity of chemotherapy agents to treating metabolic disorders. This guide provides an in-depth examination of this compound's journey through the folate metabolic pathway, its pharmacological properties, and the experimental methodologies used to investigate its function.

The Folate Metabolic Pathway: A Central Hub for Biosynthesis

The folate metabolic pathway is a crucial network of biochemical reactions that facilitates the transfer of one-carbon units, such as methyl, methylene, and formyl groups.[4][5] These reactions are fundamental for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA, as well as for the methylation of various molecules, including DNA, RNA, proteins, and phospholipids.[6][7]

This compound, as a 5-formyl derivative of tetrahydrofolic acid (THF), readily enters this pathway and is converted into other active folate derivatives, such as 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate.[1][8]

Folate_Metabolic_Pathway cluster_folic_acid Folic Acid Metabolism cluster_folinic_acid This compound Metabolism Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR This compound This compound 5,10-Methenyl-THF 5,10-Methenyl-THF This compound->5,10-Methenyl-THF 5,10-Methylene-THF 5,10-Methylene-THF 5,10-Methenyl-THF->5,10-Methylene-THF 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR THF THF 5-Methyl-THF->THF Methionine Synthase One-Carbon Donors One-Carbon Donors THF->One-Carbon Donors Biosynthesis Biosynthesis One-Carbon Donors->Biosynthesis DNA, RNA, Amino Acids DNA, RNA, Amino Acids Biosynthesis->DNA, RNA, Amino Acids Methotrexate (B535133) Methotrexate DHFR DHFR Methotrexate->DHFR inhibits

This compound's entry into the folate metabolic pathway.

Pharmacokinetics of this compound

This compound can be administered orally, intramuscularly, or intravenously.[9] Its absorption and metabolism differ significantly from folic acid.

ParameterThis compoundFolic Acid
Activation Does not require DHFR for activation.[1][2]Requires reduction by DHFR in the liver.[2][10]
Bioavailability (Oral) Dose-dependent; 97% for 25 mg, 75% for 50 mg, and 37% for 100 mg.[8]Generally high, but conversion to active form can be slow.[10]
Peak Serum Level Rapid after IV administration (mean peak at 10 minutes).[8]Slower, dependent on DHFR activity.[10]
Terminal Half-life Approximately 6.2 hours for total reduced folates.[8]Varies depending on the rate of metabolism.
Metabolites Rapidly converted to 5,10-methenyltetrahydrofolate, 5,10-methylenetetrahydrofolate, and 5-methyltetrahydrofolate.[8]Reduced to dihydrofolate and then tetrahydrofolate.[6]
Excretion Primarily via the kidneys.[11]Via urine and feces.[6]

Clinical Applications and Mechanisms of Action

This compound's unique metabolic properties make it invaluable in several clinical contexts.

Methotrexate Rescue Therapy

High-dose methotrexate is a chemotherapeutic agent that inhibits DHFR, leading to a depletion of intracellular folates and subsequent cell death.[12][13] This affects both cancerous and healthy, rapidly dividing cells. This compound "rescues" normal cells by bypassing the methotrexate-induced blockade of DHFR, thereby replenishing the pool of active folates necessary for DNA synthesis and cell survival.[12][14] This selective rescue is possible because normal cells have a more efficient active transport system for this compound at lower doses compared to many tumor cells.[14]

Methotrexate_Rescue High-Dose Methotrexate High-Dose Methotrexate DHFR DHFR High-Dose Methotrexate->DHFR inhibits Folate Pool Depletion Folate Pool Depletion DHFR->Folate Pool Depletion Cell Death Cell Death Folate Pool Depletion->Cell Death This compound This compound Active Folate Pool Active Folate Pool This compound->Active Folate Pool bypasses DHFR block Normal Cell Survival Normal Cell Survival Active Folate Pool->Normal Cell Survival

Mechanism of this compound rescue in methotrexate therapy.
Potentiation of 5-Fluorouracil (B62378) (5-FU) Activity

In colorectal cancer treatment, this compound is used to enhance the cytotoxic effects of 5-fluorouracil (5-FU).[1][15] 5-FU's active metabolite, fluorodeoxyuridylic acid (FdUMP), inhibits thymidylate synthase (TS), a critical enzyme in DNA synthesis. This compound is converted to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with FdUMP and TS.[8][12] This stabilization enhances the inhibition of TS, leading to increased cancer cell death.[8]

FU_Potentiation This compound This compound 5,10-Methylene-THF 5,10-Methylene-THF This compound->5,10-Methylene-THF Stable Ternary Complex Stable Ternary Complex 5,10-Methylene-THF->Stable Ternary Complex 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FdUMP->Stable Ternary Complex Thymidylate Synthase (TS) Thymidylate Synthase (TS) Thymidylate Synthase (TS)->Stable Ternary Complex Inhibition of DNA Synthesis Inhibition of DNA Synthesis Stable Ternary Complex->Inhibition of DNA Synthesis

This compound enhancing the activity of 5-Fluorouracil.

The Role of MTHFR in this compound Metabolism

The enzyme methylenetetrahydrofolate reductase (MTHFR) is responsible for the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the primary circulating form of folate.[16][17] Genetic polymorphisms in the MTHFR gene, such as the C677T variant, can reduce the enzyme's efficiency, potentially affecting folate metabolism.[16][18] Individuals with certain MTHFR mutations may have a reduced ability to convert folic acid into its active form.[16][19] While this compound still requires MTHFR for the final conversion to 5-MTHF, it enters the cycle at a later stage and may be more efficiently utilized than folic acid in individuals with MTHFR polymorphisms.[16]

Experimental Protocols for Studying Folate Metabolism

In Vitro Dihydrofolate Reductase (DHFR) Activity Assay

This assay measures the ability of a compound to inhibit the DHFR enzyme.

Materials:

  • Recombinant human DHFR

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT

  • Test compound (e.g., methotrexate) and this compound

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 2 µL of varying concentrations of the test compound. For the control, add 2 µL of the solvent.

  • Add 178 µL of a master mix containing assay buffer, 100 µM NADPH, and 5 nM recombinant human DHFR to each well.

  • To test the rescue effect of this compound, add it at varying concentrations to wells containing the inhibitor.

  • Incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of 100 µM DHF to each well.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity for each concentration.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.[20]

DHFR_Assay_Workflow Prepare Reagents Prepare Reagents Add Inhibitor/Folinic Acid to Plate Add Inhibitor/Folinic Acid to Plate Prepare Reagents->Add Inhibitor/Folinic Acid to Plate Add DHFR/NADPH Master Mix Add DHFR/NADPH Master Mix Add Inhibitor/Folinic Acid to Plate->Add DHFR/NADPH Master Mix Incubate Incubate Add DHFR/NADPH Master Mix->Incubate Initiate Reaction with DHF Initiate Reaction with DHF Incubate->Initiate Reaction with DHF Measure Absorbance at 340 nm Measure Absorbance at 340 nm Initiate Reaction with DHF->Measure Absorbance at 340 nm Calculate Reaction Velocity Calculate Reaction Velocity Measure Absorbance at 340 nm->Calculate Reaction Velocity Determine IC50 Determine IC50 Calculate Reaction Velocity->Determine IC50

Workflow for the in vitro DHFR activity assay.
Measurement of Intracellular Folate Metabolites by LC-MS/MS

This method allows for the quantification of different folate species within cells.

Materials:

  • Cell culture reagents

  • Test compound and this compound

  • Ice-cold PBS (phosphate-buffered saline)

  • Ice-cold 80% methanol

  • Cell scraper

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with the test compound and/or this compound for the desired time period (e.g., 24 hours).

  • Wash the cells with ice-cold PBS.

  • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

  • Scrape the cells and collect the extract.

  • Centrifuge at high speed to pellet cell debris.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method for the separation and quantification of folate species (e.g., DHF, THF, 5-methyl-THF, 5-formyl-THF).[20]

Conclusion

This compound is a cornerstone of modern pharmacology, demonstrating a sophisticated interplay with the fundamental processes of cellular life. Its ability to bypass the DHFR enzyme provides a powerful tool for clinicians to enhance the therapeutic index of antifolate chemotherapies and to directly address certain metabolic deficiencies. For researchers and drug development professionals, a deep understanding of this compound's mechanism within the intricate folate metabolic pathway is essential for innovating new therapeutic strategies and optimizing existing ones. The continued investigation into its metabolic fate and interactions will undoubtedly unveil further opportunities to improve patient outcomes in oncology and beyond.

References

An In-depth Technical Guide to the Enzymatic Conversion of Folinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Folinic acid, also known as leucovorin or 5-formyltetrahydrofolate, is a reduced and active form of folate, a crucial B vitamin.[1][2] Unlike synthetic folic acid, it does not require the action of dihydrofolate reductase (DHFR) for its initial activation, a feature of significant clinical importance.[3][4] This allows it to serve as a potent antidote to DHFR inhibitors like methotrexate, a therapy known as "leucovorin rescue," and to be effective in individuals with genetic polymorphisms that affect folate metabolism.[2][5] This guide provides a detailed overview of the core enzymatic pathways, quantitative kinetics, and experimental protocols relevant to the metabolic conversion of this compound.

Core Metabolic Pathways of this compound

This compound enters the central folate cycle after being converted into other biologically active tetrahydrofolate (THF) derivatives. The primary activation step is an ATP-dependent conversion to 5,10-methenyltetrahydrofolate.[6] From there, it can be channeled into various one-carbon metabolic pathways essential for the synthesis of nucleotides (purines and thymidylate) and amino acids.[1][7]

The key enzymes governing the conversion of this compound are:

  • 5,10-Methenyltetrahydrofolate Synthetase (MTHFS) : Catalyzes the ATP-dependent conversion of this compound (5-formyl-THF) to 5,10-methenyl-THF.[6] This is the principal entry point for this compound into the active folate pool.

  • Methenyltetrahydrofolate Cyclohydrolase / Methylenetetrahydrofolate Dehydrogenase (MTHFD1) : This bifunctional enzyme catalyzes the sequential conversion of 5,10-methenyl-THF to 5,10-methylene-THF.

  • Serine Hydroxymethyltransferase (SHMT) : A pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the reversible conversion of THF and serine to 5,10-methylene-THF and glycine.[8][9] This reaction is a major source of one-carbon units.

  • Methylenetetrahydrofolate Reductase (MTHFR) : Catalyzes the irreversible reduction of 5,10-methylene-THF to 5-methyltetrahydrofolate (5-MTHF).[10][11] 5-MTHF is the primary circulating form of folate and is vital for the remethylation of homocysteine to methionine.[12]

Below is a diagram illustrating the metabolic journey of this compound within the broader context of folate metabolism.

Folinic_Acid_Metabolism cluster_folinic_path This compound Activation folinic_acid This compound (5-Formyl-THF) mthfs MTHFS (ATP-dependent) folinic_acid->mthfs methenyl_thf 5,10-Methenyl-THF purines Purine Synthesis methenyl_thf->purines mthfd1 MTHFD1 methenyl_thf->mthfd1 methylene_thf 5,10-Methylene-THF mthfr MTHFR methylene_thf->mthfr ts Thymidylate Synthase methylene_thf->ts thf Tetrahydrofolate (THF) shmt SHMT thf->shmt dhf Dihydrofolate (DHF) dhfr DHFR dhf->dhfr methyl_thf 5-Methyl-THF (5-MTHF) ms Methionine Synthase methyl_thf->ms homocysteine Homocysteine homocysteine->ms methionine Methionine dtmp dTMP Synthesis serine Serine serine->shmt glycine Glycine mthfs->methenyl_thf mthfd1->methylene_thf mthfr->methyl_thf shmt->methylene_thf shmt->glycine dhfr->thf ms->thf ms->methionine ts->dhf ts->dtmp MTHFR_Assay_Workflow prep 1. Prepare Master Mix (Assay Buffer, FAD, NADPH) dispense 2. Dispense Master Mix into 96-well plate prep->dispense add_enzyme 3. Add Recombinant MTHFR to appropriate wells dispense->add_enzyme incubate 4. Pre-incubate at 37°C for 5 minutes add_enzyme->incubate initiate 5. Initiate Reaction by adding 5,10-Methylene-THF incubate->initiate measure 6. Measure Absorbance at 340 nm kinetically for 10-20 min initiate->measure analyze 7. Analyze Data Calculate initial velocity (V₀) measure->analyze LCMS_Workflow harvest 1. Harvest Cells Wash with ice-cold PBS quench 2. Quench Metabolism Add ice-cold Extraction Buffer with Internal Standards harvest->quench scrape 3. Scrape and Collect Cells Transfer lysate to microtube quench->scrape lyse 4. Lyse and Precipitate Incubate on ice, then centrifuge to pellet debris scrape->lyse extract 5. Collect Supernatant (contains folate metabolites) lyse->extract dry 6. Dry Extract Under nitrogen stream or lyophilize extract->dry reconstitute 7. Reconstitute In suitable solvent for LC-MS/MS dry->reconstitute analyze 8. Analyze by LC-MS/MS Quantify against standard curves reconstitute->analyze

References

Folinic Acid as a Cofactor: A Technical Guide to its Role in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folinic acid, a 5-formyl derivative of tetrahydrofolic acid (THF), is a crucial cofactor in a range of enzymatic reactions central to one-carbon metabolism. Unlike folic acid, a synthetic provitamin, this compound is a biologically active form that does not require reduction by dihydrofolate reductase (DHFR) to participate in metabolic pathways. This property makes it a valuable agent in clinical settings, particularly in chemotherapy regimens. This technical guide provides an in-depth exploration of this compound's role as a cofactor, focusing on the quantitative aspects of its interaction with key enzymes, detailed experimental protocols for its study, and visualization of the pertinent metabolic pathways.

Folate coenzymes are essential for the synthesis of nucleic acids (purines and thymidylate) and the metabolism of several amino acids, including methionine and serine.[1] They act as carriers of one-carbon units at various oxidation states.[2] this compound primarily functions by being converted to other active THF derivatives, such as 5,10-methenyltetrahydrofolate, which then participate in these critical biosynthetic reactions.[3] Understanding the precise enzymatic kinetics and the methodologies to study these interactions is paramount for the development of novel therapeutics that target folate metabolism.

Data Presentation: Quantitative Analysis of Enzyme-Cofactor Interactions

The following tables summarize the available quantitative data for key enzymes that interact with this compound or its derivatives. This data is essential for comparative analysis and for building kinetic models of metabolic pathways.

EnzymeSubstrate(s)OrganismKm (µM)kcat (s-1)Ki (µM)Notes
5,10-Methenyltetrahydrofolate Synthetase (MTHFS) [6R,S]-5-Formyltetrahydrofolate (this compound)Murine10Not specified-Also known as 5-formyltetrahydrofolate cyclo-ligase. The triglutamate form of the substrate has a significantly lower Km of 0.4 µM.[2]
5-FormyltetrahydrohomofolateMurine--0.7An effective inhibitor of the enzyme.[2]
5-Formyl, 10-methyltetrahydrofolateMurine--10A weak inhibitor of the enzyme.[2]
Serine Hydroxymethyltransferase (SHMT) L-SerinePlasmodium vivax260 ± 401.09 ± 0.05-The reaction proceeds via a ternary complex mechanism.[4]
Tetrahydrofolate (H4folate)Plasmodium vivax110 ± 101.09 ± 0.05-The dissociation constants for the enzyme-L-serine and enzyme-H4folate complexes are 180 ± 80 µM and 350 ± 60 µM, respectively.[4]
Dihydrofolate Reductase (DHFR) Folic AcidHuman--Apparent Ki is 1-2 orders of magnitude lower than Km for 7,8-DHFFolic acid is a poor substrate but a potent inhibitor of DHFR.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of this compound within metabolic pathways and the workflows for its study is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these relationships.

Folate_Metabolism cluster_activation Folate Activation cluster_one_carbon One-Carbon Metabolism Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR (NADPH -> NADP+) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR (NADPH -> NADP+) THF THF 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF SHMT Serine Serine Glycine Glycine Serine->Glycine 5,10-Methenyl-THF 5,10-Methenyl-THF 5,10-Methylene-THF->5,10-Methenyl-THF MTHFD 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR Thymidylate Synthesis Thymidylate Synthesis 5,10-Methylene-THF->Thymidylate Synthesis 10-Formyl-THF 10-Formyl-THF 5,10-Methenyl-THF->10-Formyl-THF Purine Synthesis Purine Synthesis 10-Formyl-THF->Purine Synthesis 5-Methyl-THF->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS (B12) This compound (5-Formyl-THF) This compound (5-Formyl-THF) This compound (5-Formyl-THF)->5,10-Methenyl-THF MTHFS (ATP -> ADP+Pi)

Figure 1: Overview of Folate Metabolism and the Entry of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_enzyme_assay Enzyme Assay cluster_analysis Analysis Tissue/Cell Homogenization Tissue/Cell Homogenization Protein Precipitation Protein Precipitation Tissue/Cell Homogenization->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Enzyme Preparation Enzyme Preparation Supernatant Collection->Enzyme Preparation Assay Buffer Assay Buffer Incubation Incubation Assay Buffer->Incubation Substrate(s) (e.g., this compound) Substrate(s) (e.g., this compound) Substrate(s) (e.g., this compound)->Incubation Cofactor(s) (e.g., ATP, NADPH) Cofactor(s) (e.g., ATP, NADPH) Cofactor(s) (e.g., ATP, NADPH)->Incubation Enzyme Preparation->Incubation Reaction Quenching Reaction Quenching Incubation->Reaction Quenching HPLC Separation HPLC Separation Reaction Quenching->HPLC Separation UV/Fluorescence Detection UV/Fluorescence Detection HPLC Separation->UV/Fluorescence Detection Data Analysis Data Analysis UV/Fluorescence Detection->Data Analysis Kinetic Parameter Calculation Kinetic Parameter Calculation Data Analysis->Kinetic Parameter Calculation

Figure 2: General Experimental Workflow for Studying this compound Metabolism.

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research in this field. The following sections provide synopses of key experimental protocols.

Dihydrofolate Reductase (DHFR) Activity Assay

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Reagents:

    • Assay Buffer: 50 mM Potassium Phosphate (B84403) Buffer, pH 6.5.

    • NADPH Solution: 0.11 mM NADPH in Assay Buffer (prepare fresh).

    • Substrate Solution: 2.3 mM Dihydrofolic Acid (DHFA) in Assay Buffer (prepare fresh).

    • Enzyme Dilution Buffer: 0.1% (w/v) Bovine Serum Albumin (BSA) in Assay Buffer.

    • DHFR Enzyme Solution: Dilute enzyme to 0.12 - 0.25 units/mL in cold Enzyme Dilution Buffer immediately before use.

  • Procedure:

    • In a suitable cuvette, combine 3.00 mL of NADPH Solution and 0.10 mL of DHFA Solution.

    • Mix by inversion and equilibrate to 25°C. Monitor the absorbance at 340 nm until a constant baseline is achieved.

    • Initiate the reaction by adding 0.10 mL of the DHFR Enzyme Solution.

    • Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

    • A blank reaction should be run by adding 0.10 mL of Enzyme Dilution Buffer instead of the enzyme solution.

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve, subtracting the blank rate.

  • Calculation of Enzyme Activity:

    • One unit of DHFR is defined as the amount of enzyme that converts 1.0 µmole of 7,8-dihydrofolate and NADPH to 5,6,7,8-tetrahydrofolate and NADP+ per minute at pH 6.5 at 25°C. The activity is calculated using the molar extinction coefficient of NADPH (6.22 mM-1cm-1 at 340 nm).

Serine Hydroxymethyltransferase (SHMT) Activity Assay

This assay determines SHMT activity by measuring the formation of a labeled product, N5,N10-[14C]methylene tetrahydrofolate, from [14C]serine.

  • Reagents:

    • Reaction Buffer: Typically a buffered solution at a physiological pH (e.g., 50 mM HEPES, pH 7.4).

    • Tetrahydrofolate (THF) solution.

    • Pyridoxal 5'-phosphate (PLP) solution.

    • [14C]Serine (radiolabeled substrate).

    • Enzyme preparation (cell lysate or purified enzyme).

    • DEAE-cellulose paper.

    • Wash buffer (e.g., water).

    • Scintillation cocktail.

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, THF, PLP, and [14C]serine.

    • Initiate the reaction by adding the enzyme preparation.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction by spotting an aliquot of the reaction mixture onto a square of DEAE-cellulose paper.

    • Wash the paper with water to remove unreacted [14C]serine.

    • Dry the paper and measure the radioactivity of the bound N5,N10-[14C]methylene-THF using a scintillation counter.

    • The amount of product formed is proportional to the enzyme concentration and incubation time.

Quantification of this compound and its Metabolites by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying different folate vitamers, including this compound and its metabolites.

  • Sample Preparation:

    • Homogenize tissue or cell samples in an extraction buffer containing antioxidants (e.g., ascorbic acid and 2-mercaptoethanol) to prevent folate degradation.

    • Perform a tri-enzyme treatment (α-amylase, protease, and conjugase) to release folates from food matrices and cleave polyglutamate tails to monoglutamates.

    • Purify and concentrate the folate extracts using affinity chromatography with folate-binding protein.

  • HPLC Conditions (Example):

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., 28 mM dibasic potassium phosphate and 60 mM phosphoric acid in water).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of acetonitrile, which is gradually increased to elute the different folate forms.

    • Flow Rate: 1.0 mL/min.

    • Detection:

      • UV detection at 280 nm for folic acid and some other folates.

      • Fluorescence detection (e.g., excitation at 295 nm, emission at 360 nm) for reduced folates like 5-methyl-THF, which provides higher sensitivity.

  • Quantification:

    • Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known concentrations of folate standards. An internal standard can be used to correct for variations in extraction and injection.

Conclusion

This compound plays a pivotal role as a cofactor in one-carbon metabolism, providing essential one-carbon units for the biosynthesis of nucleotides and amino acids. Its ability to bypass the DHFR-mediated reduction step makes it a critical component in various therapeutic strategies. The quantitative data on enzyme kinetics, while not exhaustive for all enzymes in the pathway, provides a solid foundation for understanding the efficiency and regulation of these reactions. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to investigate the intricate functions of this compound and its derivatives. Future research should aim to further elucidate the kinetic parameters of all enzymes that interact with this compound to build more comprehensive models of folate metabolism, which will undoubtedly aid in the development of more effective and targeted therapies.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Leucovorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucovorin, also known as folinic acid, is a crucial supportive care agent in oncology and other medical fields. As a reduced form of folic acid, it plays a vital role in circumventing the toxic effects of antifolate chemotherapeutic agents and potentiating the efficacy of others. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of leucovorin. It includes detailed experimental protocols for its analysis and presents key quantitative data in a structured format for ease of reference. Furthermore, this guide visualizes the metabolic pathways and experimental workflows associated with leucovorin to facilitate a deeper understanding of its biochemical and pharmacological significance.

Chemical Structure and Nomenclature

Leucovorin is the 5-formyl derivative of tetrahydrofolic acid.[1][2][3] Chemically, it is designated as (2S)-2-{[4-[(2-amino-5-formyl-4-oxo-5,6,7,8- tetrahydro-1H-pteridin-6-yl)methylamino] benzoyl]amino}pentanedioic acid.[4] It is typically administered as its calcium or sodium salt.[4] Leucovorin is a racemic mixture of the dextrorotatory (d) and levorotatory (l) isomers; however, the biologically active form is the l-isomer (l-leucovorin).[3]

Table 1: Chemical and Physical Properties of Leucovorin

PropertyValue
IUPAC Name (2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Synonyms This compound, Citrovorum factor, 5-Formyltetrahydrofolate[4]
Molecular Formula C20H23N7O7[4][5]
Molecular Weight 473.446 g/mol [3][4]
CAS Number 1492-18-8 (Calcium salt)[4]
Appearance White to light yellow, amorphous or crystalline hygroscopic powder (Calcium salt)[2]
Solubility Sparingly soluble in water, practically insoluble in acetone (B3395972) and ethanol.[6]
pKa 3.5 and 4.5 (carboxylic acid moieties), 10.3 (amino group)[3]

Mechanism of Action and Metabolism

Leucovorin's primary mechanism of action lies in its role as a reduced folate, which allows it to bypass the dihydrofolate reductase (DHFR) enzyme.[1][7] This is particularly important in two main clinical scenarios:

  • Methotrexate Rescue: High doses of methotrexate, a DHFR inhibitor, block the conversion of dihydrofolate to tetrahydrofolate, leading to a deficiency in the cofactors necessary for DNA and RNA synthesis.[7] Leucovorin, being a downstream product, replenishes the pool of reduced folates, thereby "rescuing" normal cells from the toxic effects of methotrexate.[1][7]

  • Potentiation of 5-Fluorouracil (5-FU): In colorectal cancer treatment, leucovorin enhances the cytotoxic effects of 5-FU.[8] Leucovorin is metabolized to 5,10-methylenetetrahydrofolate, which forms a stable ternary complex with the 5-FU metabolite (fluorodeoxyuridine monophosphate) and the enzyme thymidylate synthase.[1] This stabilization enhances the inhibition of thymidylate synthase, leading to decreased DNA synthesis and repair in cancer cells.[1]

Upon administration, leucovorin is rapidly metabolized, primarily in the liver and intestinal mucosa, to its active metabolite, 5-methyltetrahydrofolate (5-MTHF).[2][7][9]

Leucovorin_Metabolism Leucovorin Leucovorin (5-Formyl-THF) MethenylTHF 5,10-Methenyl-THF Leucovorin->MethenylTHF Metabolism MethyleneTHF 5,10-Methylene-THF MethenylTHF->MethyleneTHF MethylTHF 5-Methyl-THF (Active Metabolite) MethyleneTHF->MethylTHF Irreversible Reduction HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Leucovorin Sample Stress Forced Degradation (Acid, Base, Heat, etc.) Sample->Stress Dilution Dilution with Mobile Phase Stress->Dilution Injection Inject into HPLC Dilution->Injection Separation Chromatographic Separation (C8 Column) Injection->Separation Detection UV Detection (290 nm) Separation->Detection Quantification Quantification of Leucovorin Detection->Quantification Purity Peak Purity Analysis Quantification->Purity Drug_Interactions cluster_chemo Chemotherapy cluster_other Other Medications Leucovorin Leucovorin MTX Methotrexate Leucovorin->MTX Counteracts Toxicity FU 5-Fluorouracil Leucovorin->FU Enhances Efficacy & Toxicity Anticonvulsants Anticonvulsants (Phenobarbital, Phenytoin) Leucovorin->Anticonvulsants Decreases Efficacy Antibiotics Trimethoprim Leucovorin->Antibiotics Potential Interaction

References

Methodological & Application

Application Notes and Protocols: Folinic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of folinic acid in cell culture media formulation and experimental protocols. This compound, a biologically active form of vitamin B9, plays a crucial role in one-carbon metabolism, which is essential for the biosynthesis of nucleotides and amino acids, and is therefore a critical component in ensuring optimal cell growth, viability, and productivity in various cell culture applications.

Introduction to this compound in Cell Culture

This compound (also known as leucovorin) is a 5-formyl derivative of tetrahydrofolic acid (THF). Unlike folic acid, which is a synthetic, oxidized form of folate, this compound is a reduced and biologically active form that can directly enter the one-carbon metabolic pathway without the need for enzymatic reduction by dihydrofolate reductase (DHFR).[1][2] This characteristic makes it an indispensable supplement in specific cell culture scenarios, particularly for cell lines with compromised DHFR activity or in protocols involving DHFR inhibitors like methotrexate (B535133).

Key Advantages of this compound:

  • Bypasses DHFR enzyme: Directly usable by cells, making it ideal for DHFR-deficient cell lines or in the presence of DHFR inhibitors.[1][3]

  • Enhanced Bioavailability: Readily converted to other active folate derivatives essential for cellular metabolism.[1][2]

  • Rescues cells from antifolate toxicity: Effectively used to counteract the cytotoxic effects of methotrexate and other antifolates.[3][4][5]

Biochemical and Metabolic Differences: Folic Acid vs. This compound

The primary distinction between folic acid and this compound lies in their metabolic activation pathway. Folic acid must undergo a two-step reduction catalyzed by DHFR to become tetrahydrofolate (THF), the active coenzyme.[6][7] this compound, being a derivative of THF, can be directly utilized in the folate cycle.[1][3]

Table 1: Comparison of Folic Acid and this compound

FeatureFolic AcidThis compound (Leucovorin)
Form Synthetic, oxidized precursor[2]Biologically active, reduced form (5-formyl-THF)[8]
Metabolic Activation Requires a two-step reduction by Dihydrofolate Reductase (DHFR)[1][6]Bypasses the DHFR reduction step[1][3]
Bioavailability in Culture Can be limited in DHFR-deficient cells or in the presence of DHFR inhibitors.Readily available for cellular metabolism.
Primary Applications General cell culture media supplement.[6]DHFR-deficient cell lines (e.g., CHO-DG44), methotrexate rescue protocols, and biomanufacturing.[3][9]

One-Carbon Metabolism and the Role of this compound

Folate-mediated one-carbon metabolism is a critical network of biochemical reactions that transfer one-carbon units for the synthesis of essential biomolecules.[10][11] This pathway is compartmentalized, occurring in both the cytoplasm and mitochondria.[7] this compound, as a source of THF, is central to this process.

Key functions of one-carbon metabolism supported by this compound:

  • Purine and Pyrimidine Synthesis: Essential for DNA and RNA replication and repair.[10][12]

  • Amino Acid Metabolism: Involved in the interconversion of serine and glycine, and the remethylation of homocysteine to methionine.[2][10]

  • Methylation Reactions: Provides methyl groups for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for DNA, RNA, and protein methylation.[7][11]

One_Carbon_Metabolism cluster_folic_acid Folic Acid Pathway cluster_folinic_acid This compound Entry cluster_one_carbon_cycle One-Carbon Cycle cluster_biosynthesis Biosynthetic Outputs Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR THF THF Tetrahydrofolate (THF)->THF This compound This compound This compound->Tetrahydrofolate (THF) Bypasses DHFR 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF Serine -> Glycine Amino Acid Synthesis Amino Acid Synthesis THF->Amino Acid Synthesis 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF 10-Formyl-THF 10-Formyl-THF 5,10-Methylene-THF->10-Formyl-THF Thymidylate (dTMP) Synthesis Thymidylate (dTMP) Synthesis 5,10-Methylene-THF->Thymidylate (dTMP) Synthesis 5-Methyl-THF->THF Homocysteine -> Methionine Purine Synthesis Purine Synthesis 10-Formyl-THF->Purine Synthesis

Figure 1. this compound entry into the one-carbon metabolism pathway.

Applications of this compound in Cell Culture Media

Culture of DHFR-Deficient Cell Lines

Chinese Hamster Ovary (CHO) cells are the predominant host for producing recombinant therapeutic proteins.[13] The DHFR-deficient CHO-DG44 cell line is widely used for stable cell line development, employing the DHFR gene as a selectable marker. These cells are auxotrophic for purines and thymidine (B127349) and require a medium supplemented with these components or a reduced folate source like this compound.

Methotrexate (MTX) Rescue Protocols

Methotrexate is a potent inhibitor of DHFR used for gene amplification in CHO cells and as a cancer therapeutic.[3][4] High concentrations of MTX can be toxic to cells. This compound is administered as a "rescue" agent to bypass the DHFR block and replenish the intracellular folate pool, thereby mitigating the toxic effects of MTX on normal cells.[3][4][5]

A study on human trophoblast cells demonstrated that this compound and 5-methyltetrahydrofolate (MTHF) had a significant rescuing effect on MTX-induced cytotoxicity, while folic acid showed no effect.[14][15]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is more soluble than folic acid at physiological pH. However, for preparing concentrated stock solutions, it is recommended to dissolve it in a slightly alkaline solution.

Materials:

  • This compound calcium salt powder (cell culture grade)

  • Cell culture grade water

  • 0.1 M NaOH solution (sterile)

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add a small volume of cell culture grade water.

  • Slowly add 0.1 M NaOH dropwise while vortexing until the powder is completely dissolved.

  • Add cell culture grade water to reach the final desired concentration.

  • Verify that the pH of the stock solution is near neutral (pH 7.0-7.5). Adjust with sterile HCl or NaOH if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the sterile stock solution into sterile cryovials and store at -20°C, protected from light.

Supplementation of Cell Culture Media

Procedure:

  • Thaw the this compound stock solution at room temperature.

  • Aseptically add the required volume of the stock solution to the basal medium to achieve the desired final concentration.

  • Gently mix the supplemented medium.

  • The final concentration of this compound will depend on the cell line and application. A typical starting point for CHO cells can range from 1 to 10 mg/L. Optimization is recommended for specific cell lines and processes.

Methotrexate Rescue Experiment Workflow

This protocol outlines a general workflow for assessing the rescuing effect of this compound on cells treated with methotrexate.

Methotrexate_Rescue_Workflow Start Start Seed_Cells Seed cells in multi-well plates and allow to attach overnight Start->Seed_Cells Treat_MTX Treat cells with varying concentrations of Methotrexate (MTX) Seed_Cells->Treat_MTX Add_Folinic_Acid Simultaneously or 24h post-MTX, add varying concentrations of this compound Treat_MTX->Add_Folinic_Acid Incubate Incubate for 48-72 hours Add_Folinic_Acid->Incubate Assess_Viability Assess cell viability using MTT or other viability assays Incubate->Assess_Viability Analyze_Data Analyze data and determine the effective rescue concentration Assess_Viability->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for a methotrexate rescue experiment.

Quantitative Data Summary

The optimal concentration of this compound can vary significantly depending on the cell line, media formulation, and specific application. The following table provides a summary of concentrations used in different contexts.

Table 2: this compound Concentrations in Cell Culture Applications

ApplicationCell LineThis compound ConcentrationNotesReference
Methotrexate RescueHuman Trophoblast (HTR-8/SVneo)1 µMSignificantly rescued cells from MTX-induced apoptosis.[14][15]
Megaloblastic Anemia Treatment-<1 mg/day (IV)Clinical dosage for folate deficiency.[4]
High-Dose Methotrexate Rescue-15 mg every 6 hours (oral, IM, or IV)Clinical protocol starting 24 hours after MTX initiation.[4]
Media FormulationMCDB Media 105, 110, 131, 201Not specifiedUsed in place of folic acid.[6]

Logical Relationships and Considerations

The choice between folic acid and this compound supplementation is not arbitrary and depends on the specific requirements of the cell culture system.

Folic_vs_Folinic_Acid_Decision Cell_Culture_System Evaluate Cell Culture System DHFR_Status DHFR proficient? Cell_Culture_System->DHFR_Status MTX_Use Using Methotrexate? DHFR_Status->MTX_Use Yes Use_Folinic_Acid This compound is recommended DHFR_Status->Use_Folinic_Acid No Use_Folic_Acid Folic Acid is a suitable choice MTX_Use->Use_Folic_Acid No MTX_Use->Use_Folinic_Acid Yes

Figure 3. Decision guide for choosing between folic acid and this compound.

Troubleshooting

  • Precipitation in Media: If precipitation occurs upon adding the this compound stock solution, it may be due to a high concentration or improper pH of the stock. Ensure the stock solution pH is near neutral before adding to the media.

  • Low Cell Viability: Insufficient this compound concentration in DHFR-deficient cells or during MTX treatment can lead to poor growth. Titrate the this compound concentration to determine the optimal level for your specific system.

  • Masking Vitamin B12 Deficiency: High doses of folates can mask a vitamin B12 deficiency by correcting hematological abnormalities while allowing potential neurological issues to progress.[1] While more relevant in clinical settings, it is a point of consideration in long-term cultures.

Conclusion

This compound is a valuable supplement in cell culture, offering distinct advantages over folic acid in specific applications. Its ability to bypass the DHFR-mediated metabolic step makes it essential for the culture of DHFR-deficient cell lines and for rescuing cells from the toxic effects of antifolates like methotrexate. By understanding the biochemical basis of its action and following optimized protocols, researchers can effectively utilize this compound to enhance cell growth, viability, and productivity in their cell culture systems.

References

Quantification of Folinic Acid in Biological Samples Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Folinic acid, a metabolically active form of folic acid (Vitamin B9), plays a crucial role in one-carbon metabolism, which is essential for the biosynthesis of nucleotides (purines and thymidylate) and methionine.[1] Consequently, it is vital for DNA synthesis, repair, and methylation.[2] Its quantification in biological matrices such as plasma, serum, and tissues is of significant interest in clinical diagnostics, nutritional monitoring, and pharmaceutical research. In oncology, this compound (often administered as leucovorin) is used as a rescue agent to mitigate the toxic effects of antifolate chemotherapeutic agents like methotrexate.[3] It is also used to potentiate the cytotoxic effects of fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU), in the treatment of various cancers.[4]

High-Performance Liquid Chromatography (HPLC) offers a robust, sensitive, and specific method for the determination of this compound and its metabolites in complex biological samples. This document provides detailed protocols for sample preparation and HPLC analysis, along with quantitative data compiled from various validated methods.

Data Presentation: Quantitative HPLC and UHPLC-MS/MS Parameters

The following tables summarize key quantitative parameters from various published methods for the determination of this compound in biological samples.

Table 1: HPLC Methods with UV or Electrochemical Detection

ParameterMethod 1 (Plasma)Method 2 (Serum)Method 3 (Plasma)
Sample Volume 500 µLNot Specified500 µL
Sample Preparation Solid-Phase Extraction (SPE) with RP-18 cartridgeSolid-Phase Extraction (SPE) with C18 minicolumnSolid-Phase Extraction (SPE) with RP-18 cartridge
HPLC Column Reversed-phase RP-8 (119 x 2 mm, 4 µm)Not SpecifiedChiral (human serum albumin, 150 x 4.6 mm, 7 µm) for diastereoisomer separation
Mobile Phase 0.2 mol/L Na2HPO4:1-propanol (98:2, v/v), pH 6.2pH 3.5 ammonium (B1175870) phosphate (B84403) buffer-methanol-acetonitrile (93:4:3, v/v/v)0.2 mol/L Na2HPO4:1-propanol (98:2, v/v), pH 6.2
Flow Rate Not Specified3.0 mL/minNot Specified
Detection Electrochemical (oxidation mode)AmperometricElectrochemical (oxidation mode)
Linearity Range 0.1-1 µmol/L and 1-50 µmol/L2.5 x 10⁻⁷ to 2.5 x 10⁻⁶ M0.1-1 µmol/L and 1-50 µmol/L
Limit of Detection (LOD) 20 nmol/LNot Specified20 nmol/L
Recovery > 80%101.11 ± 8.5%> 80%
Intra-assay CV (%) < 5%Not Specified< 5%
Inter-assay CV (%) < 15%Not Specified< 15%
Reference [5][4][5]

Table 2: UHPLC-MS/MS Methods

ParameterMethod 1 (Plasma, Whole Blood, Tissues)Method 2 (Plasma, Embryos)
Sample Preparation Anion exchange SPE (blood/plasma), Homogenization in buffer (tissues)Methanol (B129727) precipitation
UHPLC Column Waters Atlantis dC18 (2.0 x 100 mm, 3 µm)Not Specified
Mobile Phase Gradient with 0.1% formic acid in water and acetonitrileNot Specified
Flow Rate 0.300 mL/minNot Specified
Detection Triple quadrupole MS (MRM, positive polarity)Tandem Mass Spectrometry (MS/MS)
Linearity Range 0.5 to 2500 ng/mLNot Specified
Correlation Coefficient (r²) > 0.980Not Specified
Internal Standard ¹³C₅-methyl THFNot Specified
Reference [1][6]

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma by HPLC with Electrochemical Detection

This protocol is based on the method described by Etienne et al.[5]

1. Materials and Reagents

  • This compound (calcium salt) standard

  • 5-methyltetrahydrofolate (5-MTHF) standard

  • Sodium phosphate dibasic (Na₂HPO₄)

  • 1-Propanol

  • Perchloric acid

  • Methanol

  • Water (HPLC grade)

  • Human plasma (heparinized)

  • Solid-Phase Extraction (SPE) cartridges: RP-18

2. Sample Preparation (Solid-Phase Extraction)

  • Condition an RP-18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

  • To 500 µL of plasma, add an internal standard (if used) and mix.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of water to remove interfering substances.

  • Elute the folates with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

3. HPLC Conditions

  • HPLC System: A system equipped with a pump, autosampler, and electrochemical detector.

  • Column: Reversed-phase RP-8 column (e.g., 119 x 2 mm, 4 µm particle size). For diastereomer separation, a chiral column (e.g., human serum albumin, 150 x 4.6 mm, 7 µm) is required.[5]

  • Mobile Phase: 0.2 mol/L Sodium Phosphate buffer (pH 6.2) : 1-Propanol (98:2, v/v).

  • Flow Rate: 1.0 mL/min (adjust as necessary for optimal separation).

  • Injection Volume: 20 µL.

  • Detection: Electrochemical detector set to an oxidative potential suitable for this compound (e.g., +0.6 V).

4. Data Analysis

  • Construct a calibration curve by injecting known concentrations of this compound standards.

  • Plot the peak area (or height) versus the concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Simultaneous Determination of Folates in Biological Matrices by UHPLC-MS/MS

This protocol is a generalized procedure based on the method by Euro et al.[1]

1. Materials and Reagents

  • This compound and other folate standards

  • ¹³C₅-methyl THF (internal standard)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Anion exchange SPE cartridges (for plasma/blood)

  • Homogenization buffer (for tissues)

2. Sample Preparation

  • Plasma/Whole Blood (SPE):

    • Condition an anion exchange SPE cartridge.

    • Load the plasma or hemolyzed whole blood sample.

    • Wash the cartridge to remove interfering substances.

    • Elute the folates with an appropriate elution solvent.

    • Evaporate and reconstitute in the initial mobile phase.

  • Tissues (Homogenization):

    • Homogenize the tissue sample in a suitable buffer.

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant for analysis.

3. UHPLC-MS/MS Conditions

  • UHPLC System: A system coupled to a triple quadrupole mass spectrometer.

  • Column: Waters Atlantis dC18 (2.0 x 100 mm, 3 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A gradient starting with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. A typical run time is around 5 minutes.[1]

  • Flow Rate: 0.300 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions for this compound and the internal standard.

4. Data Analysis

  • Create a calibration curve using the peak area ratios of the analyte to the internal standard versus concentration.

  • Quantify this compound in the samples using the regression equation from the calibration curve.

Signaling Pathways and Experimental Workflows

This compound in One-Carbon Metabolism

This compound (as 5-formyl-THF) is a key intermediate in the one-carbon metabolic pathway. It can be readily converted to other active folate derivatives, such as 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) and 10-formyl-THF, which are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1][2] This pathway is fundamental for cell proliferation and growth.

OneCarbonMetabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR CH2_THF 5,10-Methylene-THF THF->CH2_THF SHMT Serine Serine Glycine Glycine Serine->Glycine Serine->CH2_THF CH2_THF->DHF TS CH2_THF->THF Methenyl_THF 5,10-Methenyl-THF CH2_THF->Methenyl_THF dTMP dTMP (Thymidylate) CH2_THF->dTMP TS Folinic_Acid This compound (5-Formyl-THF) Folinic_Acid->Methenyl_THF Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Purines Purine Synthesis Formyl_THF->Purines dUMP dUMP dUMP->DHF dUMP->dTMP DNA DNA Synthesis & Repair dTMP->DNA Purines->DNA

Caption: this compound's role in the one-carbon metabolism pathway.

Potentiation of 5-Fluorouracil (5-FU) Chemotherapy by this compound

This compound enhances the anticancer activity of 5-FU by increasing the intracellular pool of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[4] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), inhibits thymidylate synthase (TS), a crucial enzyme for DNA synthesis. 5,10-CH₂-THF stabilizes the binding of FdUMP to TS, forming a stable ternary complex that leads to prolonged inhibition of the enzyme and enhanced cytotoxicity in cancer cells.[7][8]

FU_Potentiation Folinic_Acid This compound (Leucovorin) CH2_THF 5,10-Methylene-THF Folinic_Acid->CH2_THF Metabolic Conversion Ternary_Complex Stable Ternary Complex (TS-FdUMP-CH2-THF) CH2_THF->Ternary_Complex Stabilizes FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP Metabolic Activation TS Thymidylate Synthase (TS) FdUMP->TS Inhibits FdUMP->Ternary_Complex TS->Ternary_Complex DNA_Synthesis DNA Synthesis Ternary_Complex->DNA_Synthesis Inhibits dUMP dUMP dTMP dTMP dUMP->dTMP TS dTMP->DNA_Synthesis Apoptosis Cell Death (Apoptosis) DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of 5-FU potentiation by this compound.

Experimental Workflow for HPLC Quantification

The logical flow for quantifying this compound in a biological sample involves several key stages, from sample collection to final data analysis.

HPLC_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) Sample_Prep Sample Preparation (e.g., SPE, Protein Precipitation) Sample_Collection->Sample_Prep HPLC_Analysis HPLC / UHPLC-MS/MS Analysis Sample_Prep->HPLC_Analysis Chromatogram Chromatogram Generation HPLC_Analysis->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification Calibration Calibration Curve Generation (Standard Solutions) Calibration->Quantification Data_Reporting Data Reporting & Interpretation Quantification->Data_Reporting

Caption: General workflow for HPLC-based quantification.

References

Application Notes and Protocols: Folinic Acid Rescue Following Methotrexate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (B535133) (MTX), a potent folic acid antagonist, is a cornerstone of chemotherapy and immunosuppressive treatments. Its therapeutic efficacy stems from the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines, ultimately leading to the arrest of cellular proliferation and induction of apoptosis in rapidly dividing cells.[1][2][3] However, this mechanism is not selective for malignant or pathogenic cells, often resulting in significant toxicity to healthy, rapidly proliferating tissues such as the bone marrow and gastrointestinal tract.[4]

Folinic acid (leucovorin), a 5-formyl derivative of tetrahydrofolic acid, serves as a crucial rescue agent to mitigate MTX-induced toxicity.[4][5] Unlike folic acid, this compound can be converted to tetrahydrofolate and its derivatives without the action of DHFR, thereby bypassing the MTX-induced metabolic block and replenishing the folate pool necessary for DNA and RNA synthesis in normal cells.[6][7] This selective rescue is possible due to differences in uptake and metabolism between normal and cancerous cells.[4] The timely administration of this compound is critical to prevent irreversible cellular damage while preserving the anti-neoplastic or immunosuppressive effects of methotrexate.[8][9]

These application notes provide a detailed protocol for an in vitro this compound rescue experiment, summarize key quantitative data from clinical and preclinical studies, and illustrate the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Insights from Methotrexate and this compound Studies

The following tables summarize quantitative data from various studies, offering a comparative overview of dosages, timing, and outcomes.

Table 1: Clinical Dosing Regimens for Methotrexate and this compound Rescue

IndicationMethotrexate DosageThis compound Rescue InitiationThis compound DosageReference
Acute Lymphoblastic Leukemia (ALL)1-5 g/m² infused over 24-36 hours36-48 hours post-MTX start15 mg/m² every 6 hours[8][10]
Osteosarcoma12 g/m² infused over 3-4 hours24 hours post-MTX start8-15 mg/m² every 6 hours[10]
Non-Hodgkin Lymphoma3-8 g/m² infused over 2-4 hours24 hours post-MTX start15-25 mg every 6 hours[10]
Pemetrexed-induced Neutropenia500 mg/m²24 hours post-pemetrexed45 mg, 4 times a day for 3 days[11]
Methotrexate OverdoseN/AAs soon as possible10 mg/m² every 6 hours[5]

Table 2: In Vitro and In Vivo Experimental Parameters for this compound Rescue

Model SystemMethotrexate Concentration/DoseThis compound Concentration/DoseKey FindingsReference
V79 Cells5-100 µg/mL for 6 hours5 or 50 µg/mL for 40 hoursThis compound significantly reduced MTX-induced micronucleated cells (40-68%) and aberrant cells (36-77%).[12]
HTR-8/SVneo Trophoblast CellsMinimum effective doseVarious concentrationsThis compound and 5-methyltetrahydrofolate showed a significant rescuing effect on cell viability, while folic acid did not.[13][14]
Wistar Albino Rats0.5 mg/kg daily for 8 days0.5 mg/kg daily for 8 daysThis compound provided significant protection against MTX-induced genetic damage.[15]
Dogs (accidental ingestion)N/A200 mg/m² every 6 hours for 8 dosesSuccessful mitigation of methotrexate toxicity.[7]

Experimental Protocols

In Vitro this compound Rescue Experiment Following Methotrexate Treatment

This protocol details a cell-based assay to evaluate the efficacy of this compound in rescuing cells from methotrexate-induced cytotoxicity.

1. Materials and Reagents:

  • Cell line of interest (e.g., HeLa, V79, or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Methotrexate (MTX) stock solution

  • This compound (Leucovorin) stock solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

2. Experimental Procedure:

Day 1: Cell Seeding

  • Harvest and count cells using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

Day 2: Methotrexate Treatment

  • Prepare serial dilutions of methotrexate in complete culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01 µM to 100 µM).

  • Carefully remove the medium from the wells.

  • Add 100 µL of the methotrexate-containing medium to the respective wells. Include a "vehicle control" group treated with medium only.

  • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Day 3 or 4: this compound Rescue

  • Prepare serial dilutions of this compound in complete culture medium.

  • At a specific time point after methotrexate addition (e.g., 6, 12, or 24 hours), carefully remove the methotrexate-containing medium.

  • Wash the cells gently with 100 µL of sterile PBS.

  • Add 100 µL of the this compound-containing medium to the designated "rescue" wells. Include a "methotrexate only" control group that receives fresh medium without this compound.

  • Incubate the plate for the remainder of the total treatment period (e.g., if the total period is 72 hours and rescue is at 24 hours, incubate for another 48 hours).

Day 5: Assessment of Cell Viability (MTT Assay)

  • At the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the concentration of methotrexate for both the "methotrexate only" and "this compound rescue" groups.

  • Determine the IC50 (half-maximal inhibitory concentration) of methotrexate in the presence and absence of this compound.

Visualization of Pathways and Workflows

Signaling Pathway of Methotrexate Action and this compound Rescue

Methotrexate_Folinic_Acid_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular MTX_ext Methotrexate MTX_int Methotrexate MTX_ext->MTX_int Uptake FA_ext This compound FA_int This compound FA_ext->FA_int Uptake DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Conversion Purine_Synth Purine Synthesis THF->Purine_Synth Required for Pyrimidine_Synth Pyrimidine Synthesis THF->Pyrimidine_Synth Required for DNA_RNA_Synth DNA/RNA Synthesis Purine_Synth->DNA_RNA_Synth Pyrimidine_Synth->DNA_RNA_Synth Apoptosis Apoptosis DNA_RNA_Synth->Apoptosis Inhibition leads to FA_int->THF Bypasses DHFR (Conversion)

Caption: Methotrexate inhibits DHFR, blocking DNA/RNA synthesis and inducing apoptosis. This compound bypasses this block.

Experimental Workflow for In Vitro this compound Rescue Assay

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation mtx_treatment Treat with Methotrexate overnight_incubation->mtx_treatment incubation_24h Incubate for 24h mtx_treatment->incubation_24h rescue_decision This compound Rescue? incubation_24h->rescue_decision add_fa Add this compound rescue_decision->add_fa Yes add_medium Add Fresh Medium (Control) rescue_decision->add_medium No incubation_48h Incubate for 48h add_fa->incubation_48h add_medium->incubation_48h mtt_assay Perform MTT Assay incubation_48h->mtt_assay data_analysis Analyze Data (Cell Viability, IC50) mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound's rescue effect on methotrexate-treated cells using an MTT assay.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers investigating the interplay between methotrexate and this compound. The in vitro assay offers a robust platform to screen novel rescue agents or to elucidate the mechanisms of methotrexate resistance and this compound rescue in various cell types. The summarized clinical data provides a valuable reference for translating preclinical findings. Understanding the nuances of this therapeutic strategy is paramount for optimizing treatment regimens, minimizing toxicity, and ultimately improving patient outcomes in oncology and autoimmune disease management.

References

Application Note: Utilizing Folinic Acid for In Vitro Nucleotide Synthesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleotide synthesis is a fundamental cellular process essential for DNA replication, RNA transcription, and cellular metabolism. This intricate process is tightly regulated and involves two main pathways: the de novo synthesis pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides.[1][2] Central to de novo synthesis is the one-carbon metabolism pathway, where folate derivatives act as crucial cofactors in the transfer of one-carbon units.[3][4][5]

Folinic acid, a reduced form of folic acid, is a key substrate in this pathway. It is readily converted into various tetrahydrofolate (THF) derivatives that directly participate in the synthesis of purines and the pyrimidine (B1678525), thymidylate.[6] Understanding the role of this compound in nucleotide synthesis is critical for research in cancer biology, metabolic disorders, and for the development of targeted therapeutics. This application note provides detailed protocols for studying the impact of this compound on de novo nucleotide synthesis in an in vitro cell-free system.

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of this compound in the folate cycle and its direct contribution to the de novo synthesis of purine (B94841) and pyrimidine nucleotides.

Folate_Cycle_Nucleotide_Synthesis cluster_folate_cycle Folate Cycle cluster_nucleotide_synthesis De Novo Nucleotide Synthesis FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF THF Tetrahydrofolate (THF) DHF->THF THF->DHF CH2_THF 5,10-Methylene-THF THF->CH2_THF Folinic_Acid This compound Folinic_Acid->THF ATP Serine Serine Glycine Glycine CH2_THF->DHF CH2_THF->THF CHO_THF 10-Formyl-THF CH2_THF->CHO_THF NADP+ dUMP dUMP CH2_THF->dUMP One-Carbon Donation Purine_Synthesis Purine Synthesis (10 steps, 6 enzymes) CHO_THF->Purine_Synthesis One-Carbon Donation DHFR DHFR DHFR->THF NADPH SHMT SHMT SHMT->CH2_THF MTHFD MTHFD PRPP PRPP PRPP->Purine_Synthesis Glycine, Aspartate, Glutamine IMP IMP AMP AMP IMP->AMP GMP GMP IMP->GMP dTMP dTMP dUMP->dTMP TS Thymidylate Synthase Purine_Synthesis->IMP experimental_workflow start Start cell_culture 1. Cell Culture (e.g., HeLa or E. coli) start->cell_culture extract_prep 2. Preparation of Cell-Free Extract cell_culture->extract_prep reaction_setup 3. In Vitro Reaction Setup - Control - this compound Supplemented - MTX + this compound Rescue extract_prep->reaction_setup incubation 4. Incubation (e.g., 37°C for 1-2 hours) reaction_setup->incubation sample_prep 5. Sample Preparation (Quenching and Extraction) incubation->sample_prep hplc_analysis 6. HPLC Analysis of Nucleotides sample_prep->hplc_analysis data_analysis 7. Data Analysis and Quantification hplc_analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Folinic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of folinic acid in various neuroscience research models. Detailed protocols for key experiments are provided to facilitate the design and execution of studies investigating the therapeutic potential of this compound in neurological disorders.

I. Alzheimer's Disease Research Models

This compound has demonstrated protective effects in preclinical models of Alzheimer's disease by modulating signaling pathways related to cell survival and apoptosis.

Quantitative Data Summary
Model This compound Dose Administration Route Duration Key Findings Reference
Triple-transgenic Alzheimer's Disease Mice (3xTg-AD)12 mg/kg/dayOral gavage3 monthsReduced myocardial cell apoptosis; Induced IGF1R/PI3K/AKT and SIRT1/AMPK pathways.[1][2][3][4]
Experimental Protocols

1. This compound Administration in 3xTg-AD Mice

  • Objective: To investigate the long-term effects of this compound on Alzheimer's pathology.

  • Materials:

    • Triple-transgenic Alzheimer's Disease mice (3xTg-AD), 16-20 months old.[1][2][4]

    • This compound (Leucovorin).

    • Vehicle (e.g., sterile water or saline).

    • Oral gavage needles.

  • Procedure:

    • Divide mice into experimental groups: AD control, and AD + this compound.[1][3]

    • Prepare a solution of this compound at a concentration suitable for administering 12 mg/kg body weight in a reasonable volume.

    • Administer 12 mg/kg of this compound or vehicle to the respective groups once daily via oral gavage.[1][2][3][4]

    • Continue the treatment for 3 months.[1][2][3][4]

    • Monitor animal health and body weight regularly.

    • At the end of the treatment period, sacrifice the animals and collect tissues (e.g., heart, brain) for further analysis.[4]

2. Assessment of Apoptosis in Heart Tissue (TUNEL Assay)

  • Objective: To quantify apoptotic cells in the heart tissue of treated and untreated AD mice.

  • Materials:

    • Paraffin-embedded heart tissue sections (4-6 µm).

    • TUNEL assay kit (e.g., ApopTag® Peroxidase In Situ Apoptosis Detection Kit).[5]

    • Proteinase K.

    • Microscope.

  • Procedure:

    • Deparaffinize and rehydrate the paraffin-embedded tissue sections.[6]

    • Treat sections with Proteinase K for permeabilization.

    • Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves:

      • Incubation with Terminal deoxynucleotidyl transferase (TdT) enzyme and digoxigenin-nucleotides to label the 3'-OH ends of fragmented DNA.

      • Application of an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., peroxidase).

      • Addition of a substrate (e.g., DAB) to visualize the labeled cells.[5]

    • Counterstain with a suitable nuclear stain (e.g., hematoxylin).

    • Mount the slides and visualize under a microscope.

    • Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells in multiple fields of view.

3. Western Blot for Apoptosis-Related Proteins

  • Objective: To measure the expression levels of proteins involved in apoptosis.

  • Materials:

    • Heart tissue lysates.

    • SDS-PAGE gels.

    • PVDF membranes.

    • Primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, Bcl-2).

    • HRP-conjugated secondary antibodies.

    • ECL substrate.

    • Imaging system.

  • Procedure:

    • Prepare protein lysates from heart tissue.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[7]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.[7]

    • Apply ECL substrate and capture the chemiluminescent signal.[7]

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).[7]

Signaling Pathway

This compound This compound IGF1R IGF1R This compound->IGF1R SIRT1 SIRT1 This compound->SIRT1 PI3K PI3K IGF1R->PI3K AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival Apoptosis Apoptosis AKT->Apoptosis AMPK AMPK SIRT1->AMPK AMPK->Cell Survival AMPK->Apoptosis cluster_0 Treatment cluster_1 Analysis Fly Model Fly Model This compound Diet This compound Diet Fly Model->this compound Diet Control Diet Control Diet Fly Model->Control Diet Neuron Count Neuron Count This compound Diet->Neuron Count Mitochondrial Assay Mitochondrial Assay This compound Diet->Mitochondrial Assay Control Diet->Neuron Count Control Diet->Mitochondrial Assay Neuroprotection Neuroprotection Neuron Count->Neuroprotection Mitochondrial Function Mitochondrial Function Mitochondrial Assay->Mitochondrial Function Folate Metabolism Abnormality Folate Metabolism Abnormality ASD Symptoms ASD Symptoms Folate Metabolism Abnormality->ASD Symptoms High-Dose this compound High-Dose this compound Improved Folate Transport to Brain Improved Folate Transport to Brain High-Dose this compound->Improved Folate Transport to Brain Improved Neurodevelopment Improved Neurodevelopment Improved Folate Transport to Brain->Improved Neurodevelopment Symptom Improvement Symptom Improvement Improved Neurodevelopment->Symptom Improvement Rett Patients Rett Patients Randomization Randomization Rett Patients->Randomization Group A Group A Randomization->Group A Group B Group B Randomization->Group B This compound (1 yr) This compound (1 yr) Group A->this compound (1 yr) Placebo (1 yr) Placebo (1 yr) Group B->Placebo (1 yr) Crossover Crossover This compound (1 yr)->Crossover Placebo (1 yr)->Crossover Placebo (1 yr)_2 Placebo (1 yr) Crossover->Placebo (1 yr)_2 This compound (1 yr)_2 This compound (1 yr) Crossover->this compound (1 yr)_2 Outcome Assessment Outcome Assessment Placebo (1 yr)_2->Outcome Assessment This compound (1 yr)_2->Outcome Assessment LPS LPS Neuroinflammation Neuroinflammation LPS->Neuroinflammation Oxidative Stress Oxidative Stress LPS->Oxidative Stress Cognitive Deficits Cognitive Deficits Neuroinflammation->Cognitive Deficits Oxidative Stress->Cognitive Deficits Folic Acid Folic Acid Anti-inflammatory Effects Anti-inflammatory Effects Folic Acid->Anti-inflammatory Effects Antioxidant Effects Antioxidant Effects Folic Acid->Antioxidant Effects Anti-inflammatory Effects->Neuroinflammation Improved Cognition Improved Cognition Anti-inflammatory Effects->Improved Cognition Antioxidant Effects->Oxidative Stress Antioxidant Effects->Improved Cognition

References

Folinic Acid Supplementation in Animal Models of Neurological Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of folinic acid in various animal models of neurological disorders. It includes detailed experimental protocols for key assays, a summary of quantitative data from relevant studies, and visualizations of implicated signaling pathways and experimental workflows.

Introduction

This compound, a metabolically active form of folate (vitamin B9), plays a crucial role in one-carbon metabolism, which is essential for nucleotide synthesis, amino acid metabolism, and methylation reactions within the central nervous system.[1] Dysregulation of folate metabolism has been implicated in the pathophysiology of several neurological disorders. This document outlines the use of this compound as a potential therapeutic agent in preclinical animal models of Alzheimer's disease, Parkinson's disease, epilepsy, and autism spectrum disorder.

I. Animal Models and this compound Administration

A variety of animal models are utilized to study the neuroprotective effects of this compound. The choice of model, dosage, and administration route is critical for recapitulating aspects of human neurological disorders.

Alzheimer's Disease
  • Animal Model: Triple-transgenic (3xTg-AD) mice, which develop both amyloid-beta plaques and neurofibrillary tangles, are a commonly used model for Alzheimer's disease.[2]

  • Supplementation Protocol: this compound is administered daily via oral gavage at a dose of 12 mg/kg for a duration of 3 months.

Parkinson's Disease
  • Animal Model: A fruit fly (Drosophila melanogaster) model with mutations in the pink1 gene is used to study the early-onset, familial form of Parkinson's disease.[3][4] This model exhibits progressive loss of dopaminergic neurons.

  • Supplementation Protocol: Flies are raised on a diet enriched with this compound.

Epilepsy
  • Animal Model: A rat model of seizures induced by the administration of homocysteine thiolactone is used to investigate the anticonvulsive properties of folic acid.[5]

  • Supplementation Protocol: Folic acid is administered via intraperitoneal (i.p.) injection at doses of 5, 10, and 15 mg/kg.

Autism Spectrum Disorder (ASD)
  • Animal Model: The Mthfr heterozygous knockout (Mthfr+/-) mouse is used as a model to study the contribution of genetic impairments in folate metabolism to autism-like behaviors.[6] This model exhibits deficits in social interaction and repetitive behaviors.

  • Supplementation Protocol: While direct this compound supplementation protocols in this specific model are still under extensive investigation, studies have focused on prenatal dietary enrichment with one-carbon nutrients.[7]

II. Quantitative Data Summary

The following tables summarize the quantitative outcomes of this compound supplementation in the aforementioned animal models.

Table 1: Effects of this compound on Cognitive and Neuropathological Markers in an Alzheimer's Disease Mouse Model
ParameterControl (AD mice)This compound (12 mg/kg)Outcome
Morris Water Maze (Escape Latency) IncreasedDecreasedImproved spatial learning and memory.
TUNEL Assay (% apoptotic cells) HighReducedDecreased neuronal apoptosis.
p-IGF1R/β-actin ratio LowIncreasedActivation of the IGF1R signaling pathway.
p-PI3K/β-actin ratio LowIncreasedActivation of the PI3K signaling pathway.
p-AKT/β-actin ratio LowIncreasedActivation of the AKT signaling pathway.
SIRT1 expression LowIncreasedUpregulation of SIRT1 expression.
p-AMPK/β-actin ratio LowIncreasedActivation of the AMPK signaling pathway.

Data compiled from studies on 3xTg-AD mice.

Table 2: Effects of this compound on Neurodegeneration and Motor Function in a Parkinson's Disease Fruit Fly Model
ParameterControl (pink1 mutant)This compound-Enriched DietOutcome
Dopaminergic Neuron Count DecreasedSignificantly higher than controlNeuroprotective effect.[3][4]
Climbing Assay (% successful climbs) ReducedImprovedAmelioration of motor deficits.
Mitochondrial Function ImpairedRescuedRestoration of mitochondrial activity.[4]

Data based on studies in Drosophila melanogaster with pink1 mutations.

Table 3: Effects of Folic Acid on Seizure Parameters in a Homocysteine-Induced Seizure Rat Model
ParameterControl (Homocysteine)Folic Acid (15 mg/kg)Outcome
Seizure Incidence (%) 100%57.1%Reduced seizure susceptibility.[5]
Latency to First Seizure (min) 28.040.5Delayed onset of seizures.[5]
Mean Total Spectral Power Density (EEG) HighDecreasedReduction in epileptiform brain activity.[5]

Data from a study using intraperitoneal folic acid administration in a rat model of homocysteine-induced seizures.

Table 4: Behavioral Phenotypes in Mthfr+/- Mouse Model of Autism
Behavioral DomainMthfr+/- MiceWild-Type LittermatesOutcome
Social Interaction (Three-Chamber Test) Reduced time in social chamberNormal social preferenceDeficits in social approach behavior.[6]
Repetitive Behaviors (Marble Burying) Increased number of marbles buriedLower number of marbles buriedIncreased repetitive and perseverative behaviors.[6]

Behavioral characteristics of the Mthfr+/- mouse model relevant to ASD.

III. Experimental Protocols

This section provides detailed protocols for key experiments cited in the application notes.

Morris Water Maze for Spatial Memory Assessment in Mice

Objective: To assess hippocampal-dependent spatial learning and memory.

Materials:

  • Circular pool (120-150 cm in diameter)

  • Water (opacified with non-toxic white paint or milk powder)

  • Escape platform (10 cm in diameter)

  • Video tracking system and software

  • High-contrast spatial cues placed around the room

Procedure:

  • Acclimation: Handle mice for several days prior to testing to reduce stress.

  • Visible Platform Training (1-2 days):

    • Place the platform in one quadrant of the pool, with the top visible above the water surface.

    • Gently place the mouse into the water facing the pool wall in a random starting position.

    • Allow the mouse to swim and find the platform for a maximum of 60 seconds.

    • If the mouse does not find the platform, guide it to the location.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Perform 4 trials per day for each mouse.

  • Hidden Platform Training (4-5 days):

    • Submerge the platform 1-2 cm below the water surface in the target quadrant.

    • Follow the same procedure as the visible platform training, with 4 trials per day.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial (Day after last hidden platform training):

    • Remove the platform from the pool.

    • Place the mouse in the pool at a novel start position.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

Western Blot for Signaling Proteins in Mouse Heart Tissue

Objective: To quantify the expression levels of IGF1R, PI3K, AKT, SIRT1, and AMPK.

Materials:

  • Mouse heart tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-IGF1R, anti-PI3K, anti-AKT, anti-SIRT1, anti-AMPK, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Homogenize frozen heart tissue in lysis buffer on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

TUNEL Assay for Apoptosis in Mouse Brain Tissue

Objective: To detect DNA fragmentation characteristic of apoptotic cells.

Materials:

  • Paraffin-embedded or frozen brain sections

  • TUNEL assay kit (commercially available)

  • Proteinase K (for paraffin (B1166041) sections)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • TdT reaction mix

  • Labeling solution (e.g., with fluorescein-dUTP)

  • DAPI or Hoechst for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • For paraffin sections, deparaffinize and rehydrate the tissue sections. Perform antigen retrieval with proteinase K treatment.

    • For frozen sections, fix with 4% paraformaldehyde.

  • Permeabilization:

    • Incubate sections in permeabilization buffer to allow entry of labeling reagents.

  • TUNEL Reaction:

    • Incubate the sections with the TdT reaction mix according to the kit manufacturer's instructions. This step enzymatically labels the 3'-OH ends of fragmented DNA.

  • Label Detection:

    • Incubate with the labeling solution to visualize the incorporated labeled nucleotides.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI or Hoechst.

    • Mount the slides with an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the sections using a fluorescence microscope.

    • Apoptotic cells will show bright nuclear fluorescence (TUNEL-positive), while non-apoptotic cells will only show the nuclear counterstain.

    • Quantify the percentage of TUNEL-positive cells.

Tyrosine Hydroxylase (TH) Staining for Dopaminergic Neuron Quantification in Drosophila Brain

Objective: To visualize and quantify dopaminergic neurons in the fruit fly brain.

Materials:

  • Adult Drosophila heads

  • 4% Paraformaldehyde in PBS

  • Blocking solution (e.g., 5% normal goat serum in PBST)

  • Primary antibody (anti-Tyrosine Hydroxylase)

  • Fluorescently-labeled secondary antibody

  • DAPI

  • Mounting medium

  • Confocal or fluorescence microscope

Procedure:

  • Dissection and Fixation:

    • Dissect the brains from adult flies in cold PBS.

    • Fix the brains in 4% paraformaldehyde for 20-30 minutes at room temperature.

  • Washing and Blocking:

    • Wash the brains several times in PBST (PBS with Triton X-100).

    • Block non-specific antibody binding by incubating in blocking solution for 1 hour.

  • Antibody Incubation:

    • Incubate the brains in the primary anti-TH antibody solution overnight at 4°C.

    • Wash the brains extensively in PBST.

    • Incubate in the fluorescently-labeled secondary antibody solution for 2-4 hours at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the brains in PBST.

    • Counterstain with DAPI for 10 minutes.

    • Mount the brains on a slide with mounting medium.

  • Imaging and Quantification:

    • Image the brains using a confocal or fluorescence microscope.

    • Identify and count the TH-positive neurons in specific clusters of the fly brain.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways implicated in the action of this compound and the experimental workflows for each animal model.

Signaling Pathways

IGF1R_PI3K_AKT_Pathway This compound This compound IGF1R IGF1R This compound->IGF1R Activates PI3K PI3K IGF1R->PI3K Phosphorylates AKT AKT PI3K->AKT Phosphorylates Cell_Survival Cell Survival (Anti-apoptosis) AKT->Cell_Survival Promotes

Caption: IGF1R/PI3K/AKT signaling pathway activated by this compound.

SIRT1_AMPK_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Upregulates AMPK AMPK SIRT1->AMPK Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis Promotes Autophagy Autophagy AMPK->Autophagy Induces

Caption: SIRT1/AMPK signaling pathway influenced by this compound.

NLRP3_Inflammasome_Pathway Folic Acid Folic Acid NLRP3 NLRP3 Folic Acid->NLRP3 Inhibits Activation ASC ASC NLRP3->ASC Recruits Caspase1 Caspase-1 ASC->Caspase1 Activates Pro_IL1B Pro-IL-1β Caspase1->Pro_IL1B Cleaves IL1B IL-1β (Inflammation) Pro_IL1B->IL1B Neuroinflammation Neuroinflammation IL1B->Neuroinflammation Alzheimer_Workflow cluster_0 Animal Model and Treatment cluster_1 Behavioral Analysis cluster_2 Biochemical and Histological Analysis 3xTg-AD Mice 3xTg-AD Mice This compound (12 mg/kg, p.o.)\nfor 3 months This compound (12 mg/kg, p.o.) for 3 months 3xTg-AD Mice->this compound (12 mg/kg, p.o.)\nfor 3 months Morris Water Maze Morris Water Maze This compound (12 mg/kg, p.o.)\nfor 3 months->Morris Water Maze Brain Tissue Collection Brain Tissue Collection Morris Water Maze->Brain Tissue Collection TUNEL Assay TUNEL Assay Brain Tissue Collection->TUNEL Assay Western Blot\n(IGF1R, PI3K, AKT, SIRT1, AMPK) Western Blot (IGF1R, PI3K, AKT, SIRT1, AMPK) Brain Tissue Collection->Western Blot\n(IGF1R, PI3K, AKT, SIRT1, AMPK) Parkinson_Workflow cluster_0 Animal Model and Treatment cluster_1 Behavioral Analysis cluster_2 Histological Analysis Drosophila (pink1 mutant) Drosophila (pink1 mutant) This compound-Enriched Diet This compound-Enriched Diet Drosophila (pink1 mutant)->this compound-Enriched Diet Climbing Assay Climbing Assay This compound-Enriched Diet->Climbing Assay Fly Brain Dissection Fly Brain Dissection Climbing Assay->Fly Brain Dissection TH Staining TH Staining Fly Brain Dissection->TH Staining Epilepsy_Workflow cluster_0 Animal Model and Treatment cluster_1 Seizure Monitoring Rats Rats Folic Acid (i.p.) Folic Acid (i.p.) Rats->Folic Acid (i.p.) Homocysteine Thiolactone\n(Seizure Induction) Homocysteine Thiolactone (Seizure Induction) Folic Acid (i.p.)->Homocysteine Thiolactone\n(Seizure Induction) Behavioral Observation\n(Seizure Incidence, Latency) Behavioral Observation (Seizure Incidence, Latency) Homocysteine Thiolactone\n(Seizure Induction)->Behavioral Observation\n(Seizure Incidence, Latency) EEG Recording EEG Recording Homocysteine Thiolactone\n(Seizure Induction)->EEG Recording ASD_Workflow cluster_0 Animal Model cluster_1 Behavioral Analysis cluster_2 Molecular Analysis Mthfr+/- Mice Mthfr+/- Mice Three-Chamber Social\nInteraction Test Three-Chamber Social Interaction Test Mthfr+/- Mice->Three-Chamber Social\nInteraction Test Marble Burying Test Marble Burying Test Mthfr+/- Mice->Marble Burying Test Brain Tissue Analysis Brain Tissue Analysis Mthfr+/- Mice->Brain Tissue Analysis

References

The Influence of Folinic Acid on Organoid and Embryonic Development Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folinic acid, a metabolically active form of folate (vitamin B9), is a crucial cofactor in one-carbon metabolism, essential for the synthesis of nucleotides and the methylation of DNA, RNA, and proteins.[1][2] These fundamental cellular processes are paramount during the rapid cell proliferation and differentiation that characterize embryonic and organoid development. Deficiencies or disruptions in folate metabolism have been linked to a range of developmental anomalies, most notably neural tube defects (NTDs).[3][4] This document provides detailed application notes and experimental protocols to investigate the effects of this compound on organoid and embryonic development models, offering insights for basic research and therapeutic development.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound observed in various organoid and embryonic development models.

Table 1: Effect of this compound on Methotrexate-Induced Intestinal Organoid Damage

Treatment GroupConcentration of this compoundOutcome MeasureResultStatistical Significance
Control-Metabolic ActivityBaseline-
Methotrexate (B535133) (MTX)-Metabolic ActivitySignificant decreasep < 0.05 vs. Control
MTX + this compound0.005 µg/mLMetabolic ActivityPartial rescueNot significant vs. MTX
MTX + this compound0.05 µg/mLMetabolic ActivityPartial rescuep < 0.05 vs. MTX
MTX + this compound0.5 µg/mLMetabolic ActivitySignificant rescuep < 0.0001 vs. MTX
MTX + this compound5 µg/mLMetabolic ActivityComplete rescuep < 0.0001 vs. MTX
MTX + this compound50 µg/mLMetabolic ActivityComplete rescuep < 0.0001 vs. MTX

Table 2: Neuroprotective Effects of Folic Acid on High-Glucose-Exposed Human Forebrain Organoids

Treatment GroupOutcome MeasureResultStatistical Significance
Control% of TUNEL+ (apoptotic) cells~2%-
High Glucose (HG)% of TUNEL+ (apoptotic) cells~8%p < 0.05 vs. Control
HG + Folic Acid% of TUNEL+ (apoptotic) cells~3%p < 0.05 vs. HG
ControlVZ/SVZ Thickness (µm)~18 µm-
High Glucose (HG)VZ/SVZ Thickness (µm)~12 µmp < 0.05 vs. Control
HG + Folic AcidVZ/SVZ Thickness (µm)~17 µmp < 0.05 vs. HG

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through several key molecular pathways. It enters the cell via transporters and participates in the one-carbon cycle, which is central to nucleotide synthesis and methylation reactions.

Folate Transport and One-Carbon Metabolism

This compound, being a reduced form of folate, can be utilized more directly in the one-carbon cycle compared to folic acid, which requires reduction by dihydrofolate reductase (DHFR). It is transported into cells by the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT). Once inside the cell, it donates one-carbon units for the synthesis of purines and thymidylate, essential for DNA replication and repair. Furthermore, it provides methyl groups for the conversion of homocysteine to methionine, which is then converted to S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, histones, and other molecules.[1][2]

Folate_Transport_and_Metabolism cluster_extracellular Extracellular Space cluster_cell Cellular Compartment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Folinic_Acid_ext This compound RFC RFC/PCFT Folinic_Acid_ext->RFC Transport Folinic_Acid_int This compound RFC->Folinic_Acid_int One_Carbon_Pool One-Carbon Pool Folinic_Acid_int->One_Carbon_Pool Donates 1-C unit Methionine Methionine One_Carbon_Pool->Methionine Methylates Purine_Synthesis Purine Synthesis One_Carbon_Pool->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis One_Carbon_Pool->Thymidylate_Synthesis Homocysteine Homocysteine Homocysteine->Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Donates methyl group DNA_Methylation DNA Methylation SAM->DNA_Methylation Histone_Methylation Histone Methylation SAM->Histone_Methylation SAH->Homocysteine DNA_Replication DNA Replication Purine_Synthesis->DNA_Replication Thymidylate_Synthesis->DNA_Replication Gene_Expression Altered Gene Expression DNA_Methylation->Gene_Expression Histone_Methylation->Gene_Expression

Caption: Folate transport and one-carbon metabolism pathway.

Regulation of Gene Expression in Development

Proper DNA and histone methylation are critical for the precise regulation of gene expression during development. Folate deficiency can lead to aberrant methylation patterns, affecting the expression of key developmental genes. For example, this compound has been shown to rescue defects in neural crest development by restoring DNA methylation at the Sox2 locus, a key transcription factor in neural fate specification. Similarly, folic acid can compensate for the loss of Pax3 function, a gene implicated in neural tube defects, by promoting cell cycle progression in the neuroepithelium.[5] Folic acid has also been shown to stimulate the Notch signaling pathway, a critical regulator of cell proliferation and differentiation in embryonic neural stem cells.[4]

Experimental Workflows and Protocols

The following sections provide detailed protocols for investigating the effects of this compound on intestinal and cerebral organoids.

Experimental Workflow: Investigating this compound Effects on Organoids

A general workflow for studying the impact of this compound on organoid models is outlined below. This can be adapted for various organoid types and experimental questions.

Experimental_Workflow cluster_analysis Analysis Methods Start Organoid_Culture Establish Organoid Culture (e.g., Intestinal, Cerebral) Start->Organoid_Culture Treatment Treat with this compound (and/or developmental toxicant) Organoid_Culture->Treatment Data_Collection Data Collection and Analysis Treatment->Data_Collection Morphological Morphological Analysis (Size, Budding, Folding) Data_Collection->Morphological Proliferation Cell Proliferation Assays (EdU, Ki67) Data_Collection->Proliferation Apoptosis Apoptosis Assays (TUNEL, Caspase-3) Data_Collection->Apoptosis Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Data_Collection->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot, IHC) Data_Collection->Protein_Expression End Morphological->End Proliferation->End Apoptosis->End Gene_Expression->End Protein_Expression->End

Caption: General experimental workflow for organoid studies.

Protocol 1: Culture and this compound Treatment of Human Intestinal Organoids

This protocol is adapted for studying the protective effects of this compound against chemical-induced damage, such as methotrexate toxicity.

Materials:

  • Human intestinal crypts or established organoid lines

  • Matrigel® Basement Membrane Matrix

  • IntestiCult™ Organoid Growth Medium (or equivalent)

  • This compound (Leucovorin calcium salt)

  • Methotrexate (or other toxicant)

  • 24-well tissue culture plates

  • Cell Recovery Solution

Procedure:

  • Thawing and Seeding Intestinal Organoids: a. Thaw cryopreserved intestinal organoids rapidly in a 37°C water bath. b. Transfer the organoids to a 15 mL conical tube and wash with 10 mL of basal medium. c. Centrifuge at 300 x g for 5 minutes, and discard the supernatant. d. Resuspend the organoid pellet in Matrigel® on ice. e. Plate 50 µL domes of the Matrigel®-organoid suspension into the center of pre-warmed 24-well plate wells. f. Polymerize the Matrigel® by incubating at 37°C for 15-20 minutes. g. Add 500 µL of complete intestinal organoid growth medium to each well.

  • This compound and Methotrexate Treatment: a. Prepare stock solutions of this compound and methotrexate in a suitable solvent (e.g., sterile water or PBS). b. Two days after seeding, replace the medium with fresh medium containing the desired concentrations of methotrexate and/or this compound. For example, treat with 100 ng/mL methotrexate with or without varying concentrations of this compound (0.005 to 50 µg/mL). c. Include appropriate controls: vehicle-only, this compound-only, and methotrexate-only. d. Culture the organoids for the desired duration (e.g., 96 hours), changing the medium every 48 hours.

  • Assessment of Organoid Viability and Growth: a. Metabolic Activity Assay (e.g., CellTiter-Glo® 3D): i. At the end of the treatment period, equilibrate the plate to room temperature. ii. Add the viability reagent according to the manufacturer's instructions. iii. Measure luminescence using a plate reader. b. Morphological Analysis: i. Capture brightfield images of the organoids daily to monitor changes in size, budding, and overall morphology. ii. Quantify organoid size and number using image analysis software (e.g., ImageJ).

Protocol 2: Generation and this compound Treatment of Human Cerebral Organoids

This protocol provides a framework for investigating the role of this compound in neurodevelopment and its potential to rescue defects.

Materials:

  • Human pluripotent stem cells (hPSCs)

  • STEMdiff™ Cerebral Organoid Kit (or equivalent reagents for embryoid body formation, neural induction, and maturation)

  • Matrigel® Basement Membrane Matrix

  • This compound

  • 6-well and 96-well ultra-low attachment plates

  • Orbital shaker

Procedure:

  • Generation of Cerebral Organoids: a. Embryoid Body (EB) Formation (Day 0): Dissociate hPSCs into a single-cell suspension and plate in a 96-well ultra-low attachment plate in EB formation medium containing a ROCK inhibitor (e.g., Y-27632). b. Neural Induction (Day 5-7): Transfer EBs to a 24-well ultra-low attachment plate with neural induction medium. c. Matrigel® Embedding (Day 10-12): Embed the neuroepithelial tissues into droplets of Matrigel® on a non-adherent surface. d. Organoid Maturation (Day 15 onwards): Transfer the embedded organoids to an orbital shaker in maturation medium to promote growth and differentiation.[6]

  • This compound Treatment: a. Prepare a stock solution of this compound in sterile water or PBS. b. From a desired time point in organoid development (e.g., day 20), add this compound to the maturation medium at the desired final concentration. c. If modeling a developmental defect, the toxicant or genetic manipulation should be introduced according to the specific experimental design. d. Culture the organoids with continuous this compound treatment, changing the medium every 2-3 days.

  • Analysis of Neurodevelopmental Phenotypes: a. Immunofluorescence Staining: i. Fix organoids in 4% paraformaldehyde, cryoprotect in sucrose, and embed in OCT. ii. Cryosection the organoids and perform immunofluorescence staining for markers of neural progenitors (e.g., SOX2, PAX6), neurons (e.g., β-III-tubulin, MAP2), and apoptosis (e.g., cleaved caspase-3). b. Quantitative Analysis: i. Measure the thickness of the ventricular zone/subventricular zone (VZ/SVZ) and the cortical plate from stained sections. ii. Quantify the number of proliferative (Ki67+) and apoptotic (TUNEL+) cells within specific regions of the organoids.[5]

Conclusion

Organoid and embryonic development models are powerful tools for elucidating the mechanisms by which this compound influences cellular and tissue morphogenesis. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the role of folate in development and for exploring the therapeutic potential of this compound in mitigating developmental abnormalities. The use of these advanced in vitro systems will undoubtedly continue to provide valuable insights into the intricate interplay between nutrition, genetics, and development.

References

Application Notes and Protocols: Preparation of Stable Folinic Acid Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Folinic acid, a 5-formyl derivative of tetrahydrofolic acid, is a crucial cofactor in various metabolic pathways, including the synthesis of nucleotides.[1] It is widely used in biomedical research and clinical applications, often to counteract the toxic effects of antifolate drugs like methotrexate (B535133).[2][3] However, the preparation of stable this compound stock solutions for in vitro and in vivo experiments can be challenging due to its limited stability in aqueous solutions.[4][5] This document provides detailed protocols for preparing stable this compound stock solutions in both organic and aqueous solvents, along with data on solubility and stability to ensure the reproducibility and accuracy of experimental results.

Data Presentation

The following tables summarize the key quantitative data regarding the solubility and stability of this compound.

Table 1: Solubility of this compound in Common Solvents

SolventForm of this compoundSolubilityNotes
DMSOThis compoundUp to 180 mg/mL (380.19 mM)[4]Ultrasonication may be required. Use fresh, anhydrous DMSO as moisture can reduce solubility.[4]
WaterThis compound (as Sodium Folinate)Up to 400 mg/mL[6]Stable at refrigerator temperatures.[6]
WaterThis compound (Calcium Salt Hydrate)Approximately 0.3 mg/mL[5]Solutions are not recommended for storage for more than one day.[5]
EthanolThis compoundInsoluble[4]

Table 2: Stability of this compound Solutions under Different Storage Conditions

Solvent/FormulationConcentrationStorage TemperatureStabilityKey Considerations
Aqueous Solution (Calcium Salt)Not specifiedNot specifiedGenerally unstable; prepare fresh.[4][5]Crystallization can occur at concentrations as low as 15 mg/mL at 4°C.[6]
Aqueous Solution (Sodium Folinate)Up to 400 mg/mLRefrigerator Temperature (2-8°C)Stable[6]pH should be maintained between 6.0 and 9.0 for optimal stability.[6]
0.9% NaCl in PE bags0.12 mg/mLRoom (15-25°C) and Refrigerator (2-8°C)Stable for at least 30 days[7]Must be protected from light.[7]
Solid Form (Calcium Salt Hydrate)N/A-20°C≥ 4 years[5]Store in a tightly sealed container.

Experimental Protocols

Here are two primary protocols for preparing this compound stock solutions, tailored for different experimental needs.

Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO

This protocol is ideal for experiments requiring a high concentration of this compound and for long-term storage.

Materials:

  • This compound (or its calcium salt) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., up to 180 mg/mL).[4]

  • Dissolution: Vortex the mixture thoroughly for 1-2 minutes. If the this compound does not completely dissolve, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[4]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term storage. The solid form is stable for at least 4 years at this temperature.[5] For working solutions, it is recommended to prepare them fresh from the DMSO stock.

Protocol 2: Preparation of Stable Aqueous this compound (Sodium Folinate) Stock Solution

This protocol is suitable for experiments where DMSO is not desirable and a stable aqueous solution is needed. This method involves converting the more common calcium salt to the more soluble and stable sodium salt.

Materials:

  • This compound calcium salt powder

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • Sterile, nuclease-free water

  • pH meter or pH strips

  • Sterile, amber bottles or tubes

Procedure:

  • Weighing: Weigh the desired amount of this compound calcium salt powder.

  • Suspension: Suspend the powder in a minimal amount of sterile, nuclease-free water.

  • Conversion to Sodium Salt: While stirring, add a molar equivalent of sodium bicarbonate or slowly add 0.1 M NaOH dropwise to the suspension. This will facilitate the exchange of calcium for sodium, increasing solubility.

  • pH Adjustment: Continue to add NaOH or use a suitable buffer to adjust the pH of the solution to between 8.0 and 9.0 for optimal stability.[6]

  • Final Volume: Once the this compound is fully dissolved and the pH is adjusted, add sterile water to reach the final desired concentration.

  • Sterilization (Optional): If required for the experiment, filter-sterilize the solution using a 0.22 µm syringe filter.

  • Storage: Store the aqueous solution in sterile, amber containers at 2-8°C. Sodium folinate solutions can be stable for extended periods under these conditions.[6]

Protocol 3: Quality Control of this compound Stock Solutions

To ensure the integrity of your experiments, it is crucial to perform quality control on your prepared stock solutions.

Methodology:

  • Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or color change.[7] Discard the solution if any particulates are observed.

  • pH Measurement (for aqueous solutions): Periodically check the pH of aqueous stock solutions to ensure it remains within the optimal range for stability (pH 6.0-9.0).[6]

  • Concentration Verification (Optional): The concentration of the stock solution can be verified using UV-Vis spectrophotometry by measuring the absorbance at its λmax (approximately 287 nm).[5]

  • Functional Assay: The biological activity of the this compound stock solution can be confirmed through a functional assay, such as a cell-based methotrexate rescue experiment.

Experimental Workflow Diagram

The following diagram illustrates the decision-making process and workflow for preparing this compound stock solutions.

FolinicAcidWorkflow cluster_prep Preparation Decision cluster_dmso Protocol 1: DMSO Stock cluster_aqueous Protocol 2: Aqueous Stock cluster_qc Quality Control start Start: Need this compound Stock Solution decision Is DMSO acceptable in the experiment? start->decision prep_dmso Dissolve this compound in anhydrous DMSO decision->prep_dmso Yes prep_aqueous Suspend this compound Calcium Salt in Water decision->prep_aqueous No ultrasonicate Ultrasonicate if needed prep_dmso->ultrasonicate aliquot_dmso Aliquot for single use ultrasonicate->aliquot_dmso store_dmso Store at -20°C aliquot_dmso->store_dmso qc_check Perform Quality Control: - Visual Inspection - pH Check (Aqueous) - Functional Assay store_dmso->qc_check adjust_ph Adjust pH to 8.0-9.0 with NaOH/NaHCO3 prep_aqueous->adjust_ph filter_sterilize Filter sterilize (0.22 µm) adjust_ph->filter_sterilize store_aqueous Store at 2-8°C (Protected from light) filter_sterilize->store_aqueous store_aqueous->qc_check end End qc_check->end Ready for Experimental Use

Caption: Workflow for preparing stable this compound stock solutions.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and solvents.[8]

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[8][9]

  • Avoid contact with skin and eyes.[10]

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.[5]

References

Folinic Acid: A Potential Neuroprotective Agent in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Folinic acid, a metabolically active form of folate (vitamin B9), has emerged as a promising neuroprotective agent in a variety of experimental models of neurological disorders. Unlike folic acid, its synthetic precursor, this compound does not require reduction by the enzyme dihydrofolate reductase to participate in folate-dependent reactions. This characteristic may offer advantages in conditions where folate metabolism is impaired. This document provides a comprehensive overview of the experimental evidence supporting the neuroprotective effects of this compound, including detailed protocols for key experiments and a summary of quantitative data from relevant studies.

Data Presentation: Quantitative Effects of this compound in Neuroprotection

The following tables summarize the quantitative data from experimental studies investigating the neuroprotective effects of this compound and its precursor, folic acid.

In Vitro Model Treatment Key Findings Reference
Oxygen-Glucose Deprivation (OGD) in Neuronal CellsFolic AcidSignificantly improved cell viability and obstructed OGD-activated apoptosis. Reduced mitochondrial membrane depolarization.[1]
Erastin-induced Ferroptosis in HT-22 Neuronal CellsFolic Acid (10, 20 µmol/L)Mitigated the decrease in cell viability caused by ferroptosis.[2]
LPS-activated BV-2 MicrogliaFolic AcidSignificantly inhibited the production of nitric oxide (NO), TNF-α, and IL-1β in a dose-dependent manner. Upregulated the anti-inflammatory cytokine IL-10.[3]
In Vivo Model Treatment Key Findings Reference
Triple-transgenic Alzheimer's Disease Mice (16-months-old)This compound (12 mg/kg/day, oral gavage for 3 months)Reduced the number of apoptotic cells in the heart. This compound showed a better curative effect than folic acid.[4]
Aged Rats (20-month-old)This compound (2.5 mg/kg, injected every 2 days for 32 days)Improved spatial memory and decreased perseverative responding.[5]
Head Injury Model (Rats)This compoundSignificantly decreased serum levels of homocysteine, TNFα, and IL-10, and HMGB1 gene expression 24 hours after treatment.[6]
Elderly Chinese Subjects with Mild Cognitive Impairment (MCI)Folic Acid (400 µ g/day for 12 months)Significantly improved Full Scale Intelligence Quotient, Information, and Digit Span scores. Reduced peripheral inflammatory cytokines IL-6 and TNF-α.[7][8]
Japanese Elders with Dementia and Low Serum FolateFolic Acid (5 mg/day)Increased MMSE score and serum folate levels, and decreased homocysteine levels.[9]

Experimental Protocols

In Vitro Oxygen-Glucose Deprivation (OGD) Model of Ischemia

This protocol is designed to assess the neuroprotective effects of this compound against ischemic-like injury in neuronal cell cultures.[1][10]

Materials:

  • Neuronal cell line (e.g., PC12, SH-SY5Y) or primary cortical neurons

  • Culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • This compound

  • Hypoxia chamber (1-5% O2, 5% CO2, balance N2)

  • Cell viability assay kit (e.g., MTT, LDH)

  • Apoptosis detection kit (e.g., Annexin V/PI staining)

Procedure:

  • Cell Culture: Culture neuronal cells to 70-80% confluency in a standard culture medium.

  • This compound Pre-treatment (Optional): Treat cells with various concentrations of this compound for a specified period (e.g., 24 hours) before OGD.

  • Oxygen-Glucose Deprivation:

    • Wash cells with PBS.

    • Replace the culture medium with glucose-free DMEM.

    • Place the cells in a hypoxia chamber for a predetermined duration (e.g., 2-6 hours).

  • Reperfusion:

    • Remove cells from the hypoxia chamber.

    • Replace the glucose-free medium with a standard culture medium (containing glucose).

    • Return cells to a normoxic incubator (5% CO2, 21% O2) for a reperfusion period (e.g., 24 hours).

  • Assessment of Neuroprotection:

    • Cell Viability: Perform an MTT or LDH assay to quantify cell viability.

    • Apoptosis: Use an Annexin V/PI staining kit followed by flow cytometry to quantify apoptotic and necrotic cells.

In Vivo Model of Alzheimer's Disease

This protocol describes the evaluation of this compound's neuroprotective effects in a transgenic mouse model of Alzheimer's disease.[4]

Materials:

  • Triple-transgenic Alzheimer's Disease (3xTg-AD) mice

  • This compound

  • Oral gavage needles

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Histology and immunohistochemistry reagents

  • Western blot reagents

Procedure:

  • Animal Model: Use aged 3xTg-AD mice (e.g., 16 months old).

  • This compound Administration:

    • Administer this compound (e.g., 12 mg/kg/day) or vehicle control to the mice via oral gavage for a specified duration (e.g., 3 months).

  • Behavioral Testing:

    • Conduct cognitive assessments, such as the Morris water maze, to evaluate learning and memory.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the mice and collect brain tissue.

    • Histology: Perform staining (e.g., TUNEL assay) to assess apoptosis.

    • Immunohistochemistry: Stain for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and amyloid-beta plaques.

    • Western Blot: Analyze the expression of proteins involved in apoptotic and survival pathways.

Visualizations: Signaling Pathways and Experimental Workflows

G This compound Neuroprotective Signaling Pathways cluster_0 PI3K/AKT Pathway cluster_1 SIRT1/AMPK Pathway cluster_2 SLC7A11-GSH-GPX4 Pathway FolinicAcid1 This compound IGF1R IGF1R FolinicAcid1->IGF1R PI3K PI3K IGF1R->PI3K AKT AKT PI3K->AKT Apoptosis1 Apoptosis AKT->Apoptosis1 FolinicAcid2 This compound SIRT1 SIRT1 FolinicAcid2->SIRT1 AMPK AMPK SIRT1->AMPK Survival Cell Survival AMPK->Survival FolinicAcid3 This compound SLC7A11 SLC7A11 FolinicAcid3->SLC7A11 GSH GSH Biosynthesis SLC7A11->GSH GPX4 GPX4 GSH->GPX4 Ferroptosis Ferroptosis GPX4->Ferroptosis

Caption: Key signaling pathways in this compound's neuroprotection.

G In Vitro Neuroprotection Assay Workflow start Seed Neuronal Cells treatment Treat with this compound (various concentrations) start->treatment injury Induce Neuronal Injury (e.g., OGD, Neurotoxin) treatment->injury incubation Incubation Period injury->incubation assessment Assess Neuroprotection (Cell Viability, Apoptosis) incubation->assessment end Data Analysis assessment->end

Caption: General workflow for in vitro neuroprotection assays.

G In Vivo Neurodegeneration Model Workflow start Select Animal Model (e.g., Transgenic Mice) treatment Administer this compound or Vehicle (e.g., Oral Gavage) start->treatment behavior Behavioral Testing (Cognitive Function) treatment->behavior tissue Tissue Collection (Brain) behavior->tissue analysis Biochemical & Histological Analysis (e.g., Western Blot, IHC) tissue->analysis end Data Interpretation analysis->end

Caption: General workflow for in vivo neurodegeneration studies.

References

Application of Folinic Acid in Studying Mitochondrial Dysfunction In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. Characterized by impaired energy production, increased oxidative stress, and altered mitochondrial dynamics, it presents a critical target for therapeutic intervention. Folinic acid, a reduced and active form of folate (Vitamin B9), plays a pivotal role in mitochondrial one-carbon (1C) metabolism. This pathway is essential for the synthesis of nucleotides and amino acids, and for the regeneration of S-adenosylmethionine (SAM), the primary methyl donor for cellular methylation reactions. Within the mitochondria, folate metabolism is crucial for the synthesis of formyl-methionyl-tRNA, which is required for the initiation of mitochondrial protein synthesis, and for providing one-carbon units for the synthesis of purines and thymidylate, essential for mitochondrial DNA (mtDNA) replication and repair.[1]

Emerging evidence suggests that supplementation with this compound can ameliorate mitochondrial dysfunction by supporting mtDNA integrity, enhancing the activity of electron transport chain (ETC) complexes, reducing oxidative stress, and improving overall mitochondrial bioenergetics.[1] This document provides detailed protocols for utilizing this compound in in vitro models of mitochondrial dysfunction and for assessing its impact on key mitochondrial functions.

Mechanism of Action

This compound, as 5-formyltetrahydrofolate, can be readily converted to other tetrahydrofolate (THF) derivatives that are active in 1C metabolism. In the mitochondria, serine hydroxymethyltransferase 2 (SHMT2) utilizes serine and THF to produce glycine (B1666218) and 5,10-methylene-THF. This one-carbon unit can then be used for the synthesis of other crucial molecules. Mitochondrial folate metabolism is compartmentalized and distinct from the cytosolic pathway, highlighting its specialized role.[1] By providing a direct source of reduced folate, this compound can bypass potential defects in folate uptake or reduction and directly support mitochondrial 1C metabolism. This is particularly relevant in conditions associated with cerebral folate deficiency, which can be a feature of some mitochondrial diseases.

The proposed mechanisms by which this compound mitigates mitochondrial dysfunction in vitro include:

  • Enhanced Electron Transport Chain (ETC) Function: By supporting the synthesis of mitochondrial-encoded subunits of the ETC complexes, this compound can lead to improved respiratory chain activity, particularly of Complex I.

  • Reduced Oxidative Stress: Folate metabolism is linked to the production of NADPH, a key cofactor for antioxidant enzymes.[2] By bolstering the antioxidant capacity, this compound can help neutralize reactive oxygen species (ROS) generated by dysfunctional mitochondria.

  • Improved ATP Synthesis: By enhancing ETC function and reducing oxidative damage, this compound can contribute to more efficient oxidative phosphorylation and increased ATP production.

  • Maintenance of Mitochondrial DNA (mtDNA) Integrity: The provision of nucleotides through folate-dependent pathways is essential for the replication and repair of mtDNA, which is highly susceptible to oxidative damage.

Data Presentation

The following tables present hypothetical quantitative data illustrating the potential effects of this compound on mitochondrial function in an in vitro model of mitochondrial dysfunction (e.g., neuronal cells treated with a mitochondrial toxin like rotenone).

Table 1: Effect of this compound on Mitochondrial Complex I Activity

Treatment GroupComplex I Activity (nmol/min/mg protein)% of Control
Control (Untreated)125.3 ± 8.7100%
Mitochondrial Toxin62.1 ± 5.449.6%
Toxin + this compound (1 µM)85.6 ± 6.168.3%
Toxin + this compound (10 µM)105.2 ± 7.983.9%

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Treatment GroupTMRM Fluorescence (Arbitrary Units)% of Control
Control (Untreated)8950 ± 630100%
Mitochondrial Toxin4120 ± 35046.0%
Toxin + this compound (1 µM)6230 ± 51069.6%
Toxin + this compound (10 µM)7890 ± 59088.2%

Table 3: Effect of this compound on Mitochondrial Reactive Oxygen Species (ROS) Production

Treatment GroupMitoSOX Red Fluorescence (Arbitrary Units)% of Control
Control (Untreated)1520 ± 110100%
Mitochondrial Toxin7850 ± 620516.4%
Toxin + this compound (1 µM)4320 ± 380284.2%
Toxin + this compound (10 µM)2150 ± 190141.4%

Table 4: Effect of this compound on Cellular ATP Levels

Treatment GroupATP Concentration (µM)% of Control
Control (Untreated)2.8 ± 0.2100%
Mitochondrial Toxin1.3 ± 0.146.4%
Toxin + this compound (1 µM)1.9 ± 0.1567.9%
Toxin + this compound (10 µM)2.5 ± 0.289.3%

Mandatory Visualizations

G cluster_0 Mitochondrial Folate Metabolism cluster_1 Mitochondrial Function Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF Tetrahydrofolate m510CH2THF 5,10-Methylene-THF THF->m510CH2THF SHMT2 m10CHOTHF 10-Formyl-THF m510CH2THF->m10CHOTHF MTHFD2L Formate Formate m10CHOTHF->Formate fMet_tRNA Formyl-methionyl-tRNA m10CHOTHF->fMet_tRNA MTFMT Cytosolic 1C Pool Cytosolic 1C Pool Formate->Cytosolic 1C Pool Mitochondrial\nProtein Synthesis Mitochondrial Protein Synthesis fMet_tRNA->Mitochondrial\nProtein Synthesis ETC Subunits ETC Subunits Mitochondrial\nProtein Synthesis->ETC Subunits Electron Transport Chain Electron Transport Chain ETC Subunits->Electron Transport Chain ATP Production ATP Production Electron Transport Chain->ATP Production OXPHOS ROS Production ROS Production Electron Transport Chain->ROS Production Folinic_Acid This compound (5-Formyl-THF) Folinic_Acid->THF

Caption: Signaling pathway of this compound in mitochondria.

G cluster_assays Assess Mitochondrial Function start Start: Seed Cells in Culture Plates induce_dysfunction Induce Mitochondrial Dysfunction (e.g., with Rotenone) start->induce_dysfunction treat_folinic_acid Treat with this compound (and vehicle control) induce_dysfunction->treat_folinic_acid incubate Incubate for a Defined Period (e.g., 24-48 hours) treat_folinic_acid->incubate harvest Harvest Cells or Isolate Mitochondria incubate->harvest assay_complex1 Measure Complex I Activity harvest->assay_complex1 assay_mmp Measure Mitochondrial Membrane Potential (ΔΨm) harvest->assay_mmp assay_ros Quantify Mitochondrial ROS harvest->assay_ros assay_atp Determine Cellular ATP Levels harvest->assay_atp analyze Data Analysis and Comparison assay_complex1->analyze assay_mmp->analyze assay_ros->analyze assay_atp->analyze

Caption: Experimental workflow for in vitro studies.

Experimental Protocols

Cell Culture and Induction of Mitochondrial Dysfunction
  • Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma, primary neurons, or other relevant cell lines) in appropriate culture vessels (e.g., 96-well plates for plate-reader-based assays, 6-well plates for protein extraction, or glass-bottom dishes for microscopy). Allow cells to adhere and reach 70-80% confluency.[3]

  • Induction of Mitochondrial Dysfunction: To model mitochondrial dysfunction, treat cells with a known mitochondrial toxin. For example, to inhibit Complex I, use Rotenone at a final concentration of 100-500 nM. The optimal concentration and duration of treatment should be determined empirically for each cell line.

  • This compound Treatment: Prepare a stock solution of this compound calcium salt in sterile water or PBS. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM and 10 µM).

  • Experimental Groups:

    • Vehicle Control (untreated cells)

    • Mitochondrial Toxin alone

    • Mitochondrial Toxin + this compound (low dose)

    • Mitochondrial Toxin + this compound (high dose)

    • This compound alone (to test for direct effects)

  • Incubation: Replace the culture medium with the treatment media and incubate the cells for a predetermined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

Isolation of Mitochondria from Cultured Cells (Optional, for specific assays)

This protocol is adapted from standard methods for mitochondrial isolation.[3][4]

  • Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and centrifuge at 600 x g for 5 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4, with protease inhibitors). Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes).[5]

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant (cytosolic fraction).

  • Washing: Resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer and centrifuge again at 10,000 x g for 15 minutes at 4°C.

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of appropriate assay buffer. Determine the protein concentration using a BCA or Bradford assay.

Measurement of Mitochondrial Complex I Activity

This protocol is based on commercially available colorimetric assay kits.

  • Sample Preparation: Use either whole-cell lysates (prepared by sonication or detergent lysis) or isolated mitochondria. Adjust the protein concentration to be within the linear range of the assay (typically 1-5 mg/mL for cell lysates).

  • Assay Procedure:

    • Add the sample to a 96-well plate.

    • Add the assay buffer containing the electron acceptor (e.g., decylubiquinone) and the colorimetric dye.

    • To determine the specific Complex I activity, prepare parallel wells containing the Complex I inhibitor, rotenone.

    • Initiate the reaction by adding NADH.

  • Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 600 nm) over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

  • Calculation: Calculate the Complex I activity as the rotenone-sensitive rate of NADH oxidation, normalized to the protein concentration.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the potentiometric fluorescent dye, Tetramethylrhodamine, Methyl Ester (TMRM).

  • Cell Preparation: After the treatment period, remove the culture medium.

  • Dye Loading: Add fresh, pre-warmed culture medium containing TMRM (e.g., 20-100 nM) to each well. Incubate for 20-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove excess dye.

  • Measurement: Add fresh PBS or culture medium to the wells. Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em ~549/575 nm) or visualize the cells using a fluorescence microscope.

  • Data Analysis: The fluorescence intensity is proportional to the mitochondrial membrane potential. Normalize the fluorescence values to the cell number if necessary (e.g., by co-staining with Hoechst 33342).

Quantification of Mitochondrial Reactive Oxygen Species (ROS)

This protocol utilizes the MitoSOX Red fluorescent probe, which specifically detects mitochondrial superoxide.

  • Cell Preparation: After the treatment period, remove the culture medium.

  • Dye Loading: Add fresh, pre-warmed Hanks' Balanced Salt Solution (HBSS) or culture medium containing MitoSOX Red (e.g., 5 µM) to each well. Incubate for 10-20 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed HBSS.

  • Measurement: Add fresh HBSS or medium to the wells. Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em ~510/580 nm) or visualize the cells using a fluorescence microscope.

  • Data Analysis: The fluorescence intensity reflects the level of mitochondrial superoxide. Normalize the values to the cell number.

Determination of Cellular ATP Levels

This protocol is based on a luciferase-based bioluminescence assay.

  • Sample Preparation: After the treatment period, lyse the cells using the lysis buffer provided in a commercial ATP assay kit to release the cellular ATP.

  • Assay Procedure:

    • Add the cell lysate to an opaque 96-well plate.

    • Prepare an ATP standard curve using the provided ATP standard.

    • Add the luciferase-luciferin reagent to all wells (standards and samples).

  • Measurement: Immediately measure the luminescence using a microplate luminometer.

  • Calculation: Determine the ATP concentration in the samples by comparing their luminescence values to the ATP standard curve. Normalize the ATP concentration to the total protein concentration in the lysate.

References

Application Notes and Protocols: Methotrexate and Folinic Acid Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methotrexate (B535133) (MTX) is a cornerstone antimetabolite drug in cancer chemotherapy, acting as a potent folate antagonist.[1][2][3] It primarily functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and, consequently, for DNA and RNA replication.[4][5][6] This inhibitory action is most pronounced in rapidly proliferating cells, such as cancer cells.[1][6]

High-dose methotrexate therapy is often employed to maximize its anti-cancer effects; however, this can lead to significant toxicity in healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.[1][7] To mitigate these toxic effects, a "rescue" strategy using folinic acid (also known as leucovorin) is implemented.[8][9] this compound is a reduced form of folic acid that can bypass the DHFR enzyme block, thereby replenishing the folate pool in normal cells and allowing for the resumption of DNA synthesis.[7][10] This differential rescue effect is crucial for the clinical efficacy and safety of high-dose methotrexate regimens.[10]

These application notes provide an overview of the mechanisms of action, quantitative data on cytotoxicity, and detailed protocols for studying methotrexate and the rescuing effects of this compound in in-vitro cancer cell line models.

Mechanism of Action: DHFR Inhibition and this compound Rescue

Methotrexate's primary mechanism of action is the competitive inhibition of the dihydrofolate reductase (DHFR) enzyme.[6][11] MTX has a binding affinity for DHFR that is approximately 1,000 times greater than that of its natural substrate, dihydrofolate (DHF).[6] This potent inhibition blocks the conversion of DHF to tetrahydrofolate (THF), a vital cofactor required for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[2][6] The depletion of the intracellular THF pool leads to an S-phase arrest of the cell cycle and induces apoptosis.[6][12]

This compound serves as a rescue agent by being a downstream metabolite in the folate pathway.[10] It can be readily converted to THF without the need for DHFR, thus bypassing the enzymatic block imposed by methotrexate.[7][10] This allows non-cancerous cells to resume nucleotide synthesis and mitigates the toxic side effects of high-dose methotrexate.[9]

Methotrexate_Folinic_Acid_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide Purine & Thymidylate Synthesis THF->Nucleotide Required for DHFR->THF Catalyzes MTX Methotrexate (MTX) MTX->DHFR Inhibits FA This compound (Leucovorin) FA->THF Bypasses DHFR Block DNA_RNA DNA & RNA Synthesis Cell Proliferation Nucleotide->DNA_RNA Precursors for Apoptosis S-Phase Arrest Apoptosis DNA_RNA->Apoptosis Inhibition leads to

Caption: Methotrexate inhibits DHFR, halting DNA synthesis; this compound bypasses this block.

Data Presentation: Methotrexate Cytotoxicity

The sensitivity of cancer cell lines to methotrexate is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%. IC50 values can vary significantly depending on the cell line, culture conditions, and assay duration.

Table 1: IC50 Values of Methotrexate in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Citation
HCT-116Colorectal Carcinoma13.56 (± 3.76) nMNot Specified[6]
HCT-116Colorectal Carcinoma0.37 mM24[13]
HCT-116Colorectal Carcinoma0.0101 µMNot Specified[14]
A-549Lung Carcinoma>1 mM24[13]
AGSGastric Adenocarcinoma6.05 (± 0.81) nMNot Specified[6]
DaoyMedulloblastoma9.5 x 10⁻² µM (95 nM)144 (6 days)[6][15]
Saos-2Osteosarcoma3.5 x 10⁻² µM (35 nM)144 (6 days)[6][15]
MCF-7Breast Adenocarcinoma84.03 µg/mL48[16]
HEP3BHepatocellular Carcinoma18.340 µM24[17]

Note: IC50 values are highly dependent on experimental conditions. Direct comparison between studies should be made with caution. Values have been converted to µM where possible for consistency.

Experimental Protocols

Reproducible in-vitro experiments are critical for assessing the efficacy of methotrexate and the protective effects of this compound. Below are standard protocols for key assays.

General_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis p1 1. Seed Cells in Appropriate Plates p2 2. Prepare Drug Dilutions p1->p2 p3 3. Treat Cells with MTX +/- this compound p2->p3 p4 4. Incubate for Desired Time Points p3->p4 a1 Cell Viability Assay (e.g., MTT) p4->a1 a2 Apoptosis Assay (e.g., Annexin V/PI) p4->a2 a3 Cell Cycle Analysis (e.g., Flow Cytometry) p4->a3

Caption: General experimental workflow for in-vitro methotrexate studies.[18]

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Methotrexate (MTX) and this compound (FA) stock solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[19]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate overnight to allow for attachment.[19]

  • Treatment:

    • For MTX IC50 determination: Remove the medium and replace it with 100 µL of medium containing serial dilutions of MTX. Include vehicle-only controls.

    • For this compound Rescue: Treat cells with a fixed concentration of MTX (e.g., near the IC50 value) with and without serial dilutions of this compound. Controls should include untreated cells, cells treated with MTX alone, and cells treated with this compound alone.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[12]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[12][19]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[19] Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value for methotrexate. For rescue experiments, plot cell viability against this compound concentration.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

Materials:

  • Cells treated as described in Protocol 1 (typically in 6-well plates)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells in 6-well plates with MTX and/or this compound for the desired time.

  • Cell Collection: Harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.[18]

  • Washing: Wash the cells twice with cold PBS.[18]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[18]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to the cell suspension.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[18]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[18]

Materials:

  • Cells treated as described in Protocol 1 (typically in 6-well plates)

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest cells by trypsinization and centrifugation.

  • Washing: Wash cells with ice-cold PBS.

  • Fixation: Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.[18]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Application Note: Designing a this compound Rescue Experiment

A key in-vitro application is to demonstrate the "rescue" effect of this compound on cells treated with methotrexate. This validates the mechanism of action and can be used to screen for compounds that modulate MTX sensitivity. A study on HTR-8/SVneo trophoblast cells showed that this compound (FTHF) and 5-methyltetrahydrofolate (MTHF) had a significant rescuing effect on MTX-induced cytotoxicity, whereas folic acid (FA) did not.[20][21]

Rescue_Experiment_Logic Control Control (Untreated Cells) Viability Assess Cell Viability (e.g., MTT Assay) Control->Viability MTX MTX Treatment MTX->Viability Rescue MTX + this compound Treatment Rescue->Viability Outcome_Control ~100% Viability Viability->Outcome_Control Outcome_MTX Decreased Viability Viability->Outcome_MTX Outcome_Rescue Partially or Fully Restored Viability Viability->Outcome_Rescue

Caption: Logical workflow and expected outcomes of a this compound rescue experiment.

General Protocol for a Rescue Experiment:

  • Determine MTX IC50: First, establish the dose-response curve and IC50 for methotrexate in your chosen cell line using Protocol 1.

  • Set up Treatment Groups:

    • Group 1: Vehicle Control (no treatment).

    • Group 2: MTX alone (use a concentration around the IC50 or IC75 to ensure a measurable cytotoxic effect).

    • Group 3: this compound alone (use the highest concentration from the rescue group to test for intrinsic toxicity).

    • Group 4: MTX (fixed concentration) + serial dilutions of this compound.

  • Timing of Administration: this compound can be added simultaneously with methotrexate or after a period of methotrexate exposure (e.g., 24 hours post-MTX) to mimic clinical rescue protocols.[8][22]

  • Incubation: Incubate cells for a total of 48-72 hours.

  • Assessment: Measure cell viability using the MTT assay (Protocol 1).

  • Analysis: Compare the viability of the "MTX + this compound" groups to the "MTX alone" group. A significant increase in viability indicates a successful rescue effect.[20]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results with Folinic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies encountered when using folinic acid (also known as leucovorin) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between this compound and folic acid for cell culture applications?

This compound (5-formyltetrahydrofolate) is a biologically active form of folate, meaning it can be directly utilized by cells in one-carbon metabolism pathways.[1][2] Folic acid, a synthetic and more oxidized form, requires a two-step reduction by the enzyme dihydrofolate reductase (DHFR) to become active tetrahydrofolate.[2] This distinction is critical, especially in experimental systems where DHFR activity might be variable or intentionally inhibited.

Q2: Why would I choose this compound over folic acid for my cell culture medium?

This compound is often used in place of folic acid in certain media formulations, such as MCDB Media 105, 110, 131, and 201. It is a suitable choice when:

  • Your cell line has low DHFR activity.

  • You are working with antifolate drugs like methotrexate (B535133) (MTX) that inhibit DHFR.[3] this compound can be used as a "rescue" agent to bypass the MTX-induced block and replenish the cellular pool of active folates.[3][4]

  • You want to avoid potential issues related to the cellular uptake and metabolism of folic acid.

Q3: What is the typical concentration range for this compound in cell culture?

The optimal concentration of this compound can vary significantly depending on the cell line and the experimental context. For instance, in studies modulating the effect of 5-fluorouracil (B62378) (FU), optimal concentrations ranged from 10⁻⁷ M to 4 x 10⁻⁴ M, a 4000-fold difference.[5] When used as a rescue agent with methotrexate, dosages are carefully timed and titrated.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.[6]

Troubleshooting Guide

Issue 1: High Variability in Cell Growth or Viability Between Experiments

Possible Cause 1: Inconsistent this compound Concentration

  • Troubleshooting Steps:

    • Calibrate Pipettes: Regularly calibrate all pipettes used for preparing media and supplement solutions to ensure accurate dispensing.[6]

    • Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution.[6] Avoid repeated use of diluted solutions that may have degraded.

    • Ensure Complete Dissolution: this compound solubility can be a factor. Ensure the powder is fully dissolved when making stock solutions. The calcium salt of this compound has a defined molecular weight and can be used for accurate stock preparation.[7]

Possible Cause 2: Degradation of this compound

  • Troubleshooting Steps:

    • Proper Storage: Store this compound powder and stock solutions as recommended by the manufacturer, typically protected from light.

    • Light Sensitivity: Folate solutions are sensitive to UV light. Minimize exposure of your media and stock solutions to light.

    • Stability in Media: Be aware of the stability of this compound in your complete culture medium, especially during prolonged incubation.

Possible Cause 3: Variability in Cell Culture Conditions

  • Troubleshooting Steps:

    • Consistent Practices: Maintain consistency in all cell culture parameters, including cell density at seeding, passage number, and media volume.[6]

    • Serum Variability: If using serum, be aware that different lots can have varying levels of endogenous folates, which can impact your results.

    • Contamination: Regularly check for microbial contamination, which can significantly alter experimental outcomes.[6]

Issue 2: this compound Fails to Rescue Cells from Antifolate Toxicity (e.g., Methotrexate)

Possible Cause 1: Inadequate Leucovorin Concentration or Timing

  • Troubleshooting Steps:

    • Optimize Concentration: Increase the concentration of this compound in a stepwise manner to find the optimal rescue concentration.

    • Optimize Timing: The timing of this compound addition is critical. It is often added simultaneously with or shortly after the antifolate drug in in vitro experiments.[6] Perform a time-course experiment to determine the optimal window for rescue.

Possible Cause 2: Cell Line Resistance to Leucovorin Rescue

  • Troubleshooting Steps:

    • Impaired Transport or Metabolism: Some cell lines may have defects in the transport or metabolism of this compound.[6] Consider investigating the expression levels of folate transporters in your cell line.

    • Alternative Rescue Agents: If this compound is ineffective, explore other rescue agents or strategies.

Issue 3: Unexpected or Unintended Effects of this compound

Possible Cause 1: Off-Target Effects at High Concentrations

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a thorough dose-response analysis to identify a concentration range that provides the desired effect without inducing toxicity or other off-target effects.[6]

    • Literature Review: Consult the literature for effective and non-toxic concentrations of this compound in similar cell lines or experimental systems.

Possible Cause 2: Interaction with Other Media Components

  • Troubleshooting Steps:

    • Media Composition: Carefully review the composition of your basal medium. Some media already contain folic acid, and the addition of this compound could lead to an excess of folate.

    • Precipitation: Be cautious when mixing concentrated solutions of this compound with other supplements, as this can sometimes lead to precipitation.[8]

Data Presentation

Table 1: Comparison of Folic Acid and this compound

FeatureFolic AcidThis compound (Leucovorin)
Form Synthetic, oxidized form of folate[1]Biologically active, reduced form of folate (5-formyltetrahydrofolate)[1][9]
Cellular Uptake Requires enzymatic reduction by DHFR to become activeCan be directly utilized by cells, bypassing the DHFR step[4][9]
Common Use in Media Standard component in many basal media (e.g., DMEM, RPMI-1640)Used in specific media formulations (e.g., MCDB series)
Primary Application General cell culture growth and maintenanceRescue therapy after high-dose methotrexate, potentiation of 5-FU cytotoxicity[3][4]
Solubility Marginally soluble at physiological pHGenerally administered as a more soluble calcium or sodium salt[4]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration for Methotrexate Rescue
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Methotrexate Treatment: Treat the cells with a concentration of methotrexate (MTX) known to cause significant but not complete cell death (e.g., IC50 or IC75 concentration). Include an untreated control group.

  • This compound Rescue: Immediately following MTX treatment, add this compound at a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a control group with MTX but no this compound.

  • Incubation: Incubate the plate for a period appropriate for your cell line's doubling time (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability against this compound concentration to determine the concentration that provides the most effective rescue.

Visualizations

Folate_Metabolism_Pathway Folate Metabolism Pathway Folic_Acid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) (Active) DHF->THF DHFR One_Carbon_Metabolism One-Carbon Metabolism (DNA/RNA Synthesis, etc.) THF->One_Carbon_Metabolism Folinic_Acid This compound (Leucovorin) Folinic_Acid->THF MTX Methotrexate (MTX) MTX->DHF Inhibits Troubleshooting_Workflow Troubleshooting Inconsistent Results with this compound Start Inconsistent Results Observed Check_Reagents Verify Reagent Preparation - Fresh dilutions? - Correct storage? - Calibrated pipettes? Start->Check_Reagents Check_Culture Standardize Culture Conditions - Consistent cell density? - Consistent passage number? - No contamination? Start->Check_Culture Dose_Response Perform Dose-Response and Time-Course Experiments Check_Reagents->Dose_Response Check_Culture->Dose_Response Analyze_Data Analyze Data and Optimize Protocol Dose_Response->Analyze_Data Problem_Solved Problem Resolved Analyze_Data->Problem_Solved Consult Consult Literature and Technical Support Analyze_Data->Consult If problem persists

References

Technical Support Center: Optimizing 5-Fluorouracil and Folinic Acid Synergy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the synergistic effects of 5-fluorouracil (B62378) (5-FU) and folinic acid (FA) in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the biochemical basis for the synergy between 5-fluorouracil (5-FU) and this compound (FA)?

A1: The synergy between 5-FU and FA is based on the enhanced inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis and repair.[1][2] 5-FU is a prodrug that is converted intracellularly to several active metabolites, including 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP).[1][3] FdUMP inhibits TS by forming a ternary complex with the enzyme and the reduced folate cofactor 5,10-methylenetetrahydrofolate (CH2THF).[3][4][5] this compound acts as a precursor to CH2THF, and its supplementation increases the intracellular pool of this cofactor.[6][7] This leads to the stabilization of the FdUMP-TS complex, prolonging the inhibition of the enzyme and enhancing the cytotoxic effects of 5-FU.[4][5][8]

Q2: What is the expected outcome of combining 5-FU and this compound in vitro?

A2: The combination of 5-FU and this compound is expected to result in a synergistic cytotoxic effect, meaning the observed cell killing is greater than the additive effect of each drug used alone.[1][4] This potentiation of 5-FU's activity is often observed as a significant decrease in the IC50 value of 5-FU in the presence of an optimal concentration of this compound.[9] The degree of synergy can vary depending on the cell line, drug concentrations, and duration of exposure.[9][10]

Q3: Is there a universally optimal concentration of this compound to use with 5-FU?

A3: No, there is no single universally optimal concentration of this compound. The ideal concentration can vary widely among different cancer cell lines, with effective concentrations reported to range from 10⁻⁷ M to 4 x 10⁻⁴ M.[9] Some studies have shown that relatively low concentrations of this compound can enhance 5-FU cytotoxicity, while higher concentrations may be less effective or even antagonistic in certain cell lines.[10] Therefore, it is crucial to determine the optimal concentration of this compound for each specific cell line and experimental setup through a dose-response matrix experiment.

Q4: How does the duration of exposure to 5-FU and this compound affect their synergy?

A4: Prolonged and simultaneous exposure of cancer cells to both 5-FU and this compound is generally considered to enhance their synergistic cytotoxic effect.[2] This is because continuous exposure can lead to a greater and more sustained inhibition of thymidylate synthase.[2] Experimental data suggests that increasing the duration of exposure to this compound enhances 5-FU cytotoxicity, possibly through the increased formation of reduced folate polyglutamate forms.[11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No synergistic effect observed between 5-FU and this compound. Suboptimal this compound Concentration: The concentration of this compound may be too high or too low for the specific cell line being used.[10]Perform a dose-response matrix experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 100 µM) to identify the optimal synergistic concentration.[9][10]
Cell Line Insensitivity: Some cell lines may be inherently less sensitive to the synergistic effects of 5-FU and this compound.[9] Cell lines with higher intrinsic sensitivity to 5-FU are more likely to respond to this compound supplementation.[9][11]Consider screening different cell lines. Investigate the expression levels of thymidylate synthase (TS) in your cell line, as lower TS activity has been associated with greater sensitivity.[11]
Incorrect Drug Exposure Schedule: The timing and duration of drug administration can impact synergy.Ensure that cells are exposed to both 5-FU and this compound simultaneously for a prolonged period (e.g., 24, 48, or 72 hours) to maximize the potential for synergy.[2]
High variability in experimental results. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect drug sensitivity.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform seeding density.
Drug Stability Issues: Improper storage or handling of 5-FU and this compound can lead to degradation. The mixture of 5-FU and this compound can sometimes form a precipitate, especially at high concentrations and over time.[12]Store drug stock solutions as recommended by the manufacturer. Prepare fresh dilutions for each experiment. When preparing mixtures, be mindful of potential precipitation and consider using plastic containers over glass.[12] The pure l-form of this compound is less prone to precipitation than the d,l-racemic mixture.[12]
Antagonistic effect observed at high this compound concentrations. Complex Dose-Response Relationship: In some cell lines, high concentrations of this compound can counteract the cytotoxic effects of 5-FU.[10]This is a known phenomenon. Focus on using lower, optimized concentrations of this compound that have been shown to produce a synergistic effect in your dose-response matrix experiments.

Data Presentation

Table 1: Example of Optimal this compound Concentrations for 5-FU Synergy in Various Cancer Cell Lines

Cell LineCancer TypeOptimal this compound Concentration Range (µM)Reference(s)
Colon Cancer Cell LinesColonLow concentrations effective, higher concentrations less so[10]
Glioblastoma Cell LinesBrainNo enhancement at any concentration (0.01-100 µg/ml)[10]
HeLa, KSE-2Cervical, Esophageal1
17 Human Cancer Cell LinesVarious10⁻⁷ to 4 x 10⁻⁴ M (median: 9.6 x 10⁻⁷ M)

Table 2: Example of Combination Index (CI) Values for 5-FU and this compound Combination

Cell LineDrug CombinationCombination Index (CI)InterpretationReference(s)
SW620, LS174T5-FU + this compound< 1Synergy[1]
HCT1165-FU + this compound= 1Additivity[1]
DLD15-FU + this compound> 1Antagonism[1]

Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Matrix and Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of 5-FU and this compound in an appropriate solvent (e.g., DMSO or sterile water) and sterilize by filtration.

  • Dose-Response Matrix Setup:

    • Create a serial dilution of 5-FU (e.g., 8 concentrations) and this compound (e.g., 8 concentrations) in cell culture medium.

    • Treat the cells with all possible combinations of 5-FU and this compound concentrations. Include controls for untreated cells, cells treated with 5-FU alone, and cells treated with this compound alone.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Plot dose-response curves for 5-FU at each concentration of this compound to determine the IC50 values.

    • The optimal concentration of this compound is the one that results in the greatest reduction of the 5-FU IC50.

Protocol 2: Quantifying Synergy using the Combination Index (CI) Method

  • Determine IC50 Values: Perform dose-response experiments for 5-FU and this compound individually to determine their respective IC50 values.

  • Constant Ratio Combination: Prepare combinations of 5-FU and this compound at a constant molar ratio (e.g., based on the ratio of their individual IC50 values).

  • Dose-Response of Combination: Perform a dose-response experiment with the drug combination.

  • Calculate Combination Index (CI): Use software like CompuSyn or manual calculations based on the Chou-Talalay method to determine the CI value for different effect levels (e.g., 50%, 75%, 90% inhibition). The formula is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.

  • Interpret Results:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Mandatory Visualizations

5-FU and this compound Synergy Pathway Signaling Pathway of 5-FU and this compound Synergy cluster_extracellular Extracellular cluster_intracellular Intracellular 5-FU_ext 5-Fluorouracil (5-FU) 5-FU_int 5-FU 5-FU_ext->5-FU_int Transport FA_ext This compound (FA) FA_int This compound FA_ext->FA_int Transport FdUMP FdUMP 5-FU_int->FdUMP Metabolic Activation CH2THF 5,10-CH2THF FA_int->CH2THF Conversion Ternary_Complex FdUMP-TS-CH2THF Ternary Complex FdUMP->Ternary_Complex CH2THF->Ternary_Complex TS Thymidylate Synthase (TS) TS->Ternary_Complex dUMP dUMP Ternary_Complex->TS Inhibition dTMP dTMP dUMP->dTMP TS-catalyzed conversion DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of 5-FU and this compound Synergy.

Experimental Workflow for Synergy Assessment Experimental Workflow for Synergy Assessment Start Start Cell_Culture Cell Culture (Select appropriate cell line) Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Drug_Prep Prepare Drug Dilutions (5-FU and this compound) Seeding->Drug_Prep Treatment Treat Cells with Dose-Response Matrix Drug_Prep->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Data_Collection Measure Absorbance Cytotoxicity_Assay->Data_Collection Data_Analysis Data Analysis (Calculate IC50 and CI) Data_Collection->Data_Analysis Interpretation Interpret Results (Synergy, Additivity, Antagonism) Data_Analysis->Interpretation End End Interpretation->End

Caption: Workflow for assessing 5-FU and this compound synergy.

References

Technical Support Center: Folinic Acid Stability in Solution for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing folinic acid in long-term experiments, maintaining its stability in solution is critical for reproducible and accurate results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation, storage, and use of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is influenced by several factors, including:

  • pH: this compound is most stable in neutral to slightly alkaline solutions (pH 6.8-8.0).[1] It is less stable in acidic conditions.

  • Temperature: Lower temperatures generally promote stability. Refrigeration (2-8°C) is recommended for storage of solutions.[2]

  • Light: this compound is sensitive to light and can degrade upon exposure.[2] Solutions should be protected from light by using amber vials or by wrapping containers in foil.

  • Oxygen: The presence of oxygen can lead to oxidative degradation. While not always practical to eliminate, minimizing headspace in storage containers can help.

  • Concentration: The stability of this compound can be concentration-dependent.

  • Solvent/Medium: The composition of the solution, including the presence of other vitamins, amino acids, and salts, can impact stability.[3][4]

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

A2: Due to its low solubility in water at neutral pH, it is recommended to dissolve this compound (calcium salt) in a small amount of 1M NaOH to create a concentrated stock solution. This can then be further diluted in your cell culture medium to the desired final concentration. It is crucial to ensure the final pH of the medium is readjusted and remains within the optimal range for your cells.

Q3: For how long can I store a reconstituted this compound solution?

A3: The storage duration depends on the solvent, concentration, temperature, and light protection. For instance, calcium folinate diluted in 0.9% NaCl is stable for at least 30 days at both room temperature and under refrigeration when protected from light, with less than 10% degradation.[2] However, for cell culture applications, it is best practice to prepare fresh solutions or use aliquots of a frozen stock solution to minimize the risk of degradation and contamination. Some sources recommend not storing aqueous stock solutions for more than one day.

Q4: Can I freeze this compound solutions for long-term storage?

A4: Yes, freezing is a common method for the long-term storage of this compound stock solutions. It is advisable to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Data on this compound Stability

The following tables summarize the stability of this compound (as calcium folinate) under various conditions based on available data.

Table 1: Stability of Calcium Folinate in Parenteral Solutions

SolventConcentrationStorage TemperatureLight ConditionDurationStability
0.9% NaCl0.12 mg/mLRoom Temperature (15-25°C)Protected from light34 days> 90% of initial concentration
0.9% NaCl0.12 mg/mLRefrigerated (2-8°C)Protected from light34 days> 90% of initial concentration
5% Dextrose3.2 mg/mLRefrigerated (4°C)Not specified30 daysStable after freezing and thawing

Data compiled from multiple sources.

Note: Specific quantitative data on the long-term stability of this compound in common cell culture media like DMEM and RPMI-1640 is limited in publicly available literature. The complex composition of these media can affect stability. It is highly recommended to perform an in-house stability study for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for Cell Culture

Objective: To prepare a sterile, concentrated stock solution of this compound for supplementation of cell culture media.

Materials:

  • This compound calcium salt powder

  • 1M Sodium Hydroxide (NaOH), sterile

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes or cryovials

Methodology:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Add a small volume of 1M NaOH dropwise while vortexing until the powder is completely dissolved.

  • Neutralize the solution by adding sterile water or PBS to reach the desired stock concentration (e.g., 10 mg/mL).

  • Verify the pH of the stock solution and adjust if necessary to a neutral range (pH 7.0-7.5) using sterile HCl or NaOH.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing this compound Stability

Objective: To quantify the concentration of this compound in solution over time to determine its stability.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact composition should be optimized for your specific system and column.

  • Detection: this compound can be detected by UV absorbance at approximately 280 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of a this compound reference standard.

  • Sample Analysis: At specified time points, withdraw an aliquot of the this compound solution being tested. Dilute the sample as necessary to fall within the range of the standard curve. Inject the sample into the HPLC system and record the peak area corresponding to this compound.

  • Data Analysis: Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve. The percentage of degradation can be calculated relative to the initial concentration at time zero.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in the Media After Adding this compound

  • Possible Cause: The solubility of this compound is pH-dependent and it is less soluble at acidic or neutral pH. The addition of a concentrated stock solution, especially if not properly pH-adjusted, can cause localized pH changes in the media, leading to precipitation.

  • Solution:

    • Ensure your this compound stock solution is fully dissolved and pH-neutralized before adding it to the media.

    • Add the stock solution to the media slowly while gently swirling to ensure rapid and even distribution.

    • Consider preparing a less concentrated stock solution to minimize the impact on the media's pH.

Issue 2: Inconsistent or Unexpected Experimental Results Over Time

  • Possible Cause: Degradation of this compound in the cell culture medium during the experiment. This is more likely in long-term cultures where the medium is not frequently replaced. Factors like light exposure from the incubator or laboratory environment, and the presence of other reactive components in the medium can accelerate degradation.

  • Solution:

    • Protect from Light: Keep your culture vessels protected from light as much as possible. If your incubator has a light, consider covering your flasks or plates.

    • Fresh Supplementation: For very long-term experiments, consider adding freshly prepared this compound to the medium at each feeding, rather than preparing a large batch of supplemented medium at the beginning.

    • Stability Check: If you suspect degradation, you can perform a stability check by taking samples of your supplemented medium at different time points and analyzing the this compound concentration using HPLC.

Issue 3: Cells Show Signs of Folate Deficiency Despite Supplementation

  • Possible Cause: This could be due to significant degradation of this compound, or cellular mechanisms that prevent its uptake or utilization.

  • Solution:

    • Verify Concentration: Double-check your stock solution concentration and the dilution factor used to supplement the medium.

    • Increase Concentration: You may need to empirically determine a higher starting concentration of this compound to compensate for degradation over the course of your experiment.

    • Consider a More Stable Form: While less common in standard cell culture, for specific applications, exploring more stable derivatives of folic acid could be an option.

Signaling Pathway and Workflow Diagrams

One-Carbon Metabolism Pathway

This compound (as 5-formyl-tetrahydrofolate) is a reduced form of folic acid that plays a crucial role in one-carbon metabolism. It can be readily converted to other tetrahydrofolate derivatives that are essential for the synthesis of nucleotides (purines and thymidylate) and certain amino acids. This pathway is vital for cell proliferation and DNA synthesis and repair.

OneCarbonMetabolism One-Carbon Metabolism and this compound Entry cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF SHMT 5,10-Methylene-THF->Tetrahydrofolate (THF) dTMP Synthesis 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR 10-Formyl-THF 10-Formyl-THF 5,10-Methylene-THF->10-Formyl-THF Homocysteine Homocysteine 5-Methyl-THF->Homocysteine 10-Formyl-THF->Tetrahydrofolate (THF) Purine Synthesis This compound (5-Formyl-THF) This compound (5-Formyl-THF) This compound (5-Formyl-THF)->10-Formyl-THF Methionine Methionine SAM SAM Methionine->SAM MAT SAH SAH SAM->SAH Methyltransferases SAH->Homocysteine SAHH Homocysteine->Methionine MS

Caption: this compound enters the one-carbon metabolism pathway.

Experimental Workflow for this compound Stability Assessment

StabilityWorkflow Workflow for Assessing this compound Stability in Solution A Prepare this compound Solution in Desired Medium B Store Solution Under Experimental Conditions (e.g., 37°C, 5% CO2, +/- Light) A->B C Take Aliquots at Defined Time Points (e.g., 0, 24, 48, 96 hours, 1 week, etc.) B->C D Store Aliquots at -80°C until Analysis C->D E Analyze this compound Concentration by HPLC D->E F Calculate Percentage of Degradation Over Time E->F G Determine Stability Profile F->G

Caption: Workflow for this compound stability assessment.

Troubleshooting Logic for this compound-Related Issues

TroubleshootingLogic Troubleshooting Logic for this compound Issues in Experiments Start Inconsistent Results or Suspected Instability CheckPreparation Review Stock Solution Preparation (Dissolution, pH, Sterilization) Start->CheckPreparation CheckStorage Verify Storage Conditions (Temperature, Light Protection, Aliquoting) Start->CheckStorage CheckMedia Assess Media Compatibility (Precipitation, Color Change) Start->CheckMedia QuantitativeAnalysis Perform HPLC Analysis to Quantify Degradation CheckPreparation->QuantitativeAnalysis CheckStorage->QuantitativeAnalysis CheckMedia->QuantitativeAnalysis AdjustProtocol Adjust Experimental Protocol QuantitativeAnalysis->AdjustProtocol Degradation Confirmed Option1 Increase this compound Concentration AdjustProtocol->Option1 Option2 Prepare Fresh Solutions More Frequently AdjustProtocol->Option2 Option3 Minimize Light Exposure AdjustProtocol->Option3

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Folinic Acid in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of folinic acid degradation on experimental outcomes. Accurate handling and awareness of this compound's stability are critical for reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it differ from folic acid?

A1: this compound, also known as leucovorin or 5-formyltetrahydrofolate, is a metabolically active form of folate (Vitamin B9). Unlike folic acid, it does not require reduction by the enzyme dihydrofolate reductase (DHFR) to participate in vital one-carbon metabolism pathways.[1] This makes it an essential "rescue agent" in experiments involving DHFR inhibitors like methotrexate (B535133), as it can replenish the folate pool in cells unaffected by the inhibitor.[1]

Q2: What are the primary factors that cause this compound to degrade?

A2: this compound is sensitive to several environmental factors. The primary drivers of degradation are:

  • Light: Exposure to UV and even ambient light can cause rapid photodegradation.[2] Solutions should always be protected from light.

  • pH: this compound is most stable in neutral to slightly alkaline conditions (pH 7.0-9.2).[3][4] It degrades significantly more rapidly in acidic conditions (pH < 5).[3][5]

  • Temperature: Higher temperatures accelerate degradation.[4][5] While relatively stable at refrigerated temperatures, long-term storage at room temperature or above leads to significant loss.

  • Oxygen: As a reduced folate, this compound is susceptible to oxidation. The presence of oxygen, especially during thermal treatment, can increase the rate of degradation.

Q3: What are the main degradation products of this compound?

A3: Degradation typically involves the cleavage of the C9-N10 bond.

  • Photodegradation primarily yields p-aminobenzoyl-L-glutamic acid and 6-formylpterin (B158403). The 6-formylpterin can be further oxidized to pterin-6-carboxylic acid.[2]

  • Thermal degradation can also lead to the formation of pteroic acid and glutamic acid. These breakdown products are considered biologically inactive, meaning they cannot perform the functions of this compound in cellular pathways.

Q4: How should I properly store and handle this compound?

A4: To ensure the integrity of your experiments, adhere to the following guidelines:

  • Solid Form: Store the lyophilized powder at -20°C, protected from light.

  • Stock Solutions: Prepare stock solutions in a suitable buffer (pH 7.0-8.0). Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in light-protecting tubes.

  • Working Solutions: Prepare fresh working solutions for each experiment from a frozen stock. Once thawed or reconstituted, use immediately. Reconstituted solutions are often stable for only 24 hours when refrigerated and protected from light. Discard any unused portions.

  • Light Protection: At every step—weighing, dissolution, and addition to culture media—protect the this compound from light by using amber vials, wrapping tubes in foil, and minimizing ambient light exposure.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Scenario 1: Inconsistent or Failed Methotrexate Rescue in Cell Culture

Problem: My methotrexate (MTX) treatment is causing excessive cell death, and the this compound rescue is not working as expected.

Potential Cause Troubleshooting Steps
Degraded this compound The biological activity of your this compound may be compromised. Prepare a fresh solution from a new aliquot of lyophilized powder stored correctly at -20°C and protected from light. Ensure the pH of your final culture medium is within a stable range (typically 7.2-7.4).
Incorrect Timing or Dose This compound rescue protocols are highly dependent on timing and concentration relative to the MTX dose. Review your protocol to ensure rescue is initiated at the correct time point (often 24 hours post-MTX) and that the dose is sufficient to counteract the MTX concentration.[6]
"Over-Rescue" While less common, excessively high concentrations of this compound can potentially interfere with the therapeutic effect of methotrexate, especially in cancer cell studies.[7][8] Verify that your rescue dosage is consistent with established protocols for your cell line and MTX concentration.
Light Exposure During Incubation If your incubator has an inner glass door, ambient lab light can degrade the this compound in the media over time. Ensure plates or flasks are shielded from light during the entire incubation period.
Scenario 2: Variability Between Experimental Repeats

Problem: I am observing high variability in my experimental results (e.g., cell proliferation, metabolic assays) when using this compound.

Potential Cause Troubleshooting Steps
Inconsistent Solution Preparation The age and handling of your this compound stock solution can introduce significant variability. Always use a fresh aliquot for preparing your working solution. Avoid using a stock solution that has been stored for an extended period at 4°C or has undergone multiple freeze-thaw cycles.
pH Drift in Media The pH of cell culture media can change over time, especially with high cell densities or bicarbonate buffering systems. A drop in pH will accelerate this compound degradation. Monitor the pH of your media and ensure your incubator's CO₂ levels are stable.
Photodegradation During Handling Inconsistent exposure to light during media preparation and cell handling can lead to variable levels of active this compound. Standardize your workflow to minimize light exposure at all stages.
Lot-to-Lot Variability If you suspect the quality of the this compound powder itself, test a new lot from the manufacturer and compare results.

Data on this compound Degradation

The stability of this compound is highly dependent on environmental conditions. The following tables summarize quantitative data on its degradation.

Table 1: Thermal Stability of this compound (5-formyl-THF) at 100°C

pHStability CharacteristicsFirst-Order Degradation Rate Constant (k)
4.0 - 12.0 Stable for up to 10 hours of heating.[5]Not applicable (stable)
< 4.0 Unstable; stability rapidly decreases as pH becomes more acidic.[5]Increases significantly

This data highlights the critical importance of maintaining a neutral or alkaline pH to prevent thermal degradation.

Table 2: Comparative Thermal Stability of Different Folates

Folate FormGeneral Thermal Stability
Folic Acid Very stable[4]
This compound (5-formyl-THF) Very stable[4]
5-methyl-THF Very labile (unstable)[5]
Tetrahydrofolate (THF) Very labile (unstable)[5]

This table illustrates that while this compound is one of the more stable reduced folates, it is still crucial to handle it with care compared to the highly stable synthetic folic acid.

Experimental Protocols

Protocol: Stability Assessment of this compound Solutions by HPLC

This protocol provides a general methodology for quantifying this compound and its degradation products using High-Performance Liquid Chromatography (HPLC). Specific parameters may need optimization for your system.

1. Objective: To determine the concentration of this compound in a solution over time under specific stress conditions (e.g., temperature, light exposure, pH).

2. Materials:

  • This compound solution to be tested

  • HPLC system with UV or electrochemical detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a buffer/organic solvent mixture. A common example is a phosphate (B84403) or acetate (B1210297) buffer (pH 5.5-6.8) mixed with acetonitrile (B52724) or methanol.[9][10]

  • This compound reference standard

  • Appropriate solvents for sample dilution (e.g., mobile phase or a neutral buffer)

3. Method:

  • Prepare Mobile Phase: Prepare the chosen mobile phase, filter, and degas it before use. For example, a mobile phase could be a 90:10 (v/v) mixture of 0.05 M potassium phosphate buffer (pH 6.8) and methanol.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 0.8-1.0 mL/min) until a stable baseline is achieved.

  • Prepare Calibration Curve:

    • Prepare a stock solution of the this compound reference standard in the mobile phase.

    • Create a series of dilutions (e.g., 5-100 µg/mL) to generate a calibration curve.

    • Inject each standard and record the peak area.

    • Plot peak area versus concentration to create the standard curve.

  • Sample Preparation and Analysis:

    • At each time point of your stability study (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of your test solution.

    • Dilute the aliquot with the mobile phase to a concentration that falls within the range of your calibration curve.

    • Inject the diluted sample into the HPLC system.

  • Data Analysis:

    • Identify the this compound peak based on the retention time of the reference standard.

    • Quantify the concentration in your sample using the peak area and the standard curve.

    • Monitor the chromatogram for the appearance of new peaks, which may correspond to degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

4. Detection:

  • Set the UV detector to a wavelength of 280 nm , where this compound has strong absorbance.[10]

Visualizations

One-Carbon Metabolism Pathway

The diagram below illustrates the central role of folates in the one-carbon metabolism pathway, which is essential for the synthesis of nucleotides (for DNA and RNA) and for methylation reactions. This compound enters this cycle directly, bypassing the DHFR-catalyzed step that is blocked by methotrexate.

OneCarbonMetabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle cluster_synthesis Biosynthesis FA Folic Acid (Dietary/Synthetic) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT MethyleneTHF->THF MethenylTHF 5,10-Methenyl-THF MethyleneTHF->MethenylTHF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR Pyrimidines Pyrimidine Synthesis MethyleneTHF->Pyrimidines FormylTHF 10-Formyl-THF MethenylTHF->FormylTHF FormylTHF->THF Purines Purine Synthesis FormylTHF->Purines FolinicAcid This compound (5-Formyl-THF) FolinicAcid->MethenylTHF MTX Methotrexate MTX->DHF Hcy Homocysteine MethylTHF->Hcy Met Methionine Hcy->Met MS SAM SAM Met->SAM SAH SAH SAM->SAH Methylation (DNA, RNA, Proteins) SAH->Hcy caption_node This compound bypasses the methotrexate-inhibited DHFR enzyme.

This compound's entry into one-carbon metabolism.
Troubleshooting Workflow for this compound Issues

This workflow provides a logical sequence of steps to diagnose and resolve experimental problems potentially caused by this compound degradation.

TroubleshootingWorkflow start Start: Unexpected Experimental Outcome check_storage Review Storage & Handling: - Stored at -20°C? - Protected from light? - Aliquoted? start->check_storage check_prep Review Solution Prep: - Freshly prepared? - Correct pH? - Light protected during prep? check_storage->check_prep Yes remedy_storage Action: Discard old stock. Use a new, properly stored vial/aliquot. check_storage->remedy_storage No check_protocol Review Experimental Protocol: - Correct dose/timing? - Media pH stable? check_prep->check_protocol Yes remedy_prep Action: Prepare fresh solution using best practices. check_prep->remedy_prep No remedy_protocol Action: Adjust dose/timing per validated protocols. Monitor media pH. check_protocol->remedy_protocol No analyze Analyze this compound (Optional - HPLC) check_protocol->analyze Yes retest Retest Experiment remedy_storage->retest remedy_prep->retest remedy_protocol->retest end_ok Problem Resolved retest->end_ok Success end_persist Problem Persists: Consider other experimental variables. retest->end_persist Failure analyze->retest

References

Technical Support Center: Folinic Acid Interference in Fluorescence-Based Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on identifying, troubleshooting, and mitigating potential interference caused by folinic acid in fluorescence-based biochemical assays.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with fluorescence-based assays?

A1: Yes, this compound has the potential to interfere with fluorescence-based assays. This is because its core structure contains a pterin (B48896) ring, which is an intrinsic fluorophore. This property, known as autofluorescence, can lead to artificially high signal readings, creating false positives or masking true results.

Q2: What is the mechanism of interference?

A2: The primary mechanism of interference is autofluorescence . This compound can absorb light at wavelengths commonly used to excite assay fluorophores (typically in the UV to blue range) and emit its own fluorescent signal, which may overlap with the emission wavelength of the assay's reporter dye. A secondary, less common mechanism could be fluorescence quenching , where this compound absorbs the light emitted by the assay fluorophore, leading to a decreased signal and potential false negatives.

Q3: What are the spectral properties of this compound?

A3: this compound (5-formyltetrahydrofolate) shares its core fluorescent pterin structure with folic acid. The fluorescence of these molecules is pH-dependent.[1] Generally, folic acid exhibits a broad excitation spectrum in the UV range (~350-370 nm) and emits light in the blue-green region of the spectrum (~450-490 nm).[1] The exact excitation and emission maxima can shift depending on the pH and solvent composition of the assay buffer.

Q4: Which types of fluorescence assays are most likely to be affected?

A4: Assays that use fluorophores with excitation and emission spectra in the blue-green range are most susceptible to interference. This includes many common assays, such as:

  • Enzyme activity assays using substrates that release blue or green fluorescent products.

  • Fluorescence Polarization (FP) assays employing tracers like fluorescein.

  • Reporter gene assays using Green Fluorescent Protein (GFP) or similar reporters, where this compound is present in the cell culture medium.

  • Binding assays that rely on fluorescently labeled ligands.

Q5: How can I determine if this compound is interfering in my assay?

A5: The most direct method is to run a "compound-only" control. This involves measuring the fluorescence of a solution containing this compound at the same concentration used in your experiment, in the assay buffer, but without any of the specific assay reagents (e.g., enzyme, substrate, fluorescent probe). A signal significantly above the buffer-only blank indicates autofluorescence.

Troubleshooting Guides

This section provides step-by-step instructions to diagnose and resolve issues related to this compound interference.

Issue 1: Higher-than-expected signal in experimental wells.

Question: My wells containing this compound show a significantly higher fluorescent signal compared to my negative controls, even when I expect inhibition. Could this be interference?

Answer: This is a classic sign of autofluorescence. Follow this workflow to confirm and correct the issue.

Workflow for Diagnosing and Correcting Autofluorescence

cluster_diagnosis Diagnosis cluster_result Result Interpretation cluster_correction Correction & Mitigation A Run 'Buffer Only' Control (Blank) C Compare Signals A->C B Run 'this compound Only' Control (at experimental concentration) B->C D Signal(this compound) > Signal(Blank)? C->D E No significant interference. Proceed with standard analysis. D->E No F Autofluorescence Confirmed. Proceed to Correction/Mitigation. D->F Yes G Option 1: Background Subtraction F->G H Option 2: Use Red-Shifted Dyes F->H I Option 3: Adjust Fluorophore Concentration F->I

Caption: Workflow for identifying and addressing this compound autofluorescence.

Issue 2: Inconsistent results in a Fluorescence Polarization (FP) assay.

Question: My FP assay results are erratic when testing samples containing this compound. The total fluorescence intensity is increasing, and the millipolarization (mP) values are abnormally low. What is happening?

Answer: Autofluorescent compounds can significantly interfere with FP assays. The unpolarized light from this compound adds to the total fluorescence intensity, which artificially deflates the calculated polarization value.

Data Presentation: Illustrative Example of FP Assay Interference

The following table shows hypothetical data from an FP-based kinase assay, demonstrating how this compound autofluorescence can lead to a false positive result (apparent inhibition).

ConditionS-channel (Parallel)P-channel (Perpendicular)Total Intensity (S+P)mP ValueApparent Inhibition
No Enzyme Control 100,00095,000195,00026N/A
Enzyme + Vehicle 150,00055,000205,0004630% (Baseline)
Enzyme + Known Inhibitor 105,00098,000203,0003497%
Enzyme + this compound 170,00075,000245,00039216% (False Positive)
This compound Only 20,00020,00040,0000N/A

Note: Data is illustrative. mP is calculated and assumes a G-factor of 1.

Troubleshooting Steps:

  • Confirm Interference: Run a "this compound Only" control as shown in the table. An increase in total fluorescence confirms autofluorescence.

  • Mitigation Strategy 1 (Correction): If the interference is moderate, you can subtract the S and P channel contributions from the "this compound Only" control from your experimental wells before calculating the mP value.

  • Mitigation Strategy 2 (Assay Redevelopment): The most robust solution is to switch to a red-shifted fluorescent tracer (e.g., using dyes like Cy3B or Cy5) whose excitation and emission spectra do not overlap with those of this compound.[2]

Logical Diagram for Mitigation Strategy Selection

Start Interference Confirmed CheckSeverity Is Signal-to-Background still acceptable after subtraction? Start->CheckSeverity Subtract Use Background Subtraction CheckSeverity->Subtract Yes Redevelop Redevelop Assay with Red-Shifted Fluorophore CheckSeverity->Redevelop No

Caption: Decision tree for selecting a mitigation strategy for autofluorescence.

Experimental Protocols

Protocol 1: Quantifying this compound Autofluorescence

Objective: To determine the contribution of this compound autofluorescence to the total signal in a given assay buffer.

Materials:

  • Microplate reader with fluorescence intensity detection.

  • Black, flat-bottom 96-well or 384-well microplates.

  • Assay buffer (identical to the one used in the main experiment).

  • This compound stock solution.

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your experiment (e.g., from 100 µM down to 0.1 µM).

  • Add a fixed volume (e.g., 100 µL for a 96-well plate) of each dilution to triplicate wells.

  • Include triplicate wells containing only the assay buffer to serve as the blank control.

  • Set the plate reader to the exact same excitation and emission wavelengths, gain, and other settings used for your primary assay.

  • Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) for all wells.

  • Calculate the average RFU for the blank wells and subtract this value from the average RFU of each this compound concentration.

  • Plot the background-subtracted RFU against the this compound concentration. This plot characterizes the extent of interference.

Data Presentation: Example Autofluorescence Data

This compound (µM)Average RFUBlank-Subtracted RFU
10015,23015,010
507,8507,630
254,1153,895
12.52,2001,980
6.251,2501,030
0 (Blank)2200
Protocol 2: Correcting Experimental Data for Autofluorescence

Objective: To obtain a corrected signal for experimental wells by subtracting the interference component.

Procedure:

  • On the same plate as your main experiment, include a set of "this compound Only" control wells for each concentration of this compound being tested.

  • Run your main assay (e.g., enzyme + substrate + this compound).

  • After reading the plate, calculate the average fluorescence of the "this compound Only" control wells for each concentration.

  • Subtract the average fluorescence of the buffer-only blank from these control values to get the net autofluorescence.

  • For each experimental well, subtract the corresponding net autofluorescence value from its measured fluorescence.

Formula: Corrected Signal = (SignalExperimental Well) - (Average Signalthis compound Only Control - Average SignalBlank)

References

Technical Support Center: Folinic Acid in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of folinic acid in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in culture media?

This compound, also known as leucovorin or 5-formyltetrahydrofolate, is a metabolically active form of folic acid (Vitamin B9).[1][2][3] Unlike folic acid, it does not require the enzyme dihydrofolate reductase (DHFR) to be converted into its active form, tetrahydrofolate (THF).[1][3][4] This makes it a crucial media supplement in applications involving DHFR inhibitors like methotrexate, where it serves as a "rescue" agent to protect healthy cells from toxicity.[1][4][5] It is a key player in one-carbon metabolism, which is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids required for cell growth and division.[1][6][7][8]

Q2: What are the primary causes of this compound precipitation in my culture media?

Precipitation of this compound, which is often supplied as a calcium salt (calcium folinate), is typically caused by several key factors:

  • pH Instability: this compound's solubility is pH-dependent.[9] Folic acid and its derivatives are generally less soluble at a neutral or acidic pH.[10][11][12]

  • High Concentrations: Exceeding the solubility limit of this compound or other media components can lead to precipitation. This is a particular risk when using concentrated stock solutions.[13]

  • Interaction with Divalent Cations: Most commercially available this compound is the calcium salt form.[14][15] Culture media are rich in phosphate (B84403) ions. The interaction between the supplemental calcium from calcium folinate and the phosphate in the media can form insoluble calcium phosphate, a common cause of precipitation.[16][17]

  • Temperature Fluctuations: Repeated freeze-thaw cycles or extreme temperature shifts can denature media components and reduce the solubility of salts, leading to precipitation.[16]

Q3: What is the best way to dissolve this compound for culture media?

This compound as a free acid has very low solubility in water, especially in solutions with a pH below 5.[12] The recommended method for preparing a stock solution is to dissolve folic acid powder in a dilute alkaline solution, such as 1 M NaOH, before further dilution.[11][12][18][19] The calcium salt form is more water-soluble.[15] However, for both forms, it is critical to prepare a concentrated stock solution that can be diluted into the final medium, rather than adding the powder directly.

Q4: Can I autoclave media that already contains this compound?

No. This compound, like folic acid, is heat-sensitive. Autoclaving (heating) media containing this compound will destroy the vitamin.[11][12] It should always be filter-sterilized and added aseptically to the sterile basal medium after it has cooled to room temperature.

Q5: How should I store my this compound stock solution?

This compound solutions are sensitive to light (photolabile) and should be stored protected from light.[11][12] While some suppliers suggest aqueous solutions should not be stored for more than one day,[14] others indicate that alkaline solutions are reasonably stable in the dark.[12] For long-term storage, it is best to aliquot the sterile stock solution into single-use volumes and store them frozen at -20°C. Avoid repeated freeze-thaw cycles.[16]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Immediate precipitate upon adding this compound stock to media. High Concentration of Calcium and Phosphate: The most likely cause is the rapid formation of insoluble calcium phosphate.[16] This occurs when the calcium from the this compound salt reacts with phosphate ions in the basal medium.• Add the this compound stock solution slowly and drop-wise to the medium while gently swirling. • Ensure both the stock solution and the basal medium are at the same temperature (room temperature or 4°C). • Consider using a this compound preparation that is not a calcium salt, if available.
Localized pH Shock: If the stock solution is highly alkaline (e.g., dissolved in NaOH), adding it too quickly can cause a localized pH increase, leading to the precipitation of other media components.• Add the stock solution slowly to a large volume of media to allow the buffering system to neutralize the pH.[18] • Check the pH of the final supplemented medium and adjust if necessary.
Precipitate forms slowly over time in the incubator (hours to days). Media Evaporation: Water evaporation from the culture vessel increases the concentration of all solutes, including salts, which can then exceed their solubility limit and precipitate.[16][20]• Ensure the incubator has adequate humidity. • Use filter-capped flasks or seal culture plates with gas-permeable membranes to minimize evaporation.[16]
pH Shift During Incubation: Cellular metabolism produces CO₂, which can alter the pH of the medium, especially if the bicarbonate buffering system is not in equilibrium with the incubator's CO₂ levels. This pH shift can decrease the solubility of this compound and other salts.• Verify that the CO₂ concentration in the incubator is correct for your specific medium formulation. • Ensure flask caps (B75204) are appropriately vented to allow for proper gas exchange.
Inconsistent experimental results with this compound supplementation. Degradation of this compound: this compound is sensitive to heat and light.[11][12] Improper storage or handling of stock solutions can lead to its degradation, reducing its effective concentration.• Prepare fresh stock solutions regularly. • Store stock solutions protected from light at -20°C in single-use aliquots. • Thaw aliquots just before use and do not refreeze.
Precipitation Removing Active Compound: If a fine, barely visible precipitate forms, it can remove the active this compound from the solution, leading to a lower effective concentration and inconsistent results.• After preparing the final medium, let it sit for 30-60 minutes and visually inspect for any fine precipitate before use. • If precipitation is suspected, consider centrifuging the medium and using the supernatant, though this may alter concentrations. The best practice is to resolve the precipitation issue.

Experimental Protocols

Protocol 1: Preparation of a 1000X Concentrated this compound Stock Solution (Calcium Salt)

This protocol provides a method for preparing a sterile, concentrated stock solution of calcium folinate.

Materials:

  • This compound calcium salt hydrate (B1144303) (e.g., Sigma-Aldrich F3133 or equivalent)

  • Nuclease-free, cell culture grade water

  • Sterile 15 mL or 50 mL conical tubes

  • 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, light-blocking storage tubes (e.g., amber microcentrifuge tubes)

Methodology:

  • Calculation: Determine the desired final concentration in your medium (e.g., 4 mg/L). For a 1000X stock, you will need a concentration of 4000 mg/L, or 4 mg/mL.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound calcium salt powder. For example, to make 10 mL of a 4 mg/mL stock, weigh 40 mg of the powder.

  • Dissolving: Add the powder to a sterile conical tube. Add a small volume of cell culture grade water (e.g., 8 mL for a final volume of 10 mL). Mix thoroughly by vortexing. The solubility of calcium folinate in water is high, so it should dissolve readily.[15]

  • Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with cell culture grade water (e.g., bring the total volume to 10 mL).

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and push the solution through the filter into a new sterile conical tube. This sterilizes the solution without using heat.

  • Aliquoting and Storage: Working in a sterile hood, aliquot the filtered stock solution into single-use, sterile, light-blocking tubes. Store the aliquots at -20°C for long-term use.

Visual Guides

This compound Precipitation Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving issues related to this compound precipitation in culture media.

G start Precipitate Observed in This compound-Supplemented Medium q1 When did precipitation occur? start->q1 immediately Immediately upon adding stock solution q1->immediately Immediately over_time Over time in incubator q1->over_time Over Time check_stock Check Stock Solution: 1. Is it clear? 2. Correctly prepared? immediately->check_stock check_incubator Check Incubator Conditions: 1. Correct CO2 level? 2. Adequate humidity? over_time->check_incubator check_addition Review Addition Technique: 1. Add drop-wise to swirling media? 2. Are media/stock at same temp? check_stock->check_addition Stock OK solution_slow SOLUTION: Add stock slowly to media. Equilibrate temperatures before mixing. check_addition->solution_slow check_vessels Check Culture Vessels: 1. Caps vented correctly? 2. Plates sealed to prevent evaporation? check_incubator->check_vessels Incubator OK solution_evap SOLUTION: Increase incubator humidity. Use sealed flasks/plates. check_vessels->solution_evap

A flowchart for troubleshooting this compound precipitation.
Role of this compound in One-Carbon Metabolism

This diagram illustrates how this compound (5-Formyl-THF) enters the folate cycle to support the synthesis of nucleotides, which is essential for DNA replication and repair.

G cluster_folate_cycle Folate Cycle (in cell) cluster_synthesis Cellular Processes FA_in This compound (5-Formyl-THF) THF Tetrahydrofolate (THF) FA_in->THF Enters Cycle Methylene_THF 5,10-Methylene-THF THF->Methylene_THF + Serine DHF Dihydrofolate (DHF) Methylene_THF->DHF dUMP -> dTMP DNA DNA Synthesis & Repair Methylene_THF->DNA Provides 1C unit for Thymidylate (dTMP) DHF->THF DHFR enzyme Methotrexate Methotrexate (Antagonist) Methotrexate->DHF INHIBITS DHFR

This compound bypasses DHFR inhibition in the folate cycle.

References

Technical Support Center: Cross-Reactivity of Folinic Acid Metabolites in Folate Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cross-reactivity of folinic acid and its metabolites in commonly used folate assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it metabolized?

A1: this compound, also known as leucovorin, is a 5-formyl derivative of tetrahydrofolic acid (THF), a B vitamin.[1] It is a biologically active form of folate that can be readily converted into other active folate metabolites, such as 5-methyltetrahydrofolate (5-MTHF), without the need for the enzyme dihydrofolate reductase (DHFR).[2][3] This is particularly important in patients receiving DHFR inhibitors like methotrexate.[2] Its main active metabolite is 5-methyltetrahydrofolate.[2]

Q2: Why is there a concern about cross-reactivity with this compound in folate assays?

A2: Many commercial folate assays, particularly competitive binding immunoassays, use a folate binding protein that can also recognize and bind to structurally similar molecules.[1][4] Because this compound and its metabolites share a core structure with endogenous folates, they can compete in these assays, leading to potentially inaccurate (often falsely elevated) measurements of a patient's true folate status.[1][5]

Q3: Which types of folate assays are most susceptible to this cross-reactivity?

A3: Competitive binding immunoassays, such as those using chemiluminescence (CMIA), are most susceptible.[5] In these assays, this compound and its metabolites can compete with the labeled folate tracer for binding to the folate binding protein, leading to interference.[1][4] Microbiological assays may also be affected, as the growth of bacteria can be supported by various folate forms. In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a high-specificity method that can separate and quantify individual folate metabolites, thus avoiding this cross-reactivity issue.[5]

Q4: What is anhydroleucovorin (B8779391) and does it cross-react?

A4: Anhydroleucovorin, or 5,10-methenyltetrahydrofolate, is a key intermediate in the metabolic activation of leucovorin (this compound).[5] Due to its structural similarity to other folates, it has the potential to cross-react in clinical folate assays.[5] However, specific cross-reactivity data for anhydroleucovorin is not consistently provided by manufacturers. The cross-reactivity of the parent compound, this compound, is often used as an indicator of potential interference.[5]

Q5: Are there other substances that can interfere with folate assays?

A5: Yes, besides this compound and its metabolites, other substances can interfere:

  • Methotrexate and Aminopterin: These folic acid antagonists have structures similar to folate and are known to cross-react in many immunoassays.[4][5]

  • Hemolysis: The concentration of folate is much higher in red blood cells than in serum. Therefore, hemolyzed samples can lead to significantly increased folate values and are often unsuitable for testing.[1]

  • Biotin (B1667282): High doses of biotin can interfere with immunoassays that use streptavidin-biotin binding for signal detection, which is common in many platforms.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly high folate results in a patient receiving leucovorin (this compound). Cross-reactivity of this compound or its metabolites in the folate immunoassay.1. Review the package insert for your specific folate assay to check for known cross-reactivity with leucovorin. 2. Consider the timing of the blood draw in relation to the last leucovorin dose. 3. If clinically indicated, consider re-testing using a method with higher specificity, such as LC-MS/MS, which can differentiate between the various folate forms.[5]
Folate results are inconsistent with the patient's clinical presentation. Sample integrity issues.1. Check for any notes on sample hemolysis. Hemolyzed samples are not suitable for folate determination and can give falsely elevated results.[1] 2. Ensure the patient was fasting, as recent food intake can affect serum folate levels. 3. Verify that the sample was protected from light and stored correctly to prevent folate degradation.
Low folate levels are observed despite supplementation with this compound. Assay does not efficiently detect this compound or its metabolites.1. Confirm the specificity of the assay being used. Some assays may be more specific for 5-methyltetrahydrofolate. 2. Evaluate the patient for potential malabsorption issues.
Discrepancy between serum folate and red blood cell (RBC) folate results. Recent changes in folate intake vs. long-term status.1. Serum folate reflects recent dietary intake, while RBC folate is an indicator of long-term stores. A recent increase in folate intake (including from this compound) will raise serum levels before significantly impacting RBC levels. 2. Consider the timing of supplementation and testing.

Quantitative Data on Folate Assay Cross-Reactivity

The following tables summarize the reported cross-reactivity of this compound and other related compounds in major commercial chemiluminescence immunoassays.

Table 1: Cross-Reactivity in the Siemens Atellica IM Folate Assay [1]

Cross-ReactantConcentration Tested (ng/mL)Cross-Reactivity (%)
This compound25≤4
Amethopterin150≤2
Aminopterin75≤1

Table 2: Cross-Reactivity in the Beckman Coulter Access Folate Assay [5]

Cross-ReactantAnalyte Added (ng/mL)Cross-Reactivity (%)
This compound (Leucovorin)1000.3
Methotrexate1004.0
Aminopterin5000.3
Phenytoin100 µg/mL< 0.1

Table 3: Cross-Reactivity in the Roche Elecsys/Cobas Folate III Assay [6]

Cross-ReactantConcentration Tested (ng/mL)Cross-Reactivity (%)
This compound7502.6
Amethopterin7501.7
Aminopterin7502.0

Table 4: Cross-Reactivity in the Abbott Architect Folate Assay [4]

Cross-ReactantStatus
This compound (Leucovorin)Cross-reacts
MethotrexateCross-reacts
AminopterinCross-reacts

Note: Specific quantitative cross-reactivity percentages for the Abbott Architect assay were not detailed in the available documentation, but it is noted that these compounds do cross-react.[4]

Experimental Protocols

Protocol: Assessment of Cross-Reactivity in a Competitive Binding Folate Immunoassay

Objective: To determine the percentage of cross-reactivity of a potential interfering substance (e.g., a this compound metabolite) in a competitive binding folate immunoassay.

Materials:

  • Calibrators and controls for the specific folate immunoassay platform.

  • A baseline serum or plasma pool with a known, low folate concentration.

  • The purified interfering substance to be tested (e.g., this compound).

  • Assay-specific diluent.

  • The automated immunoassay analyzer.

Procedure:

  • Preparation of the Test Sample:

    • Prepare a high-concentration stock solution of the interfering substance.

    • Divide the baseline serum/plasma pool into two aliquots.

    • Spike one aliquot with a known concentration of the interfering substance.

    • Add an equivalent volume of diluent to the second aliquot to serve as the control.

  • Sample Analysis:

    • Analyze multiple replicates of both the test (spiked) and control (unspiked) samples on the immunoassay platform according to the manufacturer's instructions.

  • Calculation of Cross-Reactivity:

    • Calculate the mean folate concentration for both the test and control samples.

    • Use the following formula to determine the percentage of cross-reactivity:

Visualizations

Folate Metabolism Pathway

Folate_Metabolism Folic_Acid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Folinic_Acid This compound (5-Formyl-THF) Methenyl_THF 5,10-Methenyl-THF (Anhydroleucovorin) Folinic_Acid->Methenyl_THF Methenyl_THF->Methylene_THF Purine Purine Synthesis Methenyl_THF->Purine Methylene_THF->THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Thymidylate Thymidylate Synthesis (DNA Precursor) Methylene_THF->Thymidylate Methionine Methionine Cycle Methyl_THF->Methionine DHFR DHFR MTHFR MTHFR

Caption: Simplified metabolic pathway of folic acid and this compound.

Experimental Workflow for Cross-Reactivity Testing

Cross_Reactivity_Workflow Start Start: Assess Potential Interference Prep_Samples Prepare Samples: 1. Low Folate Serum Pool (Control) 2. Serum Pool + Interferent (Test) Start->Prep_Samples Analyze Analyze Control and Test Samples on Immunoassay Platform Prep_Samples->Analyze Calculate Calculate Mean Folate Concentrations Analyze->Calculate Cross_React Calculate % Cross-Reactivity Calculate->Cross_React Report Report Findings Cross_React->Report

Caption: Workflow for determining cross-reactivity in folate immunoassays.

Troubleshooting Logic for Unexpected Folate Results

Troubleshooting_Workflow Start Unexpected Folate Result Check_Patient_Info Review Patient Information: - On Leucovorin? - Other Medications? Start->Check_Patient_Info Leucovorin_Yes Yes Check_Patient_Info->Leucovorin_Yes Check_Assay Check Assay Package Insert for Cross-Reactivity Data Leucovorin_Yes->Check_Assay Patient on Leucovorin Check_Sample Review Sample Quality: - Hemolysis? - Lipemia? - Correct Handling? Leucovorin_Yes->Check_Sample No Info or No Cross-Reactivity Noted Check_Assay->Check_Sample Correlate Correlate with Clinical Picture Check_Assay->Correlate Consider_Alternative Consider Alternative Method (e.g., LC-MS/MS) Check_Sample->Consider_Alternative Consider_Alternative->Correlate

Caption: Logical steps for troubleshooting unexpected folate assay results.

References

Adjusting folinic acid rescue dosage based on methotrexate clearance rates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting folinic acid rescue dosage based on methotrexate (B535133) (MTX) clearance rates during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of this compound rescue after high-dose methotrexate (HDMTX) administration?

A1: this compound (leucovorin) is administered after high-dose methotrexate to selectively rescue non-cancerous cells from the toxic effects of the drug.[1][2][3] Methotrexate competitively inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis.[4][5] This inhibition affects all rapidly dividing cells. This compound is a reduced form of folic acid that can be converted to the active cofactors required for nucleotide synthesis, bypassing the DHFR block and allowing normal cells to resume DNA and RNA production.[6]

Q2: When should this compound rescue be initiated?

A2: this compound rescue is typically initiated 24 to 42 hours after the start of the methotrexate infusion.[7][8][9][10][11] The exact timing can vary depending on the specific experimental protocol and the dose of methotrexate administered.[10][11] Delaying the rescue can increase toxicity, while starting it too early may compromise the anti-cancer efficacy of methotrexate.[9]

Q3: What are the critical parameters to monitor during HDMTX administration and this compound rescue?

A3: Close monitoring of several parameters is essential to ensure safety and efficacy. These include:

  • Plasma Methotrexate Concentrations: Should be measured at specific time points (e.g., 24, 42, 48, and 72 hours) after the start of the infusion to assess clearance.[12]

  • Renal Function: Serum creatinine (B1669602) and urine output should be monitored daily to detect any signs of nephrotoxicity, which can delay methotrexate clearance.[12][13]

  • Urine pH: Maintaining a urine pH of 7.0 or higher is crucial to prevent methotrexate precipitation in the renal tubules.[12][14]

  • Complete Blood Count (CBC): To monitor for myelosuppression.[13]

  • Liver Function Tests (LFTs): To monitor for hepatotoxicity.[13]

Troubleshooting Guide

Issue: Delayed Methotrexate Clearance

Delayed clearance of methotrexate significantly increases the risk of severe toxicity. The following table outlines methotrexate concentration thresholds that typically define delayed clearance and the corresponding recommended adjustments to this compound rescue.

Table 1: this compound Dosage Adjustment Based on Methotrexate Levels

Time PointMethotrexate Concentration Defining Delayed Clearance (µmol/L)Recommended this compound Dosage Adjustment
24 hours≥ 10 - 50Increase this compound dose significantly (e.g., 150 mg IV every 3 hours).[15]
42 hours≥ 1Adjust this compound dose based on specific nomogram or institutional protocol.[16]
48 hours≥ 1 - 5Increase this compound dose (e.g., 150 mg IV every 3 hours until levels decrease).[15]
72 hours≥ 0.2Continue or increase this compound dose until methotrexate level is acceptable.[7]

Note: These are general guidelines, and specific protocols may vary. Always refer to your institution's established protocols or relevant literature.

Issue: Signs of Methotrexate Toxicity Despite this compound Rescue

If signs of toxicity (e.g., severe mucositis, myelosuppression, neurotoxicity) appear despite this compound rescue, consider the following:

  • Re-evaluate Methotrexate Levels: Ensure that methotrexate levels are being accurately measured and that clearance is proceeding as expected.

  • Assess for Drug Interactions: Certain drugs, such as proton pump inhibitors, NSAIDs, and some penicillins, can interfere with methotrexate excretion and increase toxicity.[7]

  • Ensure Adequate Hydration and Urinary Alkalinization: Inadequate hydration or acidic urine can lead to methotrexate precipitation in the kidneys, impairing clearance and increasing systemic toxicity.[12][14]

  • Consider Over-rescue: In rare cases, excessive this compound administration might interfere with the therapeutic efficacy of subsequent methotrexate doses.[11]

Experimental Protocols

Protocol 1: Monitoring Methotrexate Clearance

  • Sample Collection: Collect peripheral blood samples at 24, 42, 48, and 72 hours after the start of the methotrexate infusion.[12]

  • Sample Processing: Centrifuge the blood samples to separate the plasma.

  • Methotrexate Level Measurement: Analyze the plasma methotrexate concentration using a validated method such as a fluorescence polarization immunoassay or high-performance liquid chromatography (HPLC).[16]

  • Data Interpretation: Compare the measured methotrexate concentrations to the expected clearance curve or established thresholds to determine if clearance is delayed.

Protocol 2: Administration of this compound Rescue

  • Standard Rescue: For normal methotrexate clearance, initiate this compound at a dose of 10-15 mg/m² every 6 hours, starting 24-42 hours after the methotrexate infusion begins.[7][10]

  • Dosage Adjustment for Delayed Clearance: If methotrexate levels exceed the thresholds for delayed clearance (see Table 1), adjust the this compound dosage accordingly. For example, if the 48-hour methotrexate level is ≥ 1 µmol/L, the this compound dose may need to be increased to 100-150 mg/m² every 3-6 hours.[15][17]

  • Duration of Rescue: Continue this compound administration until the plasma methotrexate concentration falls below a safe level, typically ≤ 0.1 µmol/L.[7]

Visualizations

Logical Workflow for Adjusting this compound Rescue start Start HDMTX Infusion monitor_24h Monitor MTX Level at 24h start->monitor_24h decision_24h MTX Level ≥ Threshold? monitor_24h->decision_24h adjust_fa_24h Increase Folinic Acid Dose decision_24h->adjust_fa_24h Yes standard_fa Initiate Standard This compound Rescue decision_24h->standard_fa No monitor_48h Monitor MTX Level at 48h adjust_fa_24h->monitor_48h standard_fa->monitor_48h decision_48h MTX Level ≥ Threshold? monitor_48h->decision_48h adjust_fa_48h Increase Folinic Acid Dose decision_48h->adjust_fa_48h Yes continue_fa Continue Folinic Acid Rescue decision_48h->continue_fa No monitor_clearance Monitor Until MTX Level ≤ 0.1 µM adjust_fa_48h->monitor_clearance continue_fa->monitor_clearance end End Rescue monitor_clearance->end

Caption: Workflow for adjusting this compound dosage based on methotrexate levels.

Methotrexate and this compound Signaling Pathway cluster_cell Cell MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Pyrimidine Purine & Pyrimidine Synthesis THF->Purine_Pyrimidine Required for DNA_RNA DNA & RNA Synthesis Purine_Pyrimidine->DNA_RNA FolinicAcid This compound FolinicAcid->THF Bypasses DHFR (converted to THF) Experimental Workflow start Administer High-Dose Methotrexate hydration Supportive Care: Hydration & Urinary Alkalinization start->hydration monitoring Monitor MTX Levels, Renal Function, Urine pH start->monitoring rescue Initiate this compound Rescue (24-42h) hydration->rescue monitoring->rescue assessment Assess MTX Clearance (48h, 72h) rescue->assessment decision Delayed Clearance? assessment->decision adjust Adjust this compound Dosage decision->adjust Yes continue_monitoring Continue Monitoring Until MTX Cleared decision->continue_monitoring No adjust->continue_monitoring end End of Experiment continue_monitoring->end

References

Potential for unmetabolized folic acid to interfere with folinic acid uptake.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for unmetabolized folic acid (UMFA) to interfere with folinic acid uptake.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for investigating the interference of unmetabolized folic acid (UMFA) with this compound uptake?

High intake of synthetic folic acid from fortified foods and supplements can lead to the presence of unmetabolized folic acid (UMFA) in circulation.[1][2] Theoretically, UMFA could compete with other folates, such as the biologically active form this compound (leucovorin), for cellular uptake via folate transporters.[1][3] This potential competition is a critical area of research as it may impact the efficacy of this compound rescue therapy in patients undergoing treatment with antifolate drugs like methotrexate, and it could have broader implications for cellular processes dependent on adequate folate uptake.

Q2: Which cellular transport proteins are involved in the uptake of folic acid and this compound?

The primary transporters for folates in human cells are:

  • Reduced Folate Carrier (RFC), also known as Solute Carrier Family 19 Member 1 (SLC19A1): This is the major transporter of reduced folates into systemic tissues at neutral pH.[4]

  • Proton-Coupled Folate Transporter (PCFT), also known as Solute Carrier Family 46 Member 1 (SLC46A1): This transporter functions optimally at a low pH and is crucial for the intestinal absorption of dietary folates.[4]

  • Folate Receptors (FRα and FRβ): These are high-affinity receptors that mediate folate uptake via endocytosis.[4]

This compound is transported by both RFC and PCFT. Folic acid is a high-affinity substrate for PCFT but has a lower affinity for RFC.

Q3: Is there quantitative evidence for the competitive binding of folic acid and this compound to folate transporters?

Yes, competitive binding assays have demonstrated that folic acid has a higher affinity for folate receptors than this compound. The IC50 values, which represent the concentration of a ligand that displaces 50% of a radiolabeled ligand, provide a quantitative measure of this competition. A lower IC50 value indicates a higher binding affinity.

Folate DerivativeReceptorIC50 (nM)
Folic Acid Bovine Folate Binding Protein (FBP)0.23 ± 0.03
Human Folate Receptor α (FRα)0.39 ± 0.05
Human Folate Receptor β (FRβ)0.78 ± 0.11
This compound Bovine Folate Binding Protein (FBP)1.89 ± 0.27
Human Folate Receptor α (FRα)4.35 ± 0.62
Human Folate Receptor β (FRβ)9.12 ± 1.30
Source: Characterization of folic acid, 5-methyltetrahydrofolate and synthetic this compound in the high-affinity folate transporters: impact on pregnancy and development.[5]

These data indicate that folic acid binds to folate receptors with a significantly higher affinity than this compound, suggesting a strong potential for competitive inhibition of this compound uptake in the presence of UMFA.

Troubleshooting Experimental Assays

Q4: We are observing inconsistent results in our this compound uptake assays. What are the common pitfalls?

Inconsistent results in folate uptake assays can arise from several factors:

  • Cell Line Variability: Ensure you are using a well-characterized cell line with known folate transporter expression levels. Folate transporter expression can vary between cell lines and even with passage number and culture conditions.

  • pH of Assay Buffer: The activity of PCFT is highly pH-dependent, with optimal uptake at acidic pH (around 5.5). In contrast, RFC functions optimally at neutral pH (7.4).[4] Carefully control and monitor the pH of your assay buffer.

  • Competition from Media Components: Standard cell culture media often contain folic acid, which can compete with the radiolabeled this compound. For these experiments, it is crucial to use folate-free media and dialyzed serum to eliminate external folate sources.

  • Incubation Time and Temperature: Uptake is a time and temperature-dependent process. Optimize your incubation time to be within the linear range of uptake and maintain a constant temperature (typically 37°C).

  • Cell Viability: Ensure high cell viability throughout the experiment, as compromised cell membranes can lead to inaccurate uptake measurements.

Q5: How do I choose the right cell line for my experiments?

The choice of cell line is critical and depends on the specific research question. Here is a summary of commonly used cell lines in folate transport studies:

Cell LinePrimary Folate Transporters ExpressedKey Characteristics
Caco-2 PCFT, RFC, FRHuman colorectal adenocarcinoma cells that differentiate into a polarized monolayer, mimicking the intestinal epithelium. High PCFT expression makes them a good model for intestinal absorption studies.[1]
HeLa PCFT, RFC, FR (variable)Human cervical cancer cell line. Wild-type HeLa cells express multiple folate transporters. RFC-null HeLa cell lines (e.g., R1-11) are available and are excellent for studying PCFT-mediated transport in isolation.[3]
KB FRα (highly overexpressed), RFCHuman oral epidermoid carcinoma cell line. Often used for studying folate receptor-mediated uptake due to very high levels of FRα.

Experimental Protocols

Q6: Can you provide a detailed protocol for a competitive [³H]-folinic acid uptake assay?

This protocol is designed to assess the inhibitory effect of unmetabolized folic acid on the uptake of radiolabeled this compound in cultured cells.

Materials:

  • Cell line of interest (e.g., Caco-2 or RFC-null HeLa)

  • Folate-free cell culture medium (e.g., RPMI 1640 without folic acid)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • [³H]-Leucovorin (radiolabeled this compound)

  • Unlabeled folic acid

  • Unlabeled leucovorin

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 0.1 N NaOH)

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Culture cells in folate-free medium supplemented with dFBS.

  • Preparation for Uptake Assay:

    • On the day of the experiment, aspirate the culture medium and wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired pH (e.g., pH 5.5 for PCFT-mediated uptake or pH 7.4 for RFC-mediated uptake).

  • Competitive Inhibition:

    • Prepare a series of solutions containing a fixed concentration of [³H]-leucovorin and varying concentrations of unlabeled folic acid (the competitor). Include a control with no unlabeled folic acid and a blank with a high concentration of unlabeled leucovorin (to determine non-specific binding).

    • Pre-incubate the cells with the competitor solutions for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake:

    • Add the [³H]-leucovorin to the wells to initiate the uptake. The final concentration of [³H]-leucovorin should be below its Km for the transporter being studied to ensure that the assay is sensitive to competition.

  • Incubation:

    • Incubate the plates at 37°C for a predetermined time that is within the linear range of uptake (typically 1-5 minutes).

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the uptake solution and wash the cell monolayers three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration of parallel wells to normalize the uptake data (e.g., dpm/mg protein).

    • Plot the percentage of inhibition of [³H]-leucovorin uptake versus the concentration of unlabeled folic acid.

    • Calculate the IC50 value, which is the concentration of folic acid that causes 50% inhibition of [³H]-leucovorin uptake.

Visualizations

Folate Uptake Pathways

Folate_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folic Acid Folic Acid PCFT PCFT (pH 5.5) Folic Acid->PCFT High Affinity RFC RFC (pH 7.4) Folic Acid->RFC Low Affinity FR Folate Receptor Folic Acid->FR This compound This compound This compound->PCFT This compound->RFC This compound->FR Intracellular Folates Intracellular Folates PCFT->Intracellular Folates RFC->Intracellular Folates FR->Intracellular Folates Endocytosis

Caption: Cellular uptake pathways for folic acid and this compound.

Experimental Workflow for Competitive Uptake Assay

Competitive_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in 24-well plates B Culture in folate-free medium A->B C Wash cells with transport buffer B->C D Pre-incubate with unlabeled Folic Acid C->D E Add [3H]-Leucovorin to initiate uptake D->E F Incubate at 37°C E->F G Stop uptake & wash with ice-cold PBS F->G H Lyse cells G->H I Scintillation counting H->I J Normalize to protein & calculate IC50 I->J

Caption: Workflow for a competitive folate uptake experiment.

Logical Relationship of Potential Interference

Interference_Logic UMFA High Unmetabolized Folic Acid (UMFA) Transporters Folate Transporters (PCFT, RFC, FR) UMFA->Transporters Competes for binding Folinic_Acid This compound Folinic_Acid->Transporters Binds for uptake Uptake This compound Uptake Transporters->Uptake Efficacy Reduced Therapeutic Efficacy Uptake->Efficacy Potential decrease leads to

Caption: Potential mechanism of UMFA interference with this compound uptake.

References

Technical Support Center: Drug Interactions Affecting Folinic Acid Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding drug interactions that can influence the efficacy of folinic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which other drugs can affect this compound efficacy?

A1: Drug interactions that modulate the efficacy of this compound primarily occur through three mechanisms:

  • Competitive Inhibition: Drugs with a similar structure to folic acid can compete for the same enzyme binding sites. For example, the antifolate drug methotrexate (B535133) competes with folates for the active site of dihydrofolate reductase (DHFR).[1]

  • Synergistic Enhancement: Some drugs can enhance the therapeutic effect of this compound. A classic example is the use of this compound with 5-fluorouracil (B62378) (5-FU) in cancer chemotherapy. This compound stabilizes the binding of a 5-FU metabolite to thymidylate synthase, leading to prolonged inhibition of DNA synthesis.[2][3]

  • Alteration of Folate Metabolism: Certain drugs can interfere with the metabolic pathways of folates, affecting the availability of the active forms. For instance, some anticonvulsant drugs are known to decrease serum folate levels.[4][5]

Q2: How does methotrexate interact with this compound, and what is the principle of "this compound rescue"?

A2: Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for converting dihydrofolate to the active tetrahydrofolate. This inhibition blocks DNA synthesis and cell division. This compound (leucovorin) is a form of folic acid that can be converted to tetrahydrofolate without the need for DHFR. Therefore, it can bypass the metabolic block induced by methotrexate.

"this compound rescue" is a therapeutic strategy used in high-dose methotrexate cancer therapy. After methotrexate has exerted its anticancer effects, this compound is administered to "rescue" normal cells from the toxic effects of the antifolate, thereby reducing side effects like myelosuppression and mucositis.[6]

Q3: Can this compound administration interfere with the efficacy of antifolate antibiotics like trimethoprim-sulfamethoxazole?

A3: Yes, there is evidence to suggest that the co-administration of this compound with trimethoprim-sulfamethoxazole can reduce the efficacy of the antibiotic, particularly in the treatment of Pneumocystis jirovecii pneumonia (PCP) in AIDS patients.[7][8] One study found that adjunctive this compound was associated with a higher rate of therapeutic failure.[8] The proposed mechanism is that this compound may counteract the intended antifolate effect of trimethoprim (B1683648) on the microorganism.

Q4: What is the nature of the interaction between this compound and the antiprotozoal drug pyrimethamine (B1678524)?

A4: Pyrimethamine is a dihydrofolate reductase inhibitor used to treat infections like toxoplasmosis. Similar to its interaction with trimethoprim, this compound can be administered with pyrimethamine to mitigate its toxic side effects on the host, such as bone marrow suppression. However, this can potentially reduce the antiprotozoal efficacy of pyrimethamine by providing the parasite with a source of reduced folates. The timing and dosage of this compound are critical to balance the rescue of host cells with maintaining the therapeutic effect against the parasite.[7]

Q5: How do anticonvulsant medications affect folate levels, and what is the implication for this compound supplementation?

A5: Several anticonvulsant drugs, including phenytoin, carbamazepine, and phenobarbital, have been associated with decreased serum folate levels.[4][5] The exact mechanisms are not fully elucidated but may involve impaired absorption or increased metabolism of folates. While this interaction primarily concerns folic acid deficiency, it is relevant for researchers studying the effects of these drugs in systems where folate metabolism is critical. When designing experiments involving these anticonvulsants, it is important to consider the potential for altered folate status, which might necessitate this compound supplementation to maintain normal cellular function.

Troubleshooting Guides

Problem 1: Unexpectedly high cell viability in an in vitro assay with methotrexate after this compound rescue.
  • Possible Cause 1: Premature administration of this compound.

    • Troubleshooting: Review your experimental timeline. This compound should be added after a sufficient duration for methotrexate to induce its cytotoxic effects. The optimal timing will depend on the cell line and methotrexate concentration.

  • Possible Cause 2: Excessive concentration of this compound.

    • Troubleshooting: Perform a dose-response experiment to determine the minimal concentration of this compound required to rescue your control (non-cancerous) cells without overly compromising the anti-cancer effect of methotrexate on your target cells.

  • Possible Cause 3: Low potency of the methotrexate batch.

    • Troubleshooting: Verify the activity of your methotrexate stock using a cell-free DHFR inhibition assay or by testing it on a highly sensitive cell line.

Problem 2: Inconsistent results in Toxoplasma gondii growth inhibition assays with pyrimethamine and this compound.
  • Possible Cause 1: Variable timing of this compound addition.

    • Troubleshooting: Standardize the time point at which this compound is added to the culture relative to the addition of pyrimethamine. Even small variations can lead to significant differences in parasite survival.

  • Possible Cause 2: Fluctuation in the folate concentration of the culture medium.

    • Troubleshooting: Use a defined culture medium with a known and consistent folate concentration. Standard RPMI-1640 medium contains folic acid, which can influence the outcome of experiments with antifolates. Consider using a folate-depleted medium for more controlled studies.

  • Possible Cause 3: Presence of folate-transporting mechanisms in the T. gondii strain.

    • Troubleshooting: Be aware that some strains of T. gondii may have mechanisms for uptake of exogenous folates, which can impact the efficacy of antifolate drugs.[9] Characterize the folate transport capabilities of your strain if possible.

Problem 3: Reduced efficacy of 5-fluorouracil in a combination experiment with this compound.
  • Possible Cause 1: Suboptimal concentration of this compound.

    • Troubleshooting: The synergistic effect of this compound on 5-FU activity is concentration-dependent. Perform a matrix titration of both 5-FU and this compound to identify the optimal concentrations for synergy in your specific cell line.

  • Possible Cause 2: Inadequate intracellular conversion of this compound.

    • Troubleshooting: Ensure that the cells have the necessary enzymatic machinery to convert this compound to its active metabolite, 5,10-methylenetetrahydrofolate, which is required for the ternary complex formation with thymidylate synthase and the 5-FU metabolite.

  • Possible Cause 3: Degradation of this compound or 5-FU.

    • Troubleshooting: Prepare fresh solutions of this compound and 5-FU for each experiment. Protect solutions from light and store them appropriately to prevent degradation.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of Antifolates Against P. falciparum and T. gondii

DrugOrganismIC50 (nM)ConditionsReference
PyrimethamineP. falciparum (V1/S isolate)8750.023 µM Folic Acid[10]
PyrimethamineT. gondii40 (0.04 µg/mL)-[11]
MethotrexateP. falciparum (V1/S isolate)310.023 µM Folic Acid[10]
TrimetrexateP. falciparum (V1/S isolate)150.023 µM Folic Acid[10]
TrimetrexateT. gondii0.16 (ng/mL)-[11]
TrimethoprimT. gondii2300 (2.3 µg/mL)-[11]

Table 2: Clinical Outcome of this compound Co-administration

Drug CombinationConditionOutcomeQuantitative ResultReference
Trimethoprim-Sulfamethoxazole + this compoundP. jirovecii pneumonia in AIDS patientsTherapeutic Failure15% with this compound vs. 0% with placebo[8]
Trimethoprim-Sulfamethoxazole + this compoundP. jirovecii pneumonia in AIDS patientsDeath11% with this compound vs. 0% with placebo[8]
Methotrexate + Folic/Folinic AcidRheumatoid ArthritisReduction in GI side effects26% relative risk reduction[12]
Methotrexate + Folic/Folinic AcidRheumatoid ArthritisReduction in abnormal liver transaminases76.9% relative risk reduction[12][13]
Methotrexate + Folic/Folinic AcidRheumatoid ArthritisPatient withdrawal from treatment60.8% relative risk reduction[12][13]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is a generalized method for assessing the inhibitory potential of a compound on DHFR activity.

Principle: The enzymatic activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).

Materials:

  • Purified DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Test inhibitor compound

  • Known DHFR inhibitor (e.g., methotrexate) as a positive control

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor and a known inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of DHFR, NADPH, and DHF in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add assay buffer, test inhibitor at various concentrations, and DHFR enzyme.

    • Positive Control Wells: Add assay buffer, known inhibitor, and DHFR enzyme.

    • Negative Control (100% activity) Wells: Add assay buffer, solvent control (e.g., DMSO), and DHFR enzyme.

    • Blank Wells: Add assay buffer and NADPH (no enzyme).

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add DHF to all wells except the blank to start the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Normalize the activity in the test and positive control wells to the negative control.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

In Vitro Susceptibility Assay for Toxoplasma gondii

This protocol outlines a general method for determining the inhibitory effect of drugs on the intracellular growth of T. gondii.

Principle: Host cells are infected with T. gondii tachyzoites and treated with the test drug. The proliferation of the parasite is quantified after a set incubation period, typically by measuring parasite-specific antigens or DNA.

Materials:

  • Host cell line (e.g., human foreskin fibroblasts, MRC-5)

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum

  • Test drug (e.g., pyrimethamine)

  • This compound (if investigating its effect)

  • Control drug (e.g., sulfadiazine)

  • 96-well cell culture plates

  • Method for quantification (e.g., ELISA for parasite antigen, qPCR for parasite DNA)

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate and allow them to form a confluent monolayer.

  • Parasite Infection: Infect the cell monolayer with T. gondii tachyzoites at a specific multiplicity of infection (MOI).

  • Drug Treatment: After a short period to allow for parasite invasion (e.g., 2-4 hours), remove the inoculum and add fresh medium containing serial dilutions of the test drug(s), with or without this compound.

  • Incubation: Incubate the plates for a period that allows for several rounds of parasite replication (e.g., 48-72 hours).

  • Quantification of Parasite Growth:

    • ELISA: Fix the cells and perform an ELISA using an antibody against a major parasite surface antigen (e.g., SAG1).

    • qPCR: Lyse the cells, extract DNA, and perform quantitative PCR using primers specific for a T. gondii gene (e.g., B1 gene).

  • Data Analysis:

    • Generate dose-response curves by plotting the quantified parasite growth against the drug concentration.

    • Calculate the 50% inhibitory concentration (IC50) for each drug.

Visualizations

Folate_Metabolism_and_Inhibition Folic_Acid Folic Acid (Diet) DHFR Dihydrofolate Reductase (DHFR) Folic_Acid->DHFR reduction DHF Dihydrofolate (DHF) DHF->DHFR reduction THF Tetrahydrofolate (THF) Purines_Thymidylate Purine & Thymidylate Synthesis THF->Purines_Thymidylate cofactor DNA DNA Synthesis Purines_Thymidylate->DNA Folinic_Acid This compound (Leucovorin) Folinic_Acid->THF conversion (bypasses DHFR) MTX Methotrexate MTX->DHFR inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR inhibits Pyrimethamine Pyrimethamine Pyrimethamine->DHFR inhibits

Caption: Folate metabolism pathway and points of inhibition by antifolate drugs.

FU_Folinic_Acid_Synergy FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP intracellular conversion Ternary_Complex Stable Ternary Complex (TS + FdUMP + MTHF) FdUMP->Ternary_Complex Folinic_Acid This compound MTHF 5,10-Methylene- tetrahydrofolate Folinic_Acid->MTHF intracellular conversion MTHF->Ternary_Complex TS Thymidylate Synthase (TS) dTMP dTMP TS->dTMP product TS->Ternary_Complex dUMP dUMP dUMP->TS substrate DNA_Synth DNA Synthesis dTMP->DNA_Synth Ternary_Complex->TS inhibits Experimental_Workflow_DHFR Start Start Prepare Prepare Reagents (Enzyme, Substrates, Inhibitor) Start->Prepare Plate Plate Assay (Controls & Test) Prepare->Plate Incubate Pre-incubate Plate->Incubate Initiate Initiate Reaction (Add DHF) Incubate->Initiate Measure Kinetic Measurement (Absorbance at 340nm) Initiate->Measure Analyze Data Analysis (Calculate IC50) Measure->Analyze End End Analyze->End

References

Validation & Comparative

Folinic Acid vs. 5-Methyltetrahydrofolate in MTHFR Deficiencies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of folate metabolism is critical, particularly when addressing genetic variations like MTHFR mutations. The choice between supplemental folate forms, specifically folinic acid and 5-methyltetrahydrofolate (5-MTHF), is a key consideration in therapeutic strategies. This guide provides a detailed comparison of their mechanisms, efficacy, and the experimental data supporting their use.

Introduction to MTHFR and Folate Metabolism

The enzyme methylenetetrahydrofolate reductase (MTHFR) is a cornerstone of folate metabolism.[1][2] It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF), the primary circulating and biologically active form of folate.[1][2] 5-MTHF is essential for the remethylation of homocysteine to methionine, a crucial step in the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biochemical reactions, including DNA methylation.[3][4]

Genetic mutations in the MTHFR gene, such as the common C677T polymorphism, can lead to a thermolabile enzyme with reduced activity.[1][2] This impairment diminishes the capacity to produce 5-MTHF, potentially leading to elevated homocysteine levels (hyperhomocysteinemia) and altered cellular methylation processes.[5] Hyperhomocysteinemia is an established risk factor for various pathologies, including cardiovascular disease and neural tube defects.[2][5][6] To counteract this metabolic block, supplementation with bioactive forms of folate that bypass the compromised MTHFR enzyme is a common therapeutic approach.

Biochemical Differentiation and Mechanism of Action

This compound (5-formyl-THF) and 5-MTHF are both biologically active forms of folate, but they enter the folate cycle at different points.

  • This compound (Leucovorin): A 5-formyl derivative of tetrahydrofolate (THF), this compound can be readily converted to other active folate forms, such as 5,10-methylenetetrahydrofolate, without the action of dihydrofolate reductase (DHFR), the enzyme inhibited by methotrexate.[3][7] This makes it a valuable rescue agent in chemotherapy.[3] Within the cell, it can support processes like purine (B94841) and thymidylate synthesis. However, its conversion to 5-MTHF, the form needed for homocysteine remethylation, is still dependent on the MTHFR enzyme.

  • 5-Methyltetrahydrofolate (5-MTHF): As the direct product of the MTHFR reaction, 5-MTHF supplementation provides the most biologically active form of folate, effectively bypassing the need for the MTHFR enzyme entirely.[3][8] It directly donates a methyl group for the conversion of homocysteine to methionine, thus directly addressing the primary metabolic consequence of MTHFR deficiency.[8]

Below is a diagram illustrating the entry points of this compound and 5-MTHF into the folate and methionine cycles, highlighting the MTHFR bypass.

Folate_Metabolism cluster_methionine Methionine Cycle cluster_inputs Supplemental Forms FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF FiveMTHF 5-Methyltetrahydrofolate (5-MTHF) MethyleneTHF->FiveMTHF MTHFR Homocysteine Homocysteine FiveMTHF->Homocysteine Folinic_Acid This compound Folinic_Acid->MethyleneTHF Methionine Methionine Homocysteine->Methionine MS (B12-dependent) SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine DHFR DHFR MTHFR MTHFR (Impaired in Mutation) MS Methionine Synthase (MS) FiveMTHF_input 5-MTHF Supplement Experimental_Workflow cluster_subjects Subject Recruitment cluster_baseline Baseline Assessment cluster_intervention Intervention (Randomized Crossover Design) cluster_followup Follow-up Assessment Subjects Recruit Subjects (e.g., with MTHFR C677T Polymorphism) Baseline Baseline Blood Draw Subjects->Baseline Measure_Baseline Measure Baseline: - Plasma tHcy (HPLC) - RBC Folate (LC-MS/MS) Baseline->Measure_Baseline GroupA Group A: Receive this compound Baseline->GroupA GroupB Group B: Receive 5-MTHF Baseline->GroupB Followup Follow-up Blood Draw GroupA->Followup GroupB->Followup Washout Washout Period Washout->GroupA Group B receives this compound Washout->GroupB Group A receives 5-MTHF Measure_Followup Measure Post-Intervention: - Plasma tHcy - RBC Folate Followup->Measure_Followup Measure_Followup->Washout Crossover Analysis Data Analysis: Compare changes in tHcy and RBC folate between groups Measure_Followup->Analysis

References

Evaluating the efficacy of different folinic acid stereoisomers in vitro.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of the two stereoisomers of folinic acid: the biologically active (6S)-folinic acid (l-folinic acid) and the unnatural (6R)-folinic acid (d-folinic acid). Commercially available this compound is often a racemic mixture of these two forms. Understanding their distinct biological activities is crucial for optimizing therapeutic strategies, particularly in cancer chemotherapy.

Executive Summary

In vitro studies consistently demonstrate the superior biological activity of the (6S)-stereoisomer of this compound compared to its (6R) counterpart. The (6S)-isomer is the form that actively participates in folate-dependent enzymatic reactions essential for cell growth and proliferation. In contrast, the (6R)-isomer is generally considered biologically inert and, in some contexts, may even antagonize the beneficial effects of the (6S)-isomer. This guide presents available quantitative data on enzyme inhibition and qualitative comparisons of their effects on cytotoxicity and in methotrexate (B535133) rescue, alongside detailed experimental protocols and pathway diagrams to elucidate these differences.

Data Presentation: Quantitative Comparison of this compound Stereoisomers

Enzyme Inhibition

This compound's primary mechanism of action involves its conversion to tetrahydrofolate derivatives, which act as cofactors for enzymes involved in nucleotide synthesis. The differential effects of its stereoisomers on these key enzymes are summarized below.

Table 1: Inhibition of Thymidylate Synthase (TS) by this compound Stereoisomers

StereoisomerIC50 (mM)Ki (µM)
(6S)-Folinic Acid0.1185
(6R)-Folinic Acid2.11590
(6R,S)-Folinic Acid (Racemic)0.52385

Data from a study using Lactobacillus casei thymidylate synthase in a cell-free system.

Note: A lower IC50 and Ki value indicates a more potent inhibitor. The data clearly shows that the (6S)-isomer is a significantly more potent inhibitor of thymidylate synthase than the (6R)-isomer.

Dihydrofolate Reductase (DHFR) Inhibition
In Vitro Cytotoxicity and Chemotherapy Modulation

Direct comparative IC50 values for the cytotoxic effects of l-folinic acid versus d-folinic acid across a broad range of cancer cell lines are not extensively documented in the available literature. However, qualitative and semi-quantitative studies provide valuable insights:

  • Modulation of 5-Fluorouracil (B62378) (5-FU) Cytotoxicity: In studies with CCRF-CEM cells, (6S)-folinic acid was shown to enhance the cytotoxic effect of 5-FU, similar to the racemic mixture. In contrast, (6R)-folinic acid did not exhibit any enhancing effect.[1] Furthermore, in prostate cancer cell lines, the (6R)-isomer was found to inhibit the antiproliferative modulatory effect of the (6S)-isomer on 5-FU.[2]

  • Methotrexate Rescue: In methotrexate-treated CCRF-CEM cells, (6S)-folinic acid was more effective than the racemic mixture in preventing cytotoxicity at low methotrexate concentrations. The (6R)-isomer only exhibited a protective effect at concentrations 10,000 times higher than methotrexate.[1]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the test compounds (e.g., (6S)-folinic acid, (6R)-folinic acid, racemic this compound, alone or in combination with a cytotoxic agent like 5-FU) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay: Dihydrofolate Reductase (DHFR)

This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Principle: DHFR catalyzes the reaction: DHF + NADPH + H+ → THF + NADP+. The consumption of NADPH leads to a decrease in absorbance at 340 nm.

Procedure:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5), a stock solution of NADPH, a stock solution of DHF, and the DHFR enzyme solution.

  • Reaction Mixture: In a cuvette or 96-well plate, combine the assay buffer, NADPH, and the test inhibitor (e.g., different concentrations of this compound stereoisomers or methotrexate as a positive control).

  • Enzyme Addition: Add the DHFR enzyme to the reaction mixture and incubate for a short period to allow for any inhibitor binding.

  • Initiate Reaction: Start the reaction by adding the DHF substrate.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer with kinetic measurement capabilities.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Determine the IC50 value of the inhibitor. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (DHF) and the inhibitor, and analyze the data using methods such as Lineweaver-Burk or Dixon plots.

Visualizations: Pathways and Workflows

Folate_Metabolism_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm Folinic_Acid This compound ((6S) and (6R) isomers) RFC Reduced Folate Carrier (RFC) Folinic_Acid->RFC Transport Folinic_Acid_in This compound THF Tetrahydrofolate (THF) Folinic_Acid_in->THF Metabolic Conversion ((6S)-isomer is the active form) DHF Dihydrofolate (DHF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR 5_10_Methylene_THF 5,10-Methylene-THF THF->5_10_Methylene_THF Purine_Synthesis Purine Synthesis THF->Purine_Synthesis 5_10_Methylene_THF->DHF dUMP -> dTMP 5_10_Methylene_THF->THF Purine Precursors 5_Methyl_THF 5-Methyl-THF 5_10_Methylene_THF->5_Methyl_THF TS Thymidylate Synthase (TS) 5_10_Methylene_THF->TS dUMP dUMP dUMP->TS dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis Methionine Methionine Homocysteine Homocysteine 5_Methyl_THF->THF Homocysteine -> Methionine RFC->Folinic_Acid_in DHFR->THF TS->DHF

Caption: Folate Metabolism Pathway.

Experimental_Workflow cluster_assays In Vitro Efficacy Assays start Start: Select Cancer Cell Lines culture Cell Culture and Seeding (96-well plates) start->culture treatment Treatment with this compound Stereoisomers ((6S), (6R), Racemic) +/- Cytotoxic Agent (e.g., 5-FU) culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt Cell Viability Assay (e.g., MTT) incubation->mtt enzyme Enzyme Inhibition Assay (e.g., TS, DHFR) incubation->enzyme data_analysis Data Analysis (IC50, Ki values) mtt->data_analysis enzyme->data_analysis comparison Comparative Efficacy Evaluation data_analysis->comparison end Conclusion comparison->end

Caption: Experimental Workflow for In Vitro Efficacy Evaluation.

Signaling_Pathways cluster_signaling Intracellular Signaling Cascades folinic_acid This compound ((6S) and (6R) Isomers) fr Folate Receptor (FRα) folinic_acid->fr jak_stat JAK-STAT Pathway fr->jak_stat Activation erk ERK1/2 Pathway fr->erk Activation cellular_responses Cellular Responses (Proliferation, Survival) jak_stat->cellular_responses erk->cellular_responses note *Note: The differential activation by (6S) and (6R) isomers is not well-characterized.

Caption: Influence of this compound on Signaling Pathways.

Conclusion

Further research is warranted to generate a more comprehensive dataset of comparative IC50 values for cytotoxicity across a wider range of cancer cell lines and to elucidate the specific differential effects of the this compound stereoisomers on key signaling pathways such as JAK-STAT and ERK1/2. Such studies would provide a more complete understanding of their mechanisms of action and could lead to the development of more refined and effective cancer therapies.

References

Validating the Neuroprotective Effects of Folinic Acid in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of folinic acid against other alternatives, supported by experimental data from preclinical models. It is designed to offer an objective overview for researchers and professionals in the field of drug development and neuroscience.

Comparative Efficacy of this compound in Preclinical Models

This compound, a metabolically active form of folate, has demonstrated promising neuroprotective properties across various preclinical models of neurodegenerative diseases and brain injury. This section compares its efficacy with its more common counterpart, folic acid, and provides data from studies on Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

Alzheimer's Disease and Aging Models

In a triple-transgenic mouse model of Alzheimer's disease (3xTg-AD), this compound showed superior effects compared to folic acid in reducing apoptosis in the heart, a comorbidity often associated with Alzheimer's.[1] Both compounds were administered at a dose of 12 mg/kg daily for 3 months via oral gavage.[1] Studies on aged rats also indicate that this compound may be more effective in improving spatial memory.[2]

Table 1: Comparison of this compound and Folic Acid in an Alzheimer's Disease Mouse Model [1]

ParameterAlzheimer's Disease (AD) ControlAD + Folic Acid (12 mg/kg)AD + this compound (12 mg/kg)
Apoptotic Cells (Heart) HighReducedSignificantly Reduced
Apoptosis-related Protein Expression HighReducedSignificantly Reduced

Table 2: Effects of this compound and Folic Acid on Spatial Memory in Aged Rats [2]

Treatment GroupSpontaneous Alternation in Y-Maze (0-min retention)Spontaneous Alternation in Y-Maze (3-min retention)
Placebo No significant alternationNo significant alternation
Folic Acid (5 mg/kg) Alternated above chance levelsNo significant alternation
This compound (2.5 mg/kg) Alternated above chance levelsAlternated above chance levels
Parkinson's Disease Model

In a Drosophila (fruit fly) model of Parkinson's disease with PINK1 mutations, a diet enriched with this compound was shown to prevent the degeneration of dopaminergic neurons.[3][4][5] This highlights the potential of this compound in mitigating the neuronal loss characteristic of Parkinson's disease.

Table 3: Neuroprotective Effect of this compound in a Drosophila Model of Parkinson's Disease [3][4]

ModelTreatmentOutcome
PINK1 mutant flies This compound-enriched dietPrevention of dopaminergic neuron degeneration
PINK1 mutant flies Standard dietAge-dependent loss of dopaminergic neurons
Traumatic Brain Injury Model

A study using a neonatal piglet model of pediatric traumatic brain injury (TBI) demonstrated that folic acid administration (80 μg/kg, IP) shortly after injury improved early functional recovery.[6][7] The treated group showed significantly better motor function, learning, and problem-solving abilities, as reflected by a lower cognitive composite dysfunction score on day 1 post-injury.[6][7]

Table 4: Effect of Folic Acid on Functional Recovery in a Piglet TBI Model [6][7]

GroupCognitive Composite Dysfunction Score (Day 1)
Injured + Saline Higher (worse function)
Injured + Folic Acid (80 μg/kg) Significantly Lower (better function)
Uninjured + Saline Low
Uninjured + Folic Acid Low

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

IGF1R/PI3K/AKT and SIRT1/AMPK Pathways

In the context of Alzheimer's disease, both folic acid and this compound have been shown to induce the IGF1R/PI3K/AKT and SIRT1/AMPK pathways.[1] These pathways are critical for promoting cell survival and inhibiting apoptosis. The superior effect of this compound in aged mice was attributed to a greater activation of the IGF1R and SIRT1/AMPK axes, leading to reduced myocardial cell apoptosis.[1]

IGF1R_PI3K_AKT_Pathway cluster_folinic_acid This compound IGF1R IGF1R PI3K PI3K IGF1R->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis CellSurvival Cell Survival AKT->CellSurvival FolinicAcid This compound FolinicAcid->IGF1R Activates

IGF1R/PI3K/AKT signaling pathway activated by this compound.

SIRT1_AMPK_Pathway cluster_folinic_acid This compound SIRT1 SIRT1 AMPK AMPK SIRT1->AMPK Activates CellSurvival Cell Survival SIRT1->CellSurvival ApoptoticProteins Apoptotic Proteins AMPK->ApoptoticProteins FolinicAcid This compound FolinicAcid->SIRT1 Induces

SIRT1/AMPK signaling pathway induced by this compound.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the validation of this compound's neuroprotective effects.

Animal Models and Drug Administration
  • Alzheimer's Disease Mouse Model: 16-month-old triple-transgenic (3xTg-AD) mice are used. This compound or folic acid is administered daily for 3 months at a dose of 12 mg/kg via oral gavage.[1]

  • Aged Rat Model: 20-month-old rats are used. This compound (2.5 mg/kg) or folic acid (5 mg/kg) is injected intraperitoneally every 2 days for a 32-day period.[2]

  • Parkinson's Disease Drosophila Model: Fruit flies with mutations in the PINK1 gene are fed a diet enriched with this compound.[3][4]

  • Traumatic Brain Injury Piglet Model: 3- to 5-day-old female piglets are subjected to moderate brain injury induced by rapid axial head rotation. Folic acid (80 μg/kg) is administered by intraperitoneal injection 15 minutes post-injury and then daily for 6 days.[6]

Behavioral Assessments
  • Y-Maze Spontaneous Alternation: This test is used to assess spatial working memory in rodents. The maze consists of three arms. A rat is placed in one arm and allowed to explore freely for a set period. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations, which is an index of short-term memory.[8][9][10]

  • Cognitive Composite Dysfunction Score: This is a comprehensive score used in the piglet TBI model that combines results from various neurobehavioral tests assessing executive function, memory, learning, and problem-solving. A lower score indicates better cognitive function.[7][11]

Histological and Molecular Assays
  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

    • Brain tissue is fixed, paraffin-embedded, and sectioned.

    • Sections are deparaffinized and rehydrated.

    • Tissues are treated with proteinase K to retrieve antigens.

    • The sections are incubated with the TUNEL reaction mixture, which contains TdT and dUTP conjugated to a fluorescent label or a reporter enzyme.

    • The labeled DNA fragmentation, a hallmark of apoptosis, is visualized using fluorescence microscopy or light microscopy.

  • Western Blotting for Apoptosis-Related Proteins:

    • Protein is extracted from brain tissue homogenates.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies against apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence detection system.

Experimental_Workflow AnimalModel Preclinical Model (e.g., 3xTg-AD Mice) Treatment Treatment (this compound / Folic Acid / Placebo) AnimalModel->Treatment Behavioral Behavioral Assessment (e.g., Y-Maze) Treatment->Behavioral Sacrifice Euthanasia and Tissue Collection Behavioral->Sacrifice Histology Histological Analysis (e.g., TUNEL Assay) Sacrifice->Histology Biochemistry Biochemical Analysis (e.g., Western Blot) Sacrifice->Biochemistry DataAnalysis Data Analysis and Interpretation Histology->DataAnalysis Biochemistry->DataAnalysis

General experimental workflow for preclinical validation.

Conclusion

The preclinical data presented in this guide suggest that this compound holds significant potential as a neuroprotective agent. Its superior efficacy compared to folic acid in some models, particularly in the context of Alzheimer's disease and aging, warrants further investigation. The modulation of key signaling pathways involved in cell survival and apoptosis provides a mechanistic basis for its observed effects. The detailed experimental protocols provided herein are intended to facilitate the design and execution of future studies aimed at further validating and extending these findings. As with all preclinical research, the translation of these results to clinical applications will require rigorous and well-controlled human trials.

References

Folinic Acid vs. Folic Acid: A Comparative Guide to Mitigating Methotrexate-Induced Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of rescue agents for methotrexate (B535133) (MTX) therapy is critical. This guide provides an objective comparison of folinic acid and folic acid in reducing MTX-induced side effects, supported by experimental data and detailed methodologies.

Methotrexate, a cornerstone of treatment in oncology and autoimmune diseases, functions as a folate antagonist. Its therapeutic efficacy is intrinsically linked to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines necessary for DNA replication. However, this mechanism also leads to a range of dose-limiting side effects, including myelosuppression, mucositis, and hepatotoxicity. Supplementation with folate analogs is a standard strategy to mitigate this toxicity. This guide delves into the comparative effectiveness of the two primary rescue agents: folic acid and its downstream metabolite, this compound (also known as leucovorin).

Mechanism of Action: Bypassing the Blockade

Methotrexate's primary target is DHFR, which converts dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in nucleotide synthesis. Folic acid, a synthetic oxidized form of folate, requires reduction by DHFR to become biologically active. In contrast, this compound is a 5-formyl derivative of THF and can be converted to other active folate coenzymes without the need for DHFR. This fundamental difference in their metabolic pathways dictates their roles in MTX therapy.

cluster_0 Folate Metabolism and Methotrexate Inhibition Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) Requires DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR Purine/Pyrimidine Synthesis Purine/Pyrimidine Synthesis Tetrahydrofolate (THF)->Purine/Pyrimidine Synthesis Methotrexate Methotrexate Methotrexate->Dihydrofolate (DHF) Inhibits This compound This compound This compound->Tetrahydrofolate (THF) Bypasses DHFR cluster_1 Clinical Trial Workflow Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Folic Acid Arm Folic Acid Arm Randomization->Folic Acid Arm This compound Arm This compound Arm Randomization->this compound Arm Placebo Arm Placebo Arm Randomization->Placebo Arm MTX Administration MTX Administration Folic Acid Arm->MTX Administration This compound Arm->MTX Administration Placebo Arm->MTX Administration Side Effect Monitoring Side Effect Monitoring MTX Administration->Side Effect Monitoring Data Analysis Data Analysis Side Effect Monitoring->Data Analysis

A Comparative Analysis of l-Leucovorin and d,l-Leucovorin for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of l-Leucovorin and d,l-Leucovorin in Preclinical and Clinical Research

Leucovorin, a reduced folate, is a critical agent in cancer research and therapy, primarily utilized as a rescue agent for high-dose methotrexate (B535133) (MTX) chemotherapy and as a potentiator of 5-fluorouracil (B62378) (5-FU) activity. Commercially available as a racemic mixture of its dextro (d) and levo (l) stereoisomers (d,l-leucovorin), the distinct biological activities of each isomer warrant a detailed comparative analysis for research applications. This guide provides an objective comparison of l-leucovorin (levoleucovorin) and d,l-leucovorin, supported by experimental data, to inform experimental design and drug development strategies.

At a Glance: Key Differences and Performance

The fundamental difference lies in their biological activity: the l-isomer is the pharmacologically active form, while the d-isomer is considered inert.[1] This key distinction has significant implications for dosage, efficacy, and potential for competitive inhibition at cellular transport sites.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and in vitro efficacy data comparing l-leucovorin and d,l-leucovorin.

Table 1: Comparative Pharmacokinetic Parameters

Parameterl-Leucovorind,l-LeucovorinKey Insights
Active Moiety l-Leucovorin (l-5-formyl-THF)l-Leucovorin (l-5-formyl-THF)Only the l-isomer is biologically active.
Metabolism Rapidly converted to the active metabolite 5-methyltetrahydrofolate (5-MTHF).[2]l-isomer is rapidly metabolized to 5-MTHF; d-isomer is not metabolized and is slowly excreted.[2]The presence of the d-isomer in the racemic mixture leads to its accumulation.
Plasma Half-life (t½) l-isomer: ~32-35 minutes.[2]l-isomer: ~32-35 minutes; d-isomer: ~352-485 minutes.[2]The long half-life of the inactive d-isomer is a notable pharmacokinetic difference.
Peak Plasma Concentration (Cmax) No significant difference in active folate fractions compared to d,l-leucovorin when administered at half the dose.[3]-Equivalent levels of the active form can be achieved with a lower dose of the pure l-isomer.
Area Under the Curve (AUC) No significant difference in active folate fractions compared to d,l-leucovorin when administered at half the dose.[3]-Similar overall exposure to the active compound is achieved with adjusted dosing.

Table 2: Comparative In Vitro Efficacy in 5-Fluorouracil (5-FU) Potentiation

Cell Line (Colon Cancer)5-FU IC50 (µM)5-FU + l-Leucovorin (5 µM) IC50 (µM)5-FU + d,l-Leucovorin (10 µM) IC50 (µM)5-FU + d-Leucovorin (5 µM) IC50 (µM)Key Insights
WiDr3.51.8 (2.0-fold potentiation)2.5 (1.4-fold potentiation)3.5 (No potentiation)l-leucovorin demonstrates superior potentiation of 5-FU cytotoxicity compared to the racemic mixture, while the d-isomer is ineffective.[4]
HT294.22.1 (2.0-fold potentiation)2.8 (1.5-fold potentiation)4.2 (No potentiation)The presence of the inactive d-isomer in d,l-leucovorin may dilute the potentiating effect of the l-isomer.[4]
SW9482.81.4 (2.0-fold potentiation)1.9 (1.5-fold potentiation)2.8 (No potentiation)
CaCo21.81.3 (1.4-fold potentiation)1.4 (1.3-fold potentiation)2.0 (No potentiation)
LS174T10.58.1 (1.3-fold potentiation)8.9 (1.2-fold potentiation)10.5 (No potentiation)

Experimental Protocols

In Vitro Methotrexate Rescue Assay using MTT

Objective: To determine the concentration of l-leucovorin or d,l-leucovorin required to rescue cancer cells from methotrexate-induced cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., CCRF-CEM) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Methotrexate Treatment: Treat the cells with varying concentrations of methotrexate (e.g., 10⁻⁷ to 10⁻⁵ M) for 24 hours.

  • Leucovorin Rescue: After 24 hours, remove the methotrexate-containing medium and add fresh medium containing different concentrations of either l-leucovorin or d,l-leucovorin. A control group with no leucovorin is included.

  • Incubation: Incubate the plates for another 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and plot dose-response curves to determine the effective concentration of each leucovorin form for rescue.

In Vitro 5-Fluorouracil Potentiation Assay

Objective: To compare the ability of l-leucovorin and d,l-leucovorin to enhance the cytotoxic effects of 5-fluorouracil.

Methodology:

  • Cell Seeding: Seed colon cancer cells (e.g., HT-29) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of 5-FU concentrations in the presence of a fixed concentration of l-leucovorin (e.g., 5 µM) or d,l-leucovorin (e.g., 10 µM). Control groups with 5-FU alone and leucovorin alone should be included.

  • Incubation: Incubate the cells for 72 hours.

  • Cell Viability Assay: Perform an MTT assay as described in the previous protocol to determine cell viability.

  • Data Analysis: Calculate the IC50 values (the concentration of 5-FU that inhibits cell growth by 50%) for each treatment condition. A lower IC50 value in the presence of leucovorin indicates potentiation.

Thymidylate Synthase (TS) Activity Assay

Objective: To measure the inhibition of thymidylate synthase activity by 5-FU in the presence of l-leucovorin or d,l-leucovorin.

Methodology:

  • Cell Lysate Preparation: Treat cancer cells with 5-FU and the respective leucovorin forms. After treatment, harvest the cells and prepare a cytosolic extract.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, [5-³H]dUMP, and the cofactor 5,10-methylenetetrahydrofolate (derived from the added leucovorin).

  • Enzymatic Reaction: Initiate the reaction and incubate at 37°C. The TS-catalyzed conversion of [5-³H]dUMP to dTMP releases tritium (B154650) into the water.

  • Tritium Measurement: Stop the reaction and separate the tritiated water from the remaining radiolabeled substrate using activated charcoal. Measure the radioactivity of the aqueous phase using a scintillation counter.

  • Data Analysis: Calculate the TS activity as pmol of ³H₂O formed per minute per mg of protein. Compare the activity in treated cells to that of untreated controls to determine the extent of inhibition.[5]

Mandatory Visualizations

Folate_Metabolism_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Folate Folate Dihydrofolate (DHF) Dihydrofolate (DHF) Folate->Dihydrofolate (DHF) Enters cell l-Leucovorin l-Leucovorin 5,10-Methylene-THF 5,10-Methylene-THF l-Leucovorin->5,10-Methylene-THF Enters cell & converts d,l-Leucovorin d,l-Leucovorin d,l-Leucovorin->5,10-Methylene-THF l-isomer converts Methotrexate (MTX) Methotrexate (MTX) DHFR DHFR Methotrexate (MTX)->DHFR Inhibits Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR Tetrahydrofolate (THF)->5,10-Methylene-THF Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis 5,10-Methylene-THF->Tetrahydrofolate (THF) Thymidylate Synthase Thymidylate Synthesis Thymidylate Synthesis 5,10-Methylene-THF->Thymidylate Synthesis 5-Methyl-THF 5-Methyl-THF

Caption: Folate metabolism and the mechanism of methotrexate action.

Leucovorin_Rescue_Workflow High-Dose Methotrexate High-Dose Methotrexate DHFR_Inhibition DHFR Inhibition High-Dose Methotrexate->DHFR_Inhibition Depletion_of_THF Depletion of Tetrahydrofolate Pool DHFR_Inhibition->Depletion_of_THF Inhibition_of_Synthesis Inhibition of Purine and Thymidylate Synthesis Depletion_of_THF->Inhibition_of_Synthesis Cell_Death Cell Death (Cancer & Normal Cells) Inhibition_of_Synthesis->Cell_Death Leucovorin_Admin Leucovorin Administration (l- or d,l-) Bypass_DHFR Bypasses DHFR Block Leucovorin_Admin->Bypass_DHFR Replenish_THF Replenishes Tetrahydrofolate Pool Bypass_DHFR->Replenish_THF Rescue_Normal_Cells Rescue of Normal Cells Replenish_THF->Rescue_Normal_Cells Rescue_Normal_Cells->Cell_Death Prevents in Normal Cells

Caption: Workflow of methotrexate toxicity and leucovorin rescue.

FU_Potentiation_Pathway 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolized to Ternary_Complex Stable Ternary Complex (TS-FdUMP-Methylene-THF) FdUMP->Ternary_Complex Leucovorin Leucovorin Methylene_THF 5,10-Methylene-THF Leucovorin->Methylene_THF Converted to Methylene_THF->Ternary_Complex TS Thymidylate Synthase (TS) TS->Ternary_Complex dUMP dUMP Ternary_Complex->dUMP Inhibits conversion to dTMP dTMP dTMP dUMP->dTMP TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis

Caption: Mechanism of 5-FU potentiation by leucovorin.

Conclusion and Recommendations

The choice between l-leucovorin and d,l-leucovorin in research applications should be guided by the specific experimental goals and a clear understanding of their distinct properties.

  • For studies requiring precise control over the concentration of the active folate, l-leucovorin is the superior choice. Its use eliminates the confounding variable of the inactive d-isomer, which can accumulate and potentially interfere with cellular transport mechanisms.[6]

  • When mimicking clinical scenarios where the racemic mixture is used, d,l-leucovorin is appropriate. However, researchers should be mindful that half of the administered dose is inactive.

  • In 5-FU potentiation studies, l-leucovorin demonstrates a more potent effect at half the concentration of the racemic mixture. This suggests that the d-isomer does not contribute to, and may slightly hinder, the synergistic interaction.[4]

For drug development professionals, the use of the pure l-isomer offers the potential for more targeted therapies with a better-defined pharmacokinetic and pharmacodynamic profile. As research continues to unravel the subtleties of folate metabolism and its role in disease, the informed selection of reagents like l-leucovorin and d,l-leucovorin will be paramount to advancing scientific discovery.

References

A Comparative Analysis of Folate Bioavailability in Cellular Models: Folic Acid vs. 5-Methyltetrahydrofolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular bioavailability of different folate forms is critical for designing effective therapeutic strategies and nutritional interventions. This guide provides an objective comparison of the two most common supplemental forms of folate—folic acid (FA) and 5-methyltetrahydrofolate (5-MTHF)—based on experimental data from cellular models.

Folate, a B-vitamin, is essential for a myriad of cellular processes, including DNA synthesis and repair, and methylation reactions.[1] Its synthetic, oxidized form, folic acid, is widely used in supplements and food fortification.[2][3] However, the primary circulating and metabolically active form in the body is 5-methyltetrahydrofolate (5-MTHF).[2][3][4][5] Unlike folic acid, 5-MTHF can directly enter the methionine synthesis cycle to donate its methyl group for critical cellular functions.[2][3][4][6] This guide delves into in vitro studies to compare the cellular uptake and functional effects of these two key folate forms.

Quantitative Comparison of Bioavailability

The following table summarizes key quantitative data from studies comparing the effects of folic acid and 5-MTHF in different cellular models.

ParameterCell ModelFolic Acid (FA)5-Methyltetrahydrofolate (5-MTHF)Key FindingsReference
Genomic Stability Human LymphocytesSignificantly lower frequency of micronucleated binucleate cells at 120 nM compared to 120 nM 5-MTHF.At 12 nM, both forms showed an increased frequency of micronuclei compared to 120 nM.Folic acid appeared more effective than 5-MTHF in preventing genomic instability in this in vitro system.[2][3][4][6]
Cell Death Human LymphocytesLower tendency for apoptosis compared to 5-MTHF cultures.Trend towards significantly higher apoptosis compared to FA cultures.Necrosis and nuclear division were similar between the two folate forms.[2][4][6]
Cellular Uptake Human Umbilical Vein Endothelial Cells (HUVECs)Acute exposure to 20 nM FA reduced 5-MTHF uptake by 57%. Long-term exposure to 100 nM FA reduced 5-MTHF uptake by 41%.Control uptake of 51 ± 12 fmol·min⁻¹·mg⁻¹ protein was significantly reduced in the presence of FA.Folic acid impairs the cellular uptake of the bioactive 5-MTHF in endothelial cells.[7][8][9]
Intracellular Folate Levels Human Umbilical Vein Endothelial Cells (HUVECs)Long-term exposure led to a 47 ± 21% reduction in total cellular 5-MTHF levels.N/A (Control)Chronic exposure to folic acid can deplete intracellular levels of the active folate form.[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cytokinesis-Block Micronucleus Assay in Human Lymphocytes

This assay was utilized to measure chromosome damage, cell death, and cytostasis.

  • Cell Culture: Lymphocytes from female volunteers were cultured for 9 days in RPMI 1640 medium.[3][4][6]

  • Folate Conditions: The culture medium was supplemented with either folic acid or 5-MTHF at concentrations of 12 nM or 120 nM.[3][4][6]

  • Mitogenesis Stimulation: Phytohemagglutinin was used to stimulate mitogenesis, with the medium being changed on days 3 and 6.[4]

  • Cytokinesis Inhibition: On day 8, cytochalasin B was added to the cultures to inhibit cytokinesis, resulting in the accumulation of binucleated cells.[2][3][4][6]

  • Cell Harvesting and Analysis: On day 9, cells were harvested and transferred to microscope slides for the analysis of micronuclei frequency, apoptosis, and necrosis.[2][3][4][6]

5-MTHF Uptake Assay in Human Umbilical Vein Endothelial Cells (HUVECs)

This experiment was designed to assess the impact of folic acid on the cellular uptake of 5-MTHF.

  • Cell Culture: Primary HUVECs were cultured. For long-term exposure studies, cells were cultured for 3 passages in medium containing either 200 nM 5-MTHF or a combination of 100 nM 5-MTHF and 100 nM FA.[7][8]

  • Short-Term Folic Acid Exposure: For acute effect studies, HUVECs maintained in medium with 200 nM 5-MTHF were preincubated with 20 nM FA for 10 minutes.[7][8]

  • Uptake Measurement: Cells were exposed to 200 nM of [¹³C₅]-5MTHF.[8]

  • Quantification: Intracellular levels of [¹³C₅]-5MTHF were quantified using liquid chromatography/tandem mass spectrometry to determine the uptake rate.[7][8]

Visualizing Folate Metabolism and Experimental Design

To further elucidate the concepts discussed, the following diagrams illustrate the cellular folate metabolic pathway and the experimental workflow for assessing folate bioavailability.

Folate_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_reduction Folic Acid Reduction cluster_one_carbon One-Carbon Metabolism Folic Acid Folic Acid DHF Dihydrofolate Folic Acid->DHF DHFR Folic Acid->DHF 5-MTHF_ext 5-MTHF 5-MTHF_int 5-MTHF 5-MTHF_ext->5-MTHF_int Folate Transporters (RFC, PCFT, FR) THF Tetrahydrofolate DHF->THF DHFR 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF SHMT 10-Formyl-THF 10-Formyl-THF THF->10-Formyl-THF 5-MTHF_int->THF Methionine Synthase 5,10-Methylene-THF->5-MTHF_int MTHFR Thymidylate Synthesis Thymidylate Synthesis 5,10-Methylene-THF->Thymidylate Synthesis Purine Synthesis Purine Synthesis 10-Formyl-THF->Purine Synthesis Methionine Synthase Methionine Synthase SAM SAM Methionine Synthase->SAM Homocysteine -> Methionine Methylation Reactions Methylation Reactions SAM->Methylation Reactions

Caption: Cellular metabolism of Folic Acid and 5-MTHF.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Bioavailability Assessment cluster_outcome Data Interpretation Cell_Culture Culture Cellular Model (e.g., HUVECs, Lymphocytes) Folate_Incubation Incubate with different folate forms (FA, 5-MTHF) and concentrations Cell_Culture->Folate_Incubation Uptake_Analysis Measure Cellular Uptake (e.g., LC-MS/MS) Folate_Incubation->Uptake_Analysis Functional_Assay Perform Functional Assays (e.g., Micronucleus Assay) Folate_Incubation->Functional_Assay Metabolite_Analysis Analyze Intracellular Folate Metabolites Folate_Incubation->Metabolite_Analysis Data_Comparison Compare Bioavailability Metrics (Uptake rates, functional outcomes) Uptake_Analysis->Data_Comparison Functional_Assay->Data_Comparison Metabolite_Analysis->Data_Comparison

Caption: Workflow for comparing folate bioavailability.

Conclusion

The presented in vitro data highlights important differences in the cellular bioavailability and biological effects of folic acid and 5-MTHF. While folic acid may be effective in certain contexts, such as preventing genomic instability in lymphocyte models under specific conditions, it can also impair the uptake of the metabolically active 5-MTHF in endothelial cells.[2][4][6][7][8][9] This suggests that the cellular context and the specific biological endpoint are critical considerations. For researchers and drug development professionals, these findings underscore the importance of selecting the appropriate form of folate for supplementation and therapeutic applications, with 5-MTHF offering a more direct route to participation in one-carbon metabolism. Further research is warranted to explore these differences across a wider range of cellular models and physiological conditions.

References

Folinic Acid Vies for Prominence in Cerebral Folate Deficiency Treatment Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of folinic acid with alternative therapies for cerebral folate deficiency (CFD) models underscores its clinical potential, supported by a growing body of experimental evidence. This guide provides an objective analysis of its performance, detailed experimental methodologies, and a look into the underlying biochemical pathways.

Cerebral folate deficiency (CFD) is a neurological disorder characterized by low levels of 5-methyltetrahydrofolate (5-MTHF) in the cerebrospinal fluid (CSF) despite normal folate concentrations in the blood.[1][2][3] This deficiency can lead to a range of neurological and developmental symptoms.[1] The primary treatment for CFD is this compound (leucovorin), a reduced and active form of folate.[2][4] This guide delves into the validation of this compound as a therapeutic agent for CFD, comparing it with other folate forms, namely 5-methyltetrahydrofolate (5-MTHF) and folic acid.

Comparative Efficacy of Folate Derivatives in CFD Models

Experimental data from clinical studies highlight the efficacy of this compound in restoring central nervous system folate levels and improving clinical outcomes in patients with CFD. In contrast, 5-MTHF has shown promise in specific related conditions, while folic acid is generally not recommended.

A key challenge in treating CFD, particularly when associated with folate receptor alpha (FRα) autoantibodies, is bypassing the compromised transport of folates across the blood-brain barrier.[5] this compound effectively circumvents this issue by utilizing the reduced folate carrier (RFC), an alternative transport mechanism.[5]

Table 1: Clinical Efficacy of this compound in Patients with Cerebral Folate Deficiency

ParameterDosageOutcomeReference
CSF 5-MTHF Levels0.5-1 mg/kg/day (oral)Normalization of CSF 5-MTHF in 90% of patients.[5]
Clinical Symptoms (in ASD with CFD)d,l-leucovorin67% improvement in overall ASD symptoms.[2]
Irritability (in ASD with CFD)d,l-leucovorin58% improvement.[2]
Ataxia (in ASD with CFD)d,l-leucovorin88% improvement.[2]
Pyramidal Signs (in ASD with CFD)d,l-leucovorin76% improvement.[2]
Movement Disorders (in ASD with CFD)d,l-leucovorin47% improvement.[2]
Epilepsy (in ASD with CFD)d,l-leucovorin75% improvement.[2]

In a comparative context, a study on patients with severe methylenetetrahydrofolate reductase (MTHFR) deficiency, a condition that can lead to CFD, demonstrated the superiority of 5-MTHF in raising CSF 5-MTHF levels where this compound and folic acid failed.[6] This suggests that the choice of treatment may depend on the underlying cause of the CFD.

Table 2: Comparative Efficacy of Folate Derivatives on CSF 5-MTHF Levels in Severe MTHFR Deficiency

TreatmentDosageCSF 5-MTHF LevelsReference
Folic AcidNot specifiedRemained undetectable[6]
This compoundNot specifiedRemained undetectable[6]
5-MTHF (Mefolinate)15-60 mg/dayIncreased to 18-33 nmol/L[6]

Folic acid, the synthetic oxidized form of folate, is generally discouraged for the treatment of CFD.[7] This is because it can competitively inhibit the transport of the active 5-MTHF across the blood-brain barrier, potentially exacerbating the deficiency.[7]

Experimental Protocols

The validation of this compound and other potential treatments for CFD relies on rigorous experimental protocols in both preclinical and clinical settings.

Preclinical Models: Inducing and Assessing CFD in Rodents

A common approach to studying CFD in a preclinical setting involves inducing folate deficiency in animal models, typically mice or rats.

Protocol for Inducing Folate Deficiency in Mice:

  • Animal Model: C57BL/6J mice are a commonly used strain.[8]

  • Dietary Intervention: Mice are fed a specially formulated diet deficient in folic acid (0.0 mg/kg) for a period of 3 months to induce a state of folate deficiency. Control groups are fed a diet with normal folate levels (e.g., 6.7 mg/kg).[8][9]

  • Confirmation of Deficiency: Serum homocysteine levels are measured to confirm the effectiveness of the diet, with a significant increase indicating folate deficiency.[9]

Assessment of Treatment Efficacy:

  • Biochemical Analysis: Following the treatment period with this compound or other compounds, CSF and brain tissue are collected to measure 5-MTHF levels using techniques such as high-performance liquid chromatography (HPLC).

  • Behavioral Testing: A battery of behavioral tests is employed to assess neurological and cognitive function. These may include:

    • Open Field Test: To evaluate locomotor activity and anxiety-like behavior.[10]

    • Rotarod Test: To assess motor coordination and balance.[10]

    • Elevated Plus Maze: To measure anxiety levels.

    • Morris Water Maze: To evaluate spatial learning and memory.

Clinical Trials: Human Studies

Clinical validation involves carefully designed studies in human patients diagnosed with CFD.

Protocol for a Randomized Controlled Trial of this compound in CFD:

  • Participant Selection: Patients are diagnosed with CFD based on low CSF 5-MTHF levels, typically measured via lumbar puncture. The presence of FRα autoantibodies is also assessed.

  • Treatment and Placebo Groups: Participants are randomly assigned to receive either oral this compound (e.g., 2 mg/kg/day, up to a maximum of 50 mg/day) or a placebo for a defined period (e.g., 12 weeks).[11]

  • Outcome Measures:

    • Primary Outcome: Change in CSF 5-MTHF levels from baseline to the end of the treatment period.

    • Secondary Outcomes: Improvements in clinical symptoms are assessed using standardized rating scales for neurological function, behavior, and cognitive abilities. For instance, in studies involving children with autism spectrum disorder (ASD) and CFD, the Childhood Autism Rating Scale (CARS) and the Child Behavior Checklist (CBCL) may be used.[12]

  • Safety Monitoring: Participants are monitored for any adverse effects throughout the study.

Visualizing the Pathways

Understanding the mechanisms of folate transport and the rationale for using this compound is crucial. The following diagrams, generated using the DOT language, illustrate these key concepts.

Folate_Transport 5-MTHF_blood 5-MTHF FRa Folate Receptor α (FRα) 5-MTHF_blood->FRa Primary Pathway Folinic_Acid_blood This compound RFC Reduced Folate Carrier (RFC) Folinic_Acid_blood->RFC Alternative Pathway 5-MTHF_csf 5-MTHF FRa->5-MTHF_csf RFC->5-MTHF_csf Converted to 5-MTHF

Folate transport across the blood-brain barrier.

In individuals with CFD caused by FRα autoantibodies, the primary transport pathway for 5-MTHF is impaired. This compound can bypass this blockage by using the RFC transporter.

Experimental_Workflow cluster_preclinical Preclinical Validation (Animal Model) cluster_clinical Clinical Validation (Human Study) Induction Induce Folate Deficiency (Folate-Deficient Diet) Treatment_Animal Administer Treatment (this compound, 5-MTHF, Placebo) Induction->Treatment_Animal Diagnosis Diagnose CFD (Low CSF 5-MTHF) Assessment_Animal Biochemical & Behavioral Assessment Treatment_Animal->Assessment_Animal Randomization Randomize Patients (Treatment vs. Placebo) Diagnosis->Randomization Treatment_Human Administer Treatment Randomization->Treatment_Human Assessment_Human Measure CSF 5-MTHF & Clinical Outcomes Treatment_Human->Assessment_Human

Workflow for validating CFD treatments.

This workflow outlines the key stages in both preclinical and clinical validation of therapeutic interventions for cerebral folate deficiency.

References

A Head-to-Head Comparison of Folinic Acid and 5-MTHF on Homocysteine Levels

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of interventions aimed at lowering elevated homocysteine levels, a recognized risk factor for various pathologies, is essential for researchers and drug development professionals. This guide provides a detailed comparison of two key folate derivatives, folinic acid and 5-methyltetrahydrofolate (5-MTHF), on their efficacy in reducing total homocysteine (tHcy) concentrations in blood. This comparison is supported by data from clinical investigations, outlining the experimental protocols and summarizing the quantitative outcomes.

Metabolic Pathways and Mechanism of Action

This compound, a 5-formyl derivative of tetrahydrofolate (THF), and 5-MTHF, the most biologically active form of folate, both play a crucial role in the one-carbon metabolism pathway, which is central to homocysteine remethylation.[1][2] However, they enter this cycle at different points. This compound can be converted to 5,10-methylenetetrahydrofolate and subsequently to 5-MTHF, a process that does not require the enzyme dihydrofolate reductase (DHFR).[2] 5-MTHF directly donates a methyl group for the conversion of homocysteine to methionine, a reaction catalyzed by methionine synthase.[1][2]

cluster_folinic_acid This compound Pathway cluster_5mthf 5-MTHF Pathway cluster_common_pathway Homocysteine Remethylation This compound This compound 5,10-Methenyl-THF 5,10-Methenyl-THF This compound->5,10-Methenyl-THF 5,10-Methylene-THF 5,10-Methylene-THF 5,10-Methenyl-THF->5,10-Methylene-THF 5-MTHF 5-MTHF 5,10-Methylene-THF->5-MTHF MTHFR 5,10-Methylene-THF->5-MTHF Homocysteine Homocysteine THF THF 5-MTHF->THF Methionine Methionine Homocysteine->Methionine Methionine Synthase THF->5,10-Methylene-THF

Metabolic pathways of this compound and 5-MTHF in homocysteine remethylation.

Comparative Efficacy in Clinical Trials

Clinical studies have been conducted to evaluate the relative effectiveness of this compound and 5-MTHF in reducing homocysteine levels. The results indicate that both are effective, with some nuances depending on the study population and genetic factors.

A study directly comparing the two found that while this compound administration led to a greater increase in serum folate levels, there was no significant difference in the reduction of serum total homocysteine levels between the this compound and L-methylfolate groups.[3] However, individuals with the MTHFR 677CT genotype showed a more significant reduction in homocysteine levels when supplemented with this compound compared to L-methylfolate.[3]

Other research comparing 5-MTHF to the more common folic acid has shown 5-MTHF to be at least as effective, and in some cases more so, in lowering homocysteine.[4][5] This is particularly noted in individuals with polymorphisms in the MTHFR gene, which can impair the conversion of folic acid to its active form.[6]

Study / PopulationIntervention GroupDosageDurationBaseline Homocysteine (μmol/L)Final Homocysteine (μmol/L)% Reduction
Healthy Greek Adults[3]This compoundNot Specified3 months≥10Not SpecifiedSignificant Decrease
Healthy Greek Adults[3]L-methylfolateNot Specified3 months≥10Not SpecifiedSignificant Decrease
Hemodialysis Patients[7][8]L-5-methyltetrahydrofolate17 mg/d12 weeks~24.120.017.0%
Hemodialysis Patients[7][8]Folic Acid15 mg/d12 weeks~22.919.514.8%
Healthy Volunteers[4][5]L-5-methyltetrahydrofolate113 μg/d24 weeksNot SpecifiedNot Specified14.6%
Healthy Volunteers[4][5]Folic Acid100 μg/d24 weeksNot SpecifiedNot Specified9.3%
Healthy Subjects (wild-type)[9]5-methyltetrahydrofolate400 µg/d7 weeks12.6 ± 3.39.2 ± 2.7~27%
Healthy Subjects (wild-type)[9]Folic Acid400 µg/d7 weeks12.6 ± 3.39.2 ± 2.9~27%
Healthy Subjects (homozygous 677C-->T)[9]5-methyltetrahydrofolate400 µg/d7 weeks16.9 ± 6.89.1 ± 2.4~46%
Healthy Subjects (homozygous 677C-->T)[9]Folic Acid400 µg/d7 weeks15.6 ± 4.99.1 ± 2.4~42%

Experimental Protocols

The methodologies employed in these comparative studies are crucial for interpreting the results. A typical experimental workflow for such a clinical trial is outlined below.

cluster_screening Screening & Recruitment cluster_intervention Intervention Phase cluster_followup Follow-up & Analysis Participant Screening Participant Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Participant Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Measurements Baseline Measurements Informed Consent->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization This compound Group This compound Group Randomization->this compound Group 5-MTHF Group 5-MTHF Group Randomization->5-MTHF Group Placebo/Control Group Placebo/Control Group Randomization->Placebo/Control Group Follow-up Assessments Follow-up Assessments This compound Group->Follow-up Assessments 5-MTHF Group->Follow-up Assessments Placebo/Control Group->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Results & Conclusion Results & Conclusion Data Analysis->Results & Conclusion

A typical experimental workflow for a clinical trial comparing folate interventions.
Key Methodological Details from a Comparative Study[3]

  • Study Design: A randomized intervention study.

  • Participants: 272 healthy Greek adults with serum total homocysteine levels of 10 μmol/L or higher were randomly assigned to either a "this compound Group" or an "l-methylfolate Group".

  • Intervention: Oral supplementation for three months. For subjects with serum cobalamin (Vitamin B12) levels below 300 pg/mL, 1 mg of hydroxycobalamin was administered intramuscularly twice a week for the first month.

  • Data Collection: Serum folate, cobalamin, and total homocysteine levels were measured at the beginning and end of the study period using immunoassay methods.

  • Genetic Analysis: Genotyping for MTHFR C677T and A1298C gene polymorphisms was performed using polymerase chain reaction (PCR) and reverse hybridization.

Conclusion

Both this compound and 5-MTHF are effective in lowering elevated homocysteine levels. The choice between these two forms of folate may be influenced by an individual's genetic makeup, specifically their MTHFR genotype. While 5-MTHF is the directly active form and may be advantageous for individuals with MTHFR polymorphisms, this compound has also demonstrated significant efficacy, particularly in those with the MTHFR 677CT genotype. For researchers and drug development professionals, these findings underscore the importance of considering genetic factors in the design of clinical trials and the development of targeted therapies for hyperhomocysteinemia. Further large-scale clinical trials are warranted to establish definitive guidelines for the use of these folate derivatives in different populations.

References

Investigating the binding affinities of different folate forms to folate receptors.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between different forms of folate and their receptors is paramount for advancing therapeutic strategies and diagnostic tools. This guide provides a comprehensive comparison of the binding affinities of key folate forms to folate receptors, supported by experimental data and detailed methodologies.

Comparative Binding Affinities of Folate Forms

The affinity of various folate forms for folate receptors (FRs), particularly FRα and FRβ, dictates their cellular uptake and subsequent biological activity. The three primary forms of folate considered in this guide are Folic Acid (FA), the synthetic oxidized form; 5-Methyltetrahydrofolate (5-MTHF), the primary biologically active form in circulation; and Folinic Acid (s-folinic acid or SFA), a reduced and formylated derivative.

A pivotal study systematically evaluated these binding affinities using a competitive enzyme-linked immunosorbent assay (ELISA). The results consistently demonstrated that Folic Acid (FA) exhibits the highest binding affinity for all tested folate receptors, followed by 5-Methyltetrahydrofolate (5-MTHF), and lastly, this compound, which showed significantly lower affinity.[1][2][3][4] This hierarchical binding preference is critical when considering the formulation of folate supplements and the design of folate-targeted therapeutics.

Below is a summary of the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a ligand required to displace 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity.

Folate FormReceptorIC50 (nM)
Folic Acid (FA) Folate Receptor α (FRα)Data not explicitly provided in a numerical format in the searched articles, but stated as having the highest affinity
Folate Receptor β (FRβ)Data not explicitly provided in a numerical format in the searched articles, but stated as having the highest affinity
5-Methyltetrahydrofolate (5-MTHF) Folate Receptor α (FRα)Ranked as having the second-highest affinity after Folic Acid
Folate Receptor β (FRβ)Ranked as having the second-highest affinity after Folic Acid
This compound (SFA) Folate Receptor α (FRα)Stated to have the lowest affinity by several orders of magnitude
Folate Receptor β (FRβ)Stated to have the lowest affinity by several orders of magnitude

Note: While the referenced study provides a clear ranking of binding affinities and mentions the determination of IC50 values, the specific numerical data from the tables and figures within the original publication were not available in the provided search results. The table reflects the qualitative and comparative findings of the research.[1][4]

Folate Receptor Signaling Pathways

Beyond its role in one-carbon metabolism, the binding of folate to its receptors, particularly Folate Receptor Alpha (FRα or FOLR1), can trigger intracellular signaling cascades that are independent of folate's metabolic functions. Emerging evidence implicates FRα in the activation of key pathways involved in cell proliferation and survival, such as the JAK-STAT3 and ERK1/2 pathways.[5][6]

FRα-Mediated JAK-STAT3 Signaling

Upon binding of folic acid, FRα can associate with the co-receptor gp130, leading to the activation of Janus Kinase (JAK).[6][7] Activated JAK then phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell proliferation and survival.[6][7]

JAK-STAT3_Signaling_Pathway cluster_membrane Cell Membrane FRa FRα JAK JAK FRa->JAK Activation gp130 gp130 gp130->JAK pSTAT3 p-STAT3 (Dimer) JAK->pSTAT3 FolicAcid Folic Acid FolicAcid->FRa Nucleus Nucleus pSTAT3->Nucleus Translocation GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Transcription

FRα-Mediated JAK-STAT3 Signaling Pathway
FRα-Mediated ERK1/2 Signaling

The folate-FRα complex is also thought to interact with other membrane-associated proteins to initiate signaling. One proposed mechanism involves an interaction with the progesterone (B1679170) receptor, leading to the activation of the Ras-Raf-MEK-ERK cascade. This results in the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are key regulators of cell proliferation and differentiation.[8]

ERK1_2_Signaling_Pathway cluster_membrane Cell Membrane FRa FRα Ras Ras FRa->Ras Activation PR Progesterone Receptor PR->Ras Raf Raf Ras->Raf Folate Folate Folate->FRa MEK MEK Raf->MEK ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylation pERK1_2 p-ERK1/2 Nucleus Nucleus pERK1_2->Nucleus Translocation CellProliferation Cell Proliferation Nucleus->CellProliferation Regulation

FRα-Mediated ERK1/2 Signaling Pathway

Experimental Protocols

Accurate determination of binding affinities relies on robust and well-defined experimental protocols. The following sections detail the methodologies for two common assays used in folate receptor binding studies.

Competitive ELISA for Folate Receptor Binding

This assay quantitatively measures the binding of different folate forms to folate receptors by assessing their ability to compete with a labeled folate conjugate.

Materials:

  • 96-well microtiter plates coated with purified folate receptor (FRα or FRβ)

  • Folate standards: Folic Acid, 5-MTHF, this compound

  • Biotinylated folic acid (or other labeled folate)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Microplate reader

Procedure:

  • Plate Preparation: Coat 96-well plates with purified folate receptor overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Competition: Add varying concentrations of unlabeled folate standards (Folic Acid, 5-MTHF, this compound) to the wells.

  • Labeled Folate Addition: Add a fixed concentration of biotinylated folic acid to all wells and incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Enzyme Conjugate: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. This will bind to the biotinylated folic acid that is bound to the receptor.

  • Washing: Wash the plate thoroughly.

  • Substrate Reaction: Add TMB substrate to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add stop solution to each well to quench the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the binding affinity of the unlabeled folate competitor.

Competitive_ELISA_Workflow A Coat Plate with Folate Receptor B Block Non-Specific Binding Sites A->B C Add Unlabeled Folate Competitors B->C D Add Biotinylated Folic Acid C->D E Incubate for Competitive Binding D->E F Wash E->F G Add Streptavidin-HRP F->G H Wash G->H I Add TMB Substrate H->I J Add Stop Solution I->J K Read Absorbance at 450 nm J->K

Competitive ELISA Workflow
Radioligand Binding Assay

This "gold standard" technique directly measures the binding of a radiolabeled ligand to its receptor.

Materials:

  • Cell membranes or whole cells expressing folate receptors

  • Radiolabeled folate (e.g., [³H]folic acid)

  • Unlabeled folate forms for competition (Folic Acid, 5-MTHF, this compound)

  • Binding buffer (e.g., Tris-HCl with MgCl₂)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the cell membranes or whole cells with the binding buffer.

  • Competition (for Ki determination): For competition assays, add increasing concentrations of the unlabeled folate competitor. For saturation binding (to determine Kd and Bmax), this step is omitted.

  • Radioligand Addition: Add a fixed concentration of radiolabeled folate (for competition) or increasing concentrations (for saturation) to the tubes.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ligand) from total binding. Analyze the data using appropriate software to calculate IC50, Ki, Kd, and Bmax values.

Radioligand_Binding_Assay_Workflow A Prepare Cell Membranes or Whole Cells B Incubate with Radioligand (and Competitor if applicable) A->B C Rapid Filtration to Separate Bound and Free Ligand B->C D Wash Filters with Ice-Cold Buffer C->D E Add Scintillation Fluid D->E F Measure Radioactivity with Scintillation Counter E->F G Data Analysis (IC50, Ki, Kd, Bmax) F->G

Radioligand Binding Assay Workflow

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Folinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of folinic acid, a critical component in various research and clinical applications. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1][2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1][2]

Step-by-Step Disposal Procedures

The primary and recommended method for disposing of this compound is through an approved hazardous waste disposal facility.[1][2] This ensures that the compound is managed in a way that minimizes environmental impact and adheres to regulatory standards.

For Unused or Expired this compound (Solid Form):

  • Collection : Carefully collect the solid this compound, avoiding dust formation.[1][4]

  • Packaging : Place the solid waste into a suitable, clearly labeled, and tightly closed container for disposal.[1][4][5]

  • Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]

  • Disposal : Arrange for pickup and disposal by a licensed hazardous waste management company. Ensure compliance with all local, state, and federal regulations.[2][5][6]

For Reconstituted this compound Solutions and Empty Vials:

  • Immediate Use : this compound solutions should ideally be used immediately after reconstitution.[7][8]

  • Discarding Unused Portions : Any unused portion of the reconstituted solution should be discarded.[7][8]

  • Container Disposal : Empty vials and containers that held this compound should be treated as hazardous waste. They should be disposed of in a designated hazardous or special waste collection point.[4] Puncturing containers to prevent re-use may be recommended before disposal at an authorized landfill.[5]

  • Aqueous Waste : Do not empty this compound solutions into drains.[1][2] Collect all aqueous waste containing this compound in a designated, sealed, and properly labeled container for hazardous waste disposal.

In Case of Spills:

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Prevent the spill from entering drains or waterways.[2][5]

  • Clean-up (Solid Spills) : For dry spills, gently sweep or vacuum the material, avoiding dust generation. Dampening with water before sweeping can help prevent dusting. Place the collected material into a suitable container for disposal.[1][5]

  • Clean-up (Liquid Spills) : For liquid spills, absorb the material with an inert substance (e.g., sand, diatomaceous earth) and place it into a container for disposal.[9]

  • Decontamination : Clean the spill area thoroughly.

Quantitative Disposal Data

While specific quantitative limits for this compound disposal are not broadly published and are highly dependent on local regulations, the following table summarizes key handling and stability information relevant to its disposal.

ParameterGuidelineSource
Reconstituted Solution Stability Typically stable for only 24 hours when refrigerated at 2-8°C (36-46°F).[7]
Unused Solution Any unused portion should be discarded immediately after use.[7][8]
Waste Classification Waste is classified as hazardous.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

FolinicAcidDisposal cluster_start Start cluster_form Identify Form cluster_liquid Liquid/Contaminated cluster_solid_procedure Solid Disposal Procedure cluster_liquid_procedure Liquid/Contaminated Disposal Procedure cluster_final_disposal Final Disposal start This compound for Disposal is_solid Solid (Unused/Expired) start->is_solid is_liquid Liquid (Solution/Spill) or Contaminated Material is_solid->is_liquid No collect_solid Collect solid, avoiding dust is_solid->collect_solid Yes absorb_liquid Absorb liquid/ Contain material is_liquid->absorb_liquid Yes package_solid Package in sealed, labeled container collect_solid->package_solid dispose Dispose as Hazardous Waste via Approved Facility package_solid->dispose package_liquid Package in sealed, labeled container absorb_liquid->package_liquid package_liquid->dispose

This compound Disposal Workflow Diagram

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible chemical management. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the product in use.

References

Essential Safety and Handling Protocols for Folinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for handling Folinic acid, including operational procedures and disposal plans, to ensure a safe laboratory environment.

This compound, also known as leucovorin, is utilized in cancer therapy, often in conjunction with drugs like 5-fluorouracil (B62378) and as a rescue agent for folic acid antagonists such as methotrexate.[1][2] While beneficial therapeutically, it requires careful handling to prevent occupational exposure.

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment should be worn when handling this compound.[3][4][5][6]

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesTwo pairs of chemotherapy-rated gloves are recommended.[7] Vinyl gloves are not suitable.[6]
Eye Protection Safety glasses with side shields or gogglesEssential to prevent contact with eyes.[3][4]
Body Protection Lab coat or gownA disposable gown made of polyethylene-coated polypropylene (B1209903) or a similar laminate material is preferred to prevent skin contact.[6][8]
Respiratory Protection RespiratorRecommended when there is a risk of generating dust or aerosols, especially in inadequately ventilated areas.[1][3][9] An N95 respirator is suitable for most situations.[6]

Operational Plan for Safe Handling

A systematic approach to handling this compound, from preparation to disposal, is critical for laboratory safety.

1. Preparation and Engineering Controls:

  • Work in a designated, well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[3]

  • Ensure that a safety shower and eyewash station are readily accessible.[4]

  • Before handling, review the Safety Data Sheet (SDS) for this compound.[3]

2. Handling and Personal Hygiene:

  • Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the area where this compound is handled.[1]

  • Wash hands thoroughly with soap and water after handling the compound.[1][3]

  • Contaminated work clothing should not be allowed out of the laboratory and should be laundered separately.[1][3]

3. Spill Management:

  • In case of a spill, evacuate the area if necessary.[3]

  • For minor spills, wear appropriate PPE, dampen the spill with water to prevent dusting, and clean it up using dry procedures.[1]

  • For liquid spills, use an inert absorbent material.[10]

  • Collect the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[1][5]

  • Decontaminate the spill area.[3]

4. Disposal Plan:

  • All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1]

  • Dispose of waste in clearly labeled, sealed containers.[10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1][9] Do not dispose of this compound down the drain.[3][4]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

FolinicAcidWorkflow A Preparation - Review SDS - Don PPE - Prepare work area (Fume Hood) B Handling - Weighing and Compounding - Avoid dust/aerosol generation A->B C Experimentation - Follow protocol - Maintain containment B->C D Decontamination - Clean work surfaces - Decontaminate equipment C->D E Waste Disposal - Segregate hazardous waste - Label and seal containers D->E F Doffing PPE - Remove PPE in correct order - Dispose of contaminated PPE as hazardous waste E->F G Personal Hygiene - Wash hands thoroughly F->G

This compound Handling Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.